molecular formula C6H7ClN2O2S B1348100 2-Chloro-4-sulfamoylaniline CAS No. 53297-68-0

2-Chloro-4-sulfamoylaniline

Cat. No.: B1348100
CAS No.: 53297-68-0
M. Wt: 206.65 g/mol
InChI Key: LFIOFZKZCDMGFG-UHFFFAOYSA-N
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Description

2-Chloro-4-sulfamoylaniline is a useful research compound. Its molecular formula is C6H7ClN2O2S and its molecular weight is 206.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-amino-3-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIOFZKZCDMGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201417
Record name Benzenesulfonamide, 4-amino-3-chloro-
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Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53297-68-0
Record name 4-Amino-3-chlorobenzenesulfonamide
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Record name 4-Amino-3-chlorobenzenesulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-3-chloro-
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Record name 4-AMINO-3-CHLOROBENZENESULFONAMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of 2-Chloro-4-sulfamoylaniline experimental procedure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable experimental procedure for the synthesis of 2-Chloro-4-sulfamoylaniline, a key intermediate in the production of various pharmaceuticals, notably the diuretic furosemide. The synthesis is a multi-step process commencing from 2-chloroacetanilide, involving chlorosulfonation, amination, and subsequent hydrolysis. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step reaction sequence starting from 2-chloroacetanilide. The overall pathway involves the introduction of a sulfonyl chloride group onto the aromatic ring, followed by its conversion to a sulfonamide, and finally, the deprotection of the acetamido group to yield the target aniline.

Experimental Protocols

Step 1: Synthesis of 4-Acetamido-3-chlorobenzenesulfonyl chloride

The initial step involves the chlorosulfonation of 2-chloroacetanilide. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group at the para position relative to the activating acetamido group.

Materials and Reagents:

  • 2-Chloroacetanilide

  • Chlorosulfonic acid

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, carefully add chlorosulfonic acid.

  • Cool the flask in an ice bath to maintain a temperature of approximately 12-15°C.

  • Gradually add 2-chloroacetanilide to the cooled chlorosulfonic acid with continuous stirring. The addition should be controlled to keep the temperature within the specified range.

  • After the complete addition of 2-chloroacetanilide, heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion. The evolution of hydrogen chloride gas should be monitored, and its cessation indicates the end of the reaction.[1]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid.

  • The solid 4-Acetamido-3-chlorobenzenesulfonyl chloride will precipitate out.

  • Collect the precipitate by suction filtration and wash it thoroughly with cold water.

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like benzene.[1]

Step 2: Synthesis of 4-Acetamido-3-chlorobenzenesulfonamide

The sulfonyl chloride synthesized in the previous step is converted to a sulfonamide through a reaction with ammonia.

Materials and Reagents:

  • 4-Acetamido-3-chlorobenzenesulfonyl chloride

  • Aqueous ammonia solution

Procedure:

  • Suspend the crude 4-Acetamido-3-chlorobenzenesulfonyl chloride in an aqueous ammonia solution in a flask.

  • Stir the mixture at room temperature. The reaction is typically exothermic, so cooling may be necessary to maintain a moderate temperature.

  • Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The solid 4-Acetamido-3-chlorobenzenesulfonamide product is collected by filtration.

  • Wash the product with water and dry it.

Step 3: Synthesis of this compound (4-Amino-3-chlorobenzenesulfonamide)

The final step is the hydrolysis of the acetamido group to yield the desired this compound.

Materials and Reagents:

  • 4-Acetamido-3-chlorobenzenesulfonamide

  • Hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • Reflux the 4-Acetamido-3-chlorobenzenesulfonamide with dilute hydrochloric acid. The progress of the hydrolysis can be monitored by TLC.

  • After the reaction is complete, cool the solution and neutralize it with a sodium hydroxide solution to precipitate the product.

  • Collect the crude this compound by filtration.

  • Wash the product with water to remove any inorganic impurities.

  • The final product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound, based on established procedures for analogous compounds.[1][2][3]

StepReactant 1ReagentMolar Ratio (Reactant 1:Reagent)Temperature (°C)Reaction Time (hours)Typical Yield (%)
12-ChloroacetanilideChlorosulfonic Acid1 : 512-15 (addition), 60 (reaction)277-81
24-Acetamido-3-chlorobenzenesulfonyl chlorideAqueous Ammonia-Room Temperature1-2High
34-Acetamido-3-chlorobenzenesulfonamideHydrochloric Acid-Reflux2-4High

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure for synthesizing this compound.

Synthesis_Workflow Start Start: 2-Chloroacetanilide Step1 Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid Start->Step1 Intermediate1 Intermediate: 4-Acetamido-3-chlorobenzenesulfonyl chloride Step1->Intermediate1 Step2 Step 2: Amination Reagent: Aqueous Ammonia Intermediate1->Step2 Intermediate2 Intermediate: 4-Acetamido-3-chlorobenzenesulfonamide Step2->Intermediate2 Step3 Step 3: Hydrolysis Reagent: Hydrochloric Acid Intermediate2->Step3 End Final Product: This compound Step3->End

References

An In-depth Technical Guide to the Chemical Properties of 4-amino-3-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-amino-3-chlorobenzenesulfonamide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, and logical relationships.

Chemical Identity and Structure

4-amino-3-chlorobenzenesulfonamide is a substituted aromatic sulfonamide.[1] Its chemical structure consists of a benzene ring substituted with an amino group, a chloro group, and a sulfonamide group. The IUPAC name for this compound is 4-amino-3-chlorobenzenesulfonamide.[1]

Below is a summary of its key identifiers.

Identifier Value
IUPAC Name 4-amino-3-chlorobenzenesulfonamide[1]
CAS Number 53297-68-0[1][2][3]
Molecular Formula C₆H₇ClN₂O₂S[1][2][3]
SMILES C1=CC(=C(C=C1S(=O)(=O)N)Cl)N[1]
InChI InChI=1S/C6H7ClN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11)[1]
InChIKey LFIOFZKZCDMGFG-UHFFFAOYSA-N[1]

Synonyms: The compound is also known by several other names, including 2-Chloro-4-sulfamoylaniline and 3-Chlorosulfanilamide.[1]

A 4-amino-3-chlorobenzenesulfonamide (Common Name) B C1=CC(=C(C=C1S(=O)(=O)N)Cl)N (SMILES String) A->B Represents Structure E 53297-68-0 (CAS Number) A->E Registered As C InChI=1S/C6H7ClN2O2S/c7-... (InChI String) B->C Generates D LFIOFZKZCDMGFG-UHFFFAOYSA-N (InChIKey) C->D Generates (Hashed)

Caption: Relationship between chemical identifiers.

Physical and Chemical Properties

The physical and computed properties of 4-amino-3-chlorobenzenesulfonamide are summarized in the tables below. The compound typically appears as a white powder.[2][3]

Physical Properties

Property Value
Appearance White Powder[2][3]
Purity 99%[2][3]

Computed and Molecular Properties

Property Value
Molecular Weight 206.65 g/mol [1][2][3]
Monoisotopic Mass 205.9916763 Da[1]
Topological Polar Surface Area 94.6 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]

Experimental Protocols & Synthesis

Synthesis While a specific protocol for the synthesis of 4-amino-3-chlorobenzenesulfonamide was not detailed in the provided search results, a common industrial method for the synthesis of its precursor, 4-amino-3-chlorobenzenesulfonic acid, involves the direct electrophilic aromatic sulfonation of 2-chloroaniline.[4] In this reaction, the electron-rich aromatic ring of 2-chloroaniline is attacked by a sulfur trioxide (SO₃) electrophile.[4] The amino (-NH₂) and chloro (-Cl) substituents direct the incoming sulfonic acid group (-SO₃H) to the para-position relative to the amino group, yielding the desired product.[4]

General Experimental Workflow for Characterization Specific experimental protocols for determining the physical properties of 4-amino-3-chlorobenzenesulfonamide are not available in the search results. However, a generalized workflow for the characterization of a synthesized chemical compound is outlined below. This process ensures the identity, purity, and properties of the target molecule are accurately determined.

cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization A Chemical Synthesis (e.g., Sulfonation) B Work-up & Isolation A->B C Purification (e.g., Recrystallization) B->C D Structural Verification (NMR, MS) C->D E Purity Assessment (HPLC, GC) C->E F Physical Properties (Melting Point, Solubility) C->F G Final Characterized Compound D->G E->G F->G

Caption: Generalized workflow for chemical synthesis and characterization.

Spectral Information

Mass spectrometry data is available for 4-amino-3-chlorobenzenesulfonamide. The NIST (National Institute of Standards and Technology) database contains a GC-MS spectrum for this compound.[1] The main library entry number is 400533.[1] Key peaks in the mass spectrum can be used to confirm the molecular weight and fragmentation pattern, which aids in structural elucidation.

Safety and Hazards

4-amino-3-chlorobenzenesulfonamide is associated with several hazard classifications according to the Globally Harmonized System (GHS).[1] It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

Hazard Classes

  • Acute Toxicity, Oral (Category 4)[1]

  • Acute Toxicity, Dermal (Category 4)[1]

  • Skin Irritation (Category 2)[1]

  • Eye Irritation (Category 2A)[1]

Due to these hazards, appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Signaling Pathways

The provided search results do not contain specific information regarding the signaling pathways in which 4-amino-3-chlorobenzenesulfonamide is involved. However, it is worth noting that related sulfonamide-containing molecules, such as 4-amino-6-chloro-1,3-benzenedisulfonamide, are known to act as carbonic anhydrase inhibitors.[5] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition can have significant therapeutic effects. Further research would be required to determine if 4-amino-3-chlorobenzenesulfonamide exhibits similar biological activity.

References

An In-depth Technical Guide to 2-Chloro-4-sulfamoylaniline (CAS: 53297-68-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-sulfamoylaniline, also known as 4-amino-3-chlorobenzenesulfonamide, is a key chemical intermediate with significant applications in the pharmaceutical and dye industries.[1] Its molecular structure, featuring a sulfonamide group, an amino group, and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, with a focus on its role in drug development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[1] The presence of the amino and sulfonamide groups contributes to its polarity and potential for hydrogen bonding, influencing its solubility and other physical properties.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 53297-68-0[2]
IUPAC Name 4-amino-3-chlorobenzenesulfonamide[2]
Synonyms This compound, 4-Amino-3-chlorobenzenesulfonamide[1]
Molecular Formula C6H7ClN2O2S[2]
Molecular Weight 206.65 g/mol [2]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1]

Synthesis and Purification

The primary synthetic route to this compound involves the sulfonation of 2-chloroaniline followed by amination. The directing effects of the amino and chloro groups on the aromatic ring guide the regioselectivity of the sulfonation reaction.[2]

Experimental Protocol: Synthesis via Sulfonation of 2-Chloroaniline

This protocol describes a general method for the synthesis of the sulfonic acid precursor, which would then be converted to the sulfonamide.

Materials and Reagents:

  • 2-Chloroaniline

  • Chlorosulfonic acid

  • Anhydrous methylene chloride

  • Concentrated sodium hydroxide solution

  • Ice

  • Hydrochloric acid

Procedure:

  • In a fume hood, dissolve 2-chloroaniline in anhydrous methylene chloride in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

  • Carefully add chlorosulfonic acid dropwise to the solution. The addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at reflux for 1 hour.

  • Remove the solvent under reduced pressure.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution to precipitate the sodium salt of the sulfonic acid.

  • Filter the precipitate and wash it with a small amount of cold water.

  • To obtain the free sulfonic acid, redissolve the sodium salt in hot water and acidify with hydrochloric acid.

  • Filter the precipitated 4-amino-3-chlorobenzenesulfonic acid, wash with cold water, and dry.

Note: To obtain the final product, this compound, the resulting sulfonic acid would undergo a subsequent amination step, for which a detailed protocol was not explicitly found in the provided search results.

Purification

Purification of the crude product can be achieved by recrystallization. If the product is discolored, it can be repurified by distillation under reduced pressure to remove colored, high-boiling oxidation products.[3]

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with a buffer (e.g., phosphoric acid or formic acid for MS compatibility)
Elution Isocratic or gradient
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The chemical shifts, splitting patterns, and integration of these signals provide valuable information about the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The fragmentation of sulfonamides under mass spectrometric conditions often involves the loss of SO₂.[5] The presence of a chlorine atom will be indicated by a characteristic isotopic pattern in the mass spectrum.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably diuretics.

Precursor to Furosemide

The structural motif of this compound is a key component of the potent loop diuretic, furosemide.[6] The synthesis of furosemide involves the reaction of a derivative of this compound with furfurylamine.[6][7]

Furosemide_Synthesis_Workflow Start 2,4-Dichlorobenzoic Acid Chlorosulfonation Chlorosulfonation Start->Chlorosulfonation Ammonolysis Ammonolysis Chlorosulfonation->Ammonolysis Intermediate 2,4-Dichloro-5-sulfamoylbenzoic Acid (Key Furosemide Precursor) Ammonolysis->Intermediate Condensation Condensation with Furfurylamine Intermediate->Condensation Furosemide Furosemide Condensation->Furosemide Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., 2-Chloroaniline) Reaction Chemical Reaction (e.g., Sulfonation & Amination) Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (e.g., Recrystallization) Crude->Purify Pure Pure this compound Purify->Pure Analysis Analytical Techniques Pure->Analysis HPLC HPLC Analysis->HPLC NMR NMR Analysis->NMR MS Mass Spectrometry Analysis->MS

References

physical and chemical properties of 4-amino-3-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 4-amino-3-chlorobenzenesulfonamide. The information is intended for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and biological context.

Core Properties

4-amino-3-chlorobenzenesulfonamide is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry. Its identity and fundamental properties are summarized below.

Table 1: Compound Identification
IdentifierValueReference
IUPAC Name 4-amino-3-chlorobenzenesulfonamide[1]
CAS Number 53297-68-0[1]
Molecular Formula C₆H₇ClN₂O₂S[1]
Molecular Weight 206.65 g/mol [1][2]
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)N)Cl)N[1]
InChI Key LFIOFZKZCDMGFG-UHFFFAOYSA-N[1]
Synonyms 2-Chloro-4-sulfamoylaniline, 3-Chlorosulfanilamide[1]
Table 2: Physical Properties
PropertyValueNotesReference
Appearance White solid powderCommercially available form[2]
Melting Point Not experimentally reportedThe related isomer, 2-amino-4-chlorobenzenesulfonamide, has a predicted melting point of 170.7 °C.[3]
Boiling Point Not experimentally reportedThe related isomer, 2-amino-4-chlorobenzenesulfonamide, has a predicted boiling point of 330.4 °C.[3]
Solubility Not experimentally reportedExpected to be soluble in polar organic solvents like DMF and DMSO, and slightly soluble in ethanol and water, similar to related sulfonamides.[4][5]
Table 3: Chemical and Spectral Properties
PropertyValueNotesReference
XLogP3 0.8Computed[1]
Hydrogen Bond Donors 2Computed[1]
Hydrogen Bond Acceptors 4Computed[1]
pKa Not experimentally reportedThe sulfonamide group (-SO₂NH₂) typically has a pKa around 10, while the anilinic amino group (-NH₂) has a pKa around 4.
Mass Spectrometry Molecular Ion [M]⁺ at m/z = 206GC-MS Data[1]
Infrared (IR) Spectra Not experimentally reportedExpected characteristic peaks (cm⁻¹): 3400-3200 (N-H stretch), 1350-1310 (SO₂ asymm. stretch), 1170-1150 (SO₂ symm. stretch), 850-750 (C-Cl stretch).[6][7][8]
¹H NMR Spectra Not experimentally reportedExpected signals (in DMSO-d₆): Aromatic protons (doublets and doublet of doublets, ~6.5-7.5 ppm), sulfonamide protons (-SO₂NH₂, broad singlet, ~7.2 ppm), amine protons (-NH₂, broad singlet, ~5.8 ppm).
¹³C NMR Spectra Not experimentally reportedExpected signals (in DMSO-d₆): 6 unique aromatic carbons, with chemical shifts influenced by the substituents (-NH₂, -Cl, -SO₂NH₂).

Biological Activity: Carbonic Anhydrase Inhibition

4-amino-3-chlorobenzenesulfonamide belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs).[9] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in various physiological processes.[10] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[9]

This compound has been shown to be an effective inhibitor of several human (h) and murine (m) CA isoforms.

Table 4: Carbonic Anhydrase Inhibition Profile
IsoformInhibition Constant (Kᵢ)Assay MethodReference
hCA XII3.10 nMNot specified[11]
mCA XIII56 nMCO₂ Hydrase Assay[12]
hCA IX41 nMStopped-flow CO₂ Hydrase Assay[11]
hCA II12 nMStopped-flow CO₂ Hydrase Assay[11]

The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the Zn(II) ion within the enzyme's active site.[10][13] This binding displaces the zinc-bound water molecule/hydroxide ion, disrupting the catalytic cycle.

Mechanism of Carbonic Anhydrase (CA) inhibition by a sulfonamide.

Experimental Protocols

While specific, validated protocols for the synthesis and analysis of 4-amino-3-chlorobenzenesulfonamide are not widely published, the following sections detail standard, reliable methodologies based on established organic chemistry principles for this class of compounds.

Proposed Synthesis Protocol

The synthesis of 4-amino-3-chlorobenzenesulfonamide can be logically achieved from 2-chloroaniline via a four-step process involving protection, chlorosulfonation, amination, and deprotection.

  • Step 1: Protection of the Amino Group. 2-chloroaniline is reacted with acetic anhydride in an appropriate solvent (e.g., acetic acid) to form 2-chloroacetanilide. This protects the amino group from the harsh conditions of the subsequent chlorosulfonation step.

  • Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation). The protected 2-chloroacetanilide is treated with excess chlorosulfonic acid (ClSO₃H) at low temperature. The acetamido group is a strong ortho-, para-director, guiding the sulfonyl chloride group to the position para to it, yielding 4-acetamido-3-chlorobenzenesulfonyl chloride.

  • Step 3: Formation of the Sulfonamide. The resulting sulfonyl chloride is reacted with concentrated aqueous ammonia (ammonium hydroxide) to displace the chloride and form the sulfonamide, 4-acetamido-3-chlorobenzenesulfonamide.

  • Step 4: Deprotection. The acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., refluxing with aqueous HCl) to yield the final product, 4-amino-3-chlorobenzenesulfonamide. The product would then be isolated by neutralization and purified by recrystallization.

Proposed Analytical Protocol: HPLC

A standard reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of purity and for quantification.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, and filtered through a 0.45 µm syringe filter before injection.

This method separates compounds based on their hydrophobicity and is a standard approach for the analysis of small aromatic molecules.[14][15]

G start Start: 2-Chloroaniline step1 Step 1: Protection (Ac₂O) start->step1 intermediate1 2-Chloroacetanilide step1->intermediate1 step2 Step 2: Chlorosulfonation (ClSO₃H) intermediate1->step2 intermediate2 4-Acetamido-3-chlorobenzene- sulfonyl chloride step2->intermediate2 step3 Step 3: Amination (NH₄OH) intermediate2->step3 intermediate3 4-Acetamido-3-chlorobenzene- sulfonamide step3->intermediate3 step4 Step 4: Deprotection (HCl, H₂O, Heat) intermediate3->step4 product Final Product: 4-Amino-3-chloro- benzenesulfonamide step4->product purification Purification (Recrystallization) product->purification analysis Analysis (HPLC, NMR, MS) purification->analysis

Proposed experimental workflow for synthesis and analysis.

References

An In-depth Technical Guide to the Structure and Synthesis of 2-Chloro-4-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for 2-Chloro-4-sulfamoylaniline, a key intermediate in the development of various pharmaceutical compounds. This document details the molecular architecture, physical and chemical properties, and a plausible multi-step synthesis route, complete with generalized experimental protocols.

Chemical Structure and Properties

This compound, also known by its IUPAC name 4-amino-3-chlorobenzenesulfonamide, is an aromatic organic compound with the chemical formula C₆H₇ClN₂O₂S.[1] Its structure consists of an aniline ring substituted with a chlorine atom and a sulfonamide group.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueReference
CAS Number53297-68-0[1]
Molecular FormulaC₆H₇ClN₂O₂S[1]
Molecular Weight206.65 g/mol
AppearanceSolid
Purity97%
StorageKeep in dark place, inert atmosphere, room temperature.

Synthesis of this compound

A plausible and widely referenced synthetic route to this compound is a multi-step process commencing with acetanilide. This pathway involves four key transformations: chlorosulfonation, amination, chlorination, and hydrolysis.

Overall Synthesis Workflow:

Synthesis_Workflow Acetanilide Acetanilide PASC p-Acetamidobenzenesulfonyl Chloride Acetanilide->PASC Chlorosulfonation ASA 4-Acetamidobenzenesulfonamide PASC->ASA Amination CASA 4-Acetamido-3-chlorobenzenesulfonamide ASA->CASA Chlorination Final This compound CASA->Final Hydrolysis

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Chlorosulfonation of Acetanilide to p-Acetamidobenzenesulfonyl Chloride

This initial step involves the reaction of acetanilide with chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring.

  • Materials and Reagents:

    • Acetanilide

    • Chlorosulfonic acid

    • Tetrachloroethylene (solvent)

    • Thionyl chloride

  • Procedure:

    • In a suitable reactor, mix tetrachloroethylene and chlorosulfonic acid.

    • Cool the mixture to 10-12 °C.

    • Slowly add acetanilide while maintaining the temperature below 12 °C.[2]

    • After the addition is complete, heat the mixture to 45-55 °C and stir for 80-90 minutes.[2]

    • Further, heat the reaction mixture to 60-70 °C and add thionyl chloride, maintaining the temperature in this range for another 80-90 minutes.[2]

    • The product, p-acetamidobenzenesulfonyl chloride, can be isolated by quenching the reaction mixture with ice-water, followed by filtration and drying.

  • Quantitative Data:

    • Molar ratio of acetanilide to chlorosulfonic acid: Approximately 1:2.4.[2]

    • Yields of up to 98% have been reported for this step under optimized conditions.[2]

Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride to 4-Acetamidobenzenesulfonamide

The sulfonyl chloride is then converted to a sulfonamide by reaction with ammonia.

  • Materials and Reagents:

    • p-Acetamidobenzenesulfonyl chloride

    • Aqueous ammonia solution

    • Water

  • Procedure:

    • Transfer the p-acetamidobenzenesulfonyl chloride to an Erlenmeyer flask.

    • Add an aqueous ammonia solution and distilled water (e.g., 15 ml of each).[3]

    • Heat the mixture in a boiling water bath with stirring for 10-15 minutes.[3]

    • Cool the reaction mixture in an ice bath to precipitate the product.[3]

    • Isolate the 4-acetamidobenzenesulfonamide by vacuum filtration and wash with cold distilled water.[3]

  • Characterization Data for 4-Acetamidobenzenesulfonamide:

    • ¹H NMR Spectrum: Spectral data is available for this intermediate.[4]

Step 3: Chlorination of 4-Acetamidobenzenesulfonamide to 4-Acetamido-3-chlorobenzenesulfonamide

A chlorine atom is introduced ortho to the amino group.

  • Materials and Reagents:

    • 4-Acetamidobenzenesulfonamide

    • Chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas)

    • Suitable solvent (e.g., acetic acid or a chlorinated solvent)

  • General Procedure (Illustrative):

    • Dissolve 4-acetamidobenzenesulfonamide in a suitable solvent.

    • Add the chlorinating agent portion-wise at a controlled temperature.

    • Monitor the reaction by a suitable technique (e.g., TLC or HPLC) until completion.

    • Isolate the product by precipitation upon addition of water or by extraction, followed by solvent removal.

    • Purify the crude product by recrystallization.

Step 4: Hydrolysis of 4-Acetamido-3-chlorobenzenesulfonamide to this compound

The final step involves the removal of the acetyl protecting group from the amino function.

  • Materials and Reagents:

    • 4-Acetamido-3-chlorobenzenesulfonamide

    • Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

  • Procedure (Acidic Hydrolysis):

    • Suspend 4-acetamido-3-chlorobenzenesulfonamide in dilute hydrochloric acid.

    • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the free amine.

    • Filter the solid product, wash with water, and dry to obtain this compound.

  • Procedure (Alkaline Hydrolysis):

    • Dissolve 4-acetamido-3-chlorobenzenesulfonamide in an aqueous sodium hydroxide solution.

    • Heat the mixture to facilitate hydrolysis.

    • After completion, cool the solution and neutralize with an acid to precipitate the product.

    • Isolate the product by filtration, washing, and drying.

Characterization Data for this compound

Data TypeObserved Values/Spectra
Melting Point Data not explicitly found in the search results.
¹H NMR Spectrum Spectral data is available from chemical suppliers.[5][6]
¹³C NMR Spectrum Spectral data is available from chemical suppliers.[6]
IR Spectrum Spectral data is available from chemical suppliers.[6]
Mass Spectrum Spectral data is available from chemical suppliers.[6]

Disclaimer: This document is intended for informational purposes for qualified professionals. The experimental protocols are generalized from available literature and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

References

Navigating the Solubility Landscape of 2-Chloro-4-sulfamoylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of pharmaceutical development, understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of formulation science. This technical guide offers an in-depth exploration of the solubility characteristics of 2-Chloro-4-sulfamoylaniline, a key chemical intermediate. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of its anticipated solubility behavior and standardized protocols for its empirical determination.

Executive Summary

Qualitative Solubility Profile

Due to a lack of specific experimental data from our recent literature search, a quantitative summary of the solubility of this compound cannot be provided. However, a qualitative prediction of its solubility can be inferred from its molecular structure.

The molecule possesses both polar and non-polar characteristics. The aniline (-NH2) and sulfamoyl (-SO2NH2) groups are polar and capable of hydrogen bonding, which would suggest some affinity for polar solvents.[1] Conversely, the benzene ring and the chloro-substituent contribute to the molecule's non-polar nature, which would favor solubility in less polar organic solvents.[1][2]

Based on the solubility of structurally similar compounds like aniline and various sulfonamides, it can be anticipated that this compound will exhibit moderate solubility in polar aprotic solvents such as acetone and ethyl acetate, and in alcohols like methanol and ethanol.[3][4] Its solubility is likely to be lower in non-polar solvents like toluene and alkanes.[4] It is important to note that these are theoretical predictions, and empirical determination is necessary for accurate solubility data.

Experimental Protocols for Solubility Determination

To obtain precise and actionable solubility data, the following established experimental methodologies are recommended.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials with screw caps

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that a saturated solution is achieved.[6]

  • Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[5][7]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved particles.[8]

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[5]

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward and absolute technique for determining solubility that relies on the mass of the dissolved solute.[9][10][11]

Objective: To determine the solubility of this compound in a solvent by measuring the mass of the solute in a saturated solution.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Stirring apparatus (e.g., magnetic stirrer)

  • Filtration apparatus

  • Pre-weighed evaporation dish or watch glass

  • Analytical balance

  • Oven

Procedure:

  • Saturation: Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid to the solvent and stirring at a constant temperature until equilibrium is reached.[9][11]

  • Filtration: Filter the saturated solution to remove any undissolved solid.

  • Sample Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish.[11]

  • Weighing the Solution: Weigh the evaporation dish containing the filtrate to determine the mass of the saturated solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the dish in an oven at a temperature that is sufficient to remove the solvent without causing decomposition of the solute.[11]

  • Drying to a Constant Weight: Continue to dry the residue in the oven until a constant weight is achieved, indicating that all the solvent has been removed.

  • Final Weighing: Cool the dish in a desiccator and weigh it to determine the mass of the dry solute.

  • Calculation: The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent, by using the recorded masses of the solute and the solvent (calculated from the mass of the solution minus the mass of the solute) and the density of the solvent if needed.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the Isothermal Shake-Flask Method for solubility determination.

Solubility_Workflow start Start prep Preparation: Add excess solute to vials start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibration: Agitate at constant T (24-72h) add_solvent->equilibrate phase_sep Phase Separation: Allow to settle and filter equilibrate->phase_sep quantify Quantification: Dilute and analyze (e.g., HPLC-UV) phase_sep->quantify calculate Calculation: Determine solubility quantify->calculate end_node End calculate->end_node

Isothermal Shake-Flask Method Workflow

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently prevalent in the literature, this guide provides a solid foundation for its investigation. The qualitative assessment offers a starting point for solvent selection, and the detailed experimental protocols for the Isothermal Shake-Flask and Gravimetric methods provide the necessary tools for researchers to generate precise and reliable solubility data. This empirical data is invaluable for the successful formulation and development of pharmaceuticals and other chemical products containing this important intermediate.

References

Spectroscopic Profile of 4-amino-3-chlorobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-amino-3-chlorobenzenesulfonamide (CAS No. 53297-68-0).[1][2][3] Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of available mass spectrometry data and predicted values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of similar compounds and established spectroscopic principles.

Core Spectroscopic Data

The molecular formula for 4-amino-3-chlorobenzenesulfonamide is C₆H₇ClN₂O₂S, and it has a molecular weight of 206.65 g/mol .[1][2][3]

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for 4-amino-3-chlorobenzenesulfonamide is available from the National Institute of Standards and Technology (NIST) data collection.[4] The key mass-to-charge ratio (m/z) peaks are summarized in the table below.

m/z Relative Intensity Assignment
206High[M]⁺ (Molecular Ion)
190Moderate[M-NH₂]⁺
90Moderate[C₆H₄Cl]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H (position 2)7.8 - 8.0Doublet~2 Hz
Aromatic H (position 5)7.4 - 7.6Doublet of Doublets~8-9 Hz, ~2 Hz
Aromatic H (position 6)6.8 - 7.0Doublet~8-9 Hz
-NH₂ (amino group)4.0 - 5.0Broad Singlet-
-SO₂NH₂ (sulfonamide)7.0 - 7.5Broad Singlet-

¹³C NMR (Carbon-13 NMR)

Carbon Expected Chemical Shift (ppm)
C-SO₂NH₂ (C-1)140 - 145
C-Cl (C-3)120 - 125
C-NH₂ (C-4)145 - 150
Aromatic C-H115 - 135
Infrared (IR) Spectroscopy

Specific experimental IR absorption data for 4-amino-3-chlorobenzenesulfonamide is not widely published. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibration Mode
N-H (Amino)3300 - 3500MediumAsymmetric & Symmetric Stretch
N-H (Sulfonamide)3200 - 3400MediumStretch
C-H (Aromatic)3000 - 3100Medium-WeakStretch
C=C (Aromatic)1450 - 1600Medium-StrongStretch
S=O (Sulfonamide)1300 - 1350 & 1150 - 1180StrongAsymmetric & Symmetric Stretch
C-N (Amino)1250 - 1350MediumStretch
C-Cl700 - 850StrongStretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of sulfonamide compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 4-amino-3-chlorobenzenesulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • The chemical shifts are referenced to the solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • Record the spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the compound should be sufficiently volatile and thermally stable.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source.

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

    • A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 4-amino-3-chlorobenzenesulfonamide.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 4-amino-3-chlorobenzenesulfonamide Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Acquire FID Process (FT, Phasing, Baseline Correction) NMR->NMR_Data IR_Data Acquire Interferogram Process (FT) IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Formation of 2-Chloro-4-sulfamoylaniline: A Technical Guide to its Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the reaction mechanism for the formation of 2-Chloro-4-sulfamoylaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is a multi-step process involving the protection of the amino group, electrophilic aromatic substitution, and subsequent deprotection. This document provides a detailed look at the underlying chemical principles, experimental considerations, and visual representations of the reaction pathways.

Core Reaction Mechanism: A Stepwise Elucidation

The formation of this compound typically proceeds from the readily available starting material, 4-aminobenzenesulfonamide (sulfanilamide). The synthesis involves a three-step process:

  • Protection of the Aromatic Amino Group: The highly activating and reactive amino group of 4-aminobenzenesulfonamide is first protected to prevent unwanted side reactions during the subsequent chlorination step. Acetylation, the reaction with acetic anhydride, is a common and effective method to form an acetanilide, which moderates the activating effect of the amino group and directs substitution to the ortho and para positions.

  • Electrophilic Aromatic Substitution (Chlorination): The protected intermediate, 4-acetamidobenzenesulfonamide, then undergoes chlorination. This is an electrophilic aromatic substitution reaction where an electrophilic chlorine species, often generated from a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of an acid catalyst, substitutes a hydrogen atom on the aromatic ring. The acetamido group directs the incoming electrophile to the ortho position, yielding 2-chloro-4-acetamidobenzenesulfonamide.

  • Deprotection of the Amino Group: The final step involves the hydrolysis of the acetamido group to regenerate the free amino group. This is typically achieved by heating the chlorinated intermediate in the presence of an acid or base, yielding the final product, this compound.

Experimental Protocols and Data

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, the following table summarizes typical reaction conditions and yields for the key transformation steps based on analogous and well-established procedures for similar sulfonamide and aniline derivatives.[1][2][3][4][5][6]

StepReactantsReagents & SolventsTypical ConditionsTypical Yield (%)
Acetylation 4-AminobenzenesulfonamideAcetic anhydride, Glacial acetic acidRoom temperature to gentle heating> 90
Chlorination 4-AcetamidobenzenesulfonamideN-Chlorosuccinimide (NCS), Acetic acid or other suitable solventRoom temperature to 50°C70 - 85
Hydrolysis 2-Chloro-4-acetamidobenzenesulfonamideAqueous HCl or H2SO4Reflux> 90

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the key stages of the reaction mechanism.

Reaction_Mechanism cluster_acetylation Step 1: Acetylation (Protection) cluster_chlorination Step 2: Electrophilic Aromatic Substitution (Chlorination) cluster_hydrolysis Step 3: Hydrolysis (Deprotection) 4-Aminobenzenesulfonamide 4-Aminobenzenesulfonamide 4-Acetamidobenzenesulfonamide 4-Acetamidobenzenesulfonamide 4-Aminobenzenesulfonamide->4-Acetamidobenzenesulfonamide Acetic Anhydride 2-Chloro-4-acetamidobenzenesulfonamide 2-Chloro-4-acetamidobenzenesulfonamide 4-Acetamidobenzenesulfonamide->2-Chloro-4-acetamidobenzenesulfonamide NCS, H+ This compound This compound 2-Chloro-4-acetamidobenzenesulfonamide->this compound H3O+, Heat

Caption: Overall synthetic pathway for this compound.

The mechanism of the key chlorination step is detailed below:

Chlorination_Mechanism cluster_step1 Activation of NCS cluster_step2 Nucleophilic Attack and Sigma Complex Formation cluster_step3 Deprotonation and Aromatization NCS N-Chlorosuccinimide (NCS) Activated_NCS Activated NCS [Electrophilic Cl] NCS->Activated_NCS Protonation H+ H+ H+->Activated_NCS Sigma_Complex Sigma Complex (Resonance Stabilized) Activated_NCS->Sigma_Complex Aromatic_Ring 4-Acetamidobenzenesulfonamide Aromatic_Ring->Sigma_Complex Attack by pi-electrons Product 2-Chloro-4-acetamidobenzenesulfonamide Sigma_Complex->Product Loss of H+ Base Base (e.g., H2O) Base->Product Experimental_Workflow Start Start: 4-Aminobenzenesulfonamide Protection Protection: Acetylation Start->Protection Purification1 Purification 1: Recrystallization/Filtration Protection->Purification1 Chlorination Chlorination: Reaction with NCS Purification1->Chlorination Purification2 Purification 2: Recrystallization/Filtration Chlorination->Purification2 Deprotection Deprotection: Acid Hydrolysis Purification2->Deprotection Neutralization Neutralization & Precipitation Deprotection->Neutralization FinalPurification Final Purification: Recrystallization Neutralization->FinalPurification End End Product: This compound FinalPurification->End

References

The Multifaceted Biological Activities of 2-Chloro-4-sulfamoylaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-chloro-4-sulfamoylaniline represent a versatile class of sulfonamides demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their significant potential as therapeutic agents, with a primary focus on their anticancer and carbonic anhydrase inhibitory properties. We delve into the synthesis, mechanism of action, and structure-activity relationships of these compounds. This document summarizes key quantitative data from various in vitro studies, details relevant experimental protocols, and presents visual representations of implicated signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The this compound scaffold, in particular, has garnered significant attention due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as potent inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including cancer. Furthermore, numerous derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines. This guide aims to consolidate the current scientific knowledge on these derivatives, providing a technical resource for their further exploration and development.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents. Their cytotoxic effects have been evaluated against a multitude of human cancer cell lines, revealing potent growth-inhibitory activities.

Quantitative Anticancer Data

The in vitro anticancer activity of various this compound derivatives is summarized in the table below. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth) and GI50 values (the concentration required to inhibit 50% of cell growth as determined by the National Cancer Institute).

Compound IDCancer Cell LineIC50 (µM)GI50 (µM)Reference
Series A: Pyrimidodiazepine Derivatives
14gK-562 (Leukemia)0.622[1]
RPMI-8226 (Leukemia)1.81[1]
HCT-116 (Colon)1.25[1]
LOX IMVI (Melanoma)1.68[1]
MCF7 (Breast)1.75[1]
16aMultiple Cell LinesHigh Cytostatic Activity[1]
16cMultiple Cell LinesHigh Cytotoxic Activity[1]
Series B: Thiazolidinone Derivatives
2hMOLT-4 (Leukemia)< 0.01[2]
SR (Leukemia)< 0.01[2]
SW-620 (Colon)0.02[2]
SF-539 (CNS)0.01[2]
SK-MEL-5 (Melanoma)< 0.01[2]
Series C: Salicylamide Derivatives
33Caco-2 (Colon)3.3[3]
HCT-116 (Colon)5.9[3]
MDA-MB-231 (Breast)10.7[3]
MCF-7 (Breast)5.8[3]
24MCF-7 (Breast)Best Efficacy[3]
MDA-MB-231 (Breast)Best Efficacy[3]
Series D: 1,2,4-Triazine Sulfonamide Derivative
MM131DLD-1 (Colon)1.7[4]
HT-29 (Colon)5.6[4]
Series E: General Sulfonamide Derivatives
8bHeLa (Cervical)7.2[5][6]
MDA-MB-231 (Breast)4.62[5][6]
MCF-7 (Breast)7.13[5][6]
YM-1MG-U87 (Glioblastoma)1.154[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[8]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁵ cells/mL (200 µL/well) and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 10-1000 µM) and a vehicle control (DMSO).[8] Include a positive control such as Taxol.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570nm) dissolve->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Carbonic Anhydrase Inhibition

A primary mechanism of action for many this compound derivatives is the inhibition of carbonic anhydrases (CAs), particularly isoforms that are overexpressed in tumors, such as CA IX and CA XII.

Quantitative Carbonic Anhydrase Inhibition Data

The inhibitory activity of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms is presented below as inhibition constants (Ki).

Compound IDhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Series F: Sulfonyl Semicarbazides
5>1000014.473.90.79[9]
6845011.538.70.61[9]
1012503.520.50.59[9]
11875071.835.40.63[9]
Acetazolamide (Standard)25012255.7[9]
Series G: Pyrazole/Pyridazine Carboxamides
15725.63.36.180.6[10]
10a175.46.4125.415.3[10]
4c15.3755.58.511.2[10]
Acetazolamide (Standard)25012.125.85.7[10]
Series H: Indole-Triazole Chalcones
6d18.885.398.7125.4[7]
6q38.3124.8158.2215.3[7]
6o158.4210.5115.810.0[7]
Acetazolamide (Standard)25012.125.85.7[7]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibition of CA activity can be determined using a stopped-flow instrument to measure the CA-catalyzed CO2 hydration.[9]

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Applied Photophysics stopped-flow instrument

  • CO2-saturated water

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium perchlorate (20 mM)

  • Phenol red indicator (0.2 mM)

  • This compound derivatives (dissolved in DMSO)

  • Acetazolamide (standard inhibitor)

Procedure:

  • Reagent Preparation: Prepare assay buffer (HEPES with sodium perchlorate) and indicator solution.

  • Enzyme and Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the inhibitor (or DMSO for control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[9]

  • Reaction Initiation: The enzyme-inhibitor mixture is injected into the stopped-flow instrument's observation cell, followed by the injection of CO2-saturated water to initiate the reaction.

  • Data Acquisition: Monitor the initial rates of the CA-catalyzed CO2 hydration reaction for 10-100 seconds by observing the change in absorbance of the phenol red indicator at 557 nm.[9]

  • Data Analysis: Determine the kinetic parameters and inhibition constants (Ki) by non-linear least-squares fitting of the data.

CA_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare Buffers & Solutions enzyme_inhibitor Prepare Enzyme & Inhibitor Dilutions reagents->enzyme_inhibitor preincubate Pre-incubate Enzyme & Inhibitor (15 min) enzyme_inhibitor->preincubate inject Inject into Stopped-Flow Instrument preincubate->inject initiate Initiate Reaction with CO2 inject->initiate measure Measure Absorbance Change (557nm) initiate->measure calculate Calculate Ki Values measure->calculate Synthesis_Workflow start Starting Material (e.g., 2,4-dichloro-5-sulfamoylbenzoic acid) step1 Reaction with an Amine/Alcohol (Amide/Ester Formation) start->step1 intermediate1 Intermediate Product step1->intermediate1 step2 Further Modification (e.g., Cyclization, Substitution) intermediate1->step2 final_product Final Derivative step2->final_product purification Purification (e.g., Recrystallization, Chromatography) final_product->purification characterization Characterization (NMR, Mass Spec, IR) purification->characterization biological_eval Biological Evaluation characterization->biological_eval CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) H_ion H+ Invasion Invasion & Metastasis H_ion->Invasion CO2_out CO2 Lactate Lactate Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX CA IX Protein CAIX_gene->CAIX CAIX->H_ion CAIX->CO2_out Apoptosis Apoptosis CAIX->Apoptosis Inhibition leads to CO2_in CO2 H2CO3 H2CO3 CO2_in->H2CO3 H2O HCO3 HCO3- H2CO3->HCO3 CAIX Proliferation Cell Proliferation & Survival HCO3->Proliferation Inhibitor This compound Derivative Inhibitor->CAIX Inhibition Inhibitor->Apoptosis

References

2-Chloro-4-sulfamoylaniline: A Linchpin in Modern Organic Synthesis for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-sulfamoylaniline, a versatile aromatic amine, has emerged as a critical building block in the landscape of organic synthesis, particularly in the realm of pharmaceutical development. Its unique structural features, comprising a reactive aniline moiety, an electron-withdrawing chloro group, and a sulfonamide functional group, render it an invaluable precursor for the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its principal applications in the synthesis of pharmaceuticals with a focus on diuretic agents, and detailed experimental protocols for its key transformations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueReference
CAS Number 53297-68-0[1][2]
Molecular Formula C₆H₇ClN₂O₂S[1][2]
Molecular Weight 206.65 g/mol [2]
Appearance Off-white to light yellow solid[3]
Melting Point 161 °C[3]
Boiling Point (Predicted) 414.4 ± 55.0 °C[3]
Density (Predicted) 1.558 ± 0.06 g/cm³[3]
pKa (Predicted) 9.83 ± 0.60[3]
Solubility Soluble in DMSO.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

SpectroscopyData
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
Infrared (IR) Characteristic peaks for N-H, S=O, and C-Cl bonds are expected.
Mass Spectrometry (MS) The molecular ion peak and isotopic pattern for chlorine are key identifiers.

Core Applications in Organic Synthesis: A Gateway to Novel Pharmaceuticals

The strategic placement of functional groups on the this compound scaffold makes it a highly sought-after intermediate for the synthesis of complex organic molecules, most notably in the development of diuretic drugs.

The Synthesis of Diuretic Agents: The Case of Xipamide

This compound is a key precursor for the synthesis of potent diuretic agents, such as Xipamide. Diuretics are a class of drugs that increase the excretion of water and electrolytes from the body, and they are widely used in the treatment of hypertension, edema, and other cardiovascular disorders.

The synthesis of Xipamide, a benzamide diuretic, showcases the utility of the sulfamoylaniline moiety. While direct synthesis from this compound is a conceptual pathway, a well-documented route involves the use of a closely related intermediate, 4-chloro-5-sulfamoyl salicylic acid.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving precursors structurally related to this compound, offering a practical guide for laboratory applications.

Protocol 1: Synthesis of 4-Chloro-5-sulfamoyl Salicylic Acid

This protocol details the synthesis of a key intermediate for Xipamide, starting from 4-chlorosalicylic acid.

Step 1: Chlorosulfonylation of 4-Chlorosalicylic Acid

  • Reaction: 4-Chlorosalicylic acid is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.

  • Procedure: To 275 ml of chlorosulfonic acid, 100 grams of 4-chlorosalicylic acid is added portionwise with stirring at approximately -5°C. The temperature should not exceed +3°C. After the addition is complete, the solution is stirred for 1 hour in an ice bath, followed by 1 hour at 20°C, and finally for 2.5 hours at 80°C. The cooled solution is then carefully poured onto ice. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. Recrystallization from toluene yields 4-chloro-5-chlorosulfonyl salicylic acid with a melting point of 181-183°C.

Step 2: Ammonolysis of 4-Chloro-5-chlorosulfonyl Salicylic Acid

  • Reaction: The chlorosulfonyl intermediate is converted to the corresponding sulfonamide.

  • Procedure: 40 grams of 4-chloro-5-chlorosulfonyl salicylic acid is added portionwise with stirring to 250 ml of liquid ammonia. The mixture is allowed to stand for 2 hours. The precipitate is then collected by vacuum filtration and dissolved in 500 ml of water. After filtration, the filtrate is treated with 2 N hydrochloric acid until precipitation is complete. The resulting 4-chloro-5-sulfamyl salicylic acid is filtered off and recrystallized from water, yielding a product with a melting point of 258-260°C.

Protocol 2: Synthesis of Xipamide
  • Reaction: Condensation of 4-chloro-5-sulfamyl salicylic acid with 2,6-dimethylaniline.

  • Procedure: A suspension of 5.0 grams of 4-chloro-5-sulfamyl salicylic acid in 100 ml of anhydrous chlorobenzene is prepared. To this, 2.44 grams of 2,6-dimethylaniline and 0.9 ml of phosphorus trichloride are added. The reaction mixture is heated under reflux for 5 hours. After cooling, the chlorobenzene is decanted from the precipitate. The precipitate is collected on a filter and washed sequentially with chlorobenzene, 2 N hydrochloric acid, and water. Recrystallization from methanol affords Xipamide with a melting point of 256°C.

Protocol 3: Diazotization of an Aniline Derivative (General Procedure)

This protocol provides a general method for the diazotization of anilines, a key transformation for introducing a versatile diazonium group which can be subsequently converted to various other functionalities.

  • Reaction: An aromatic primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Procedure:

    • Dissolve the aniline derivative (1 equivalent) in a suitable acidic solution (e.g., dilute hydrochloric acid or sulfuric acid).

    • Cool the solution to 0-5°C in an ice bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1-1.2 equivalents) in cold water.

    • Add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature between 0-5°C.

    • After the addition is complete, continue stirring for 15-30 minutes at 0-5°C.

    • The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships discussed in this guide.

Synthesis_of_Xipamide_Intermediate 4-Chlorosalicylic_Acid 4-Chlorosalicylic Acid Reaction1 Chlorosulfonylation 4-Chlorosalicylic_Acid->Reaction1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction1 4-Chloro-5-chlorosulfonyl_Salicylic_Acid 4-Chloro-5-chlorosulfonyl Salicylic Acid Reaction1->4-Chloro-5-chlorosulfonyl_Salicylic_Acid Reaction2 Ammonolysis 4-Chloro-5-chlorosulfonyl_Salicylic_Acid->Reaction2 Liquid_Ammonia Liquid Ammonia Liquid_Ammonia->Reaction2 4-Chloro-5-sulfamyl_Salicylic_Acid 4-Chloro-5-sulfamyl Salicylic Acid Reaction2->4-Chloro-5-sulfamyl_Salicylic_Acid

Caption: Synthesis of the key intermediate for Xipamide.

Synthesis_of_Xipamide 4-Chloro-5-sulfamyl_Salicylic_Acid 4-Chloro-5-sulfamyl Salicylic Acid Condensation Condensation 4-Chloro-5-sulfamyl_Salicylic_Acid->Condensation 2,6-Dimethylaniline 2,6-Dimethylaniline 2,6-Dimethylaniline->Condensation Phosphorus_Trichloride Phosphorus Trichloride Phosphorus_Trichloride->Condensation Xipamide Xipamide Condensation->Xipamide

Caption: Final condensation step in the synthesis of Xipamide.

Diazotization_and_Subsequent_Reactions Aniline_Derivative Aniline Derivative (e.g., this compound) Diazotization Diazotization Aniline_Derivative->Diazotization NaNO2_H+ NaNO₂ / H⁺ (0-5 °C) NaNO2_H+->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer_Reaction Sandmeyer Reaction (e.g., CuCl, CuBr, CuCN) Diazonium_Salt->Sandmeyer_Reaction Azo_Coupling Azo Coupling (with activated aromatic ring) Diazonium_Salt->Azo_Coupling Aryl_Halide_Nitrile Aryl Halide / Nitrile Sandmeyer_Reaction->Aryl_Halide_Nitrile Azo_Compound Azo Compound Azo_Coupling->Azo_Compound

Caption: General reaction pathways of aniline derivatives.

Conclusion

This compound stands as a testament to the power of functionalized building blocks in accelerating drug discovery and development. Its inherent reactivity and strategic substitution pattern provide a robust platform for the synthesis of a multitude of biologically active molecules, with its role in the creation of diuretic agents being a prime example. The detailed protocols and synthetic pathways outlined in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to harness the full potential of this versatile chemical intermediate in their pursuit of novel therapeutic solutions. As the demand for innovative pharmaceuticals continues to grow, the importance of foundational building blocks like this compound in the synthetic chemist's toolkit is poised to increase even further.

References

Methodological & Application

Synthesis Protocol for 4-amino-3-chlorobenzenesulfonamide: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 4-amino-3-chlorobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The protocol is designed for laboratory-scale synthesis and is based on a two-step reaction sequence involving the chlorosulfonation of 2-chloroaniline followed by ammonolysis of the resulting sulfonyl chloride.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material, a plausible intermediate, and the final product is provided below for easy reference.

Property2-Chloroaniline (Starting Material)4-amino-3-chlorobenzenesulfonyl chloride (Intermediate)4-amino-3-chlorobenzenesulfonamide (Final Product)
Molecular Formula C₆H₆ClNC₆H₅Cl₂NO₂SC₆H₇ClN₂O₂S
Molecular Weight 127.57 g/mol [1]226.08 g/mol 206.65 g/mol [2]
Appearance Clear, pale yellow to brown liquid[3][4](Predicted) SolidWhite to off-white powder
Melting Point 0-3 °C[1]Not availableNot available
Boiling Point 208-210 °C[1]Not availableNot available
Density 1.213 g/mL at 25 °C[1]Not availableNot available
CAS Number 95-51-2[1]Not available53297-68-0[2]

Experimental Protocol

This synthesis is a two-step process. The first step is the chlorosulfonation of 2-chloroaniline to form 4-amino-3-chlorobenzenesulfonyl chloride. The second step is the ammonolysis of the sulfonyl chloride to yield the final product, 4-amino-3-chlorobenzenesulfonamide.

Step 1: Synthesis of 4-amino-3-chlorobenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of anilines.

Materials and Reagents:

  • 2-Chloroaniline

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

  • Water (deionized)

Procedure:

  • In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl and SO₂.

  • Carefully add chlorosulfonic acid (e.g., 4 molar equivalents) to the flask and cool it in an ice-water bath.

  • Slowly add 2-chloroaniline (1 molar equivalent) dropwise with stirring, maintaining the temperature between 10-15 °C.

  • After the addition is complete, slowly heat the mixture to 125-130 °C and maintain this temperature for 2.5 hours.

  • Cool the reaction mixture to 20 °C.

  • Slowly add thionyl chloride (e.g., 2 molar equivalents) over a period of 5-10 minutes.

  • Heat the solution to 80 °C for 1.5 hours.

  • Cool the mixture to 10 °C and cautiously quench by slowly adding it to a stirred mixture of crushed ice and water.

  • The precipitated solid, 4-amino-3-chlorobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

  • The crude product can be air-dried and used in the next step without further purification.

Step 2: Synthesis of 4-amino-3-chlorobenzenesulfonamide

This procedure is based on the ammonolysis of arylsulfonyl chlorides.

Materials and Reagents:

  • 4-amino-3-chlorobenzenesulfonyl chloride (from Step 1)

  • tert-Butanol

  • Ammonia gas

  • Water (deionized)

Procedure:

  • Dissolve the crude 4-amino-3-chlorobenzenesulfonyl chloride in dry tert-butanol in a suitable reaction vessel equipped with a gas inlet tube and a stirrer.

  • Bubble dry ammonia gas into the solution for approximately 2 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to near dryness.

  • Dilute the residue with water and cool the mixture in an ice bath for 1 hour to precipitate the product.

  • Collect the solid product, 4-amino-3-chlorobenzenesulfonamide, by vacuum filtration.

  • Wash the product with cold water and air-dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow Synthesis Workflow for 4-amino-3-chlorobenzenesulfonamide cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Ammonolysis cluster_end Final Product Start 2-Chloroaniline Chlorosulfonation React with Chlorosulfonic Acid and Thionyl Chloride Start->Chlorosulfonation Intermediate 4-amino-3-chlorobenzenesulfonyl chloride Chlorosulfonation->Intermediate Ammonolysis React with Ammonia in tert-Butanol Intermediate->Ammonolysis End 4-amino-3-chlorobenzenesulfonamide Ammonolysis->End

Caption: Overall synthesis workflow from starting material to final product.

Experimental_Workflow Detailed Experimental Workflow cluster_step1_exp Step 1: Chlorosulfonation cluster_step2_exp Step 2: Ammonolysis and Purification Mix Add 2-Chloroaniline to cold Chlorosulfonic Acid Heat1 Heat to 125-130 °C Mix->Heat1 Cool1 Cool to 20 °C Heat1->Cool1 Add_SOCl2 Add Thionyl Chloride Cool1->Add_SOCl2 Heat2 Heat to 80 °C Add_SOCl2->Heat2 Cool2 Cool to 10 °C Heat2->Cool2 Quench Quench with Ice/Water Cool2->Quench Filter1 Filter and Wash Quench->Filter1 Intermediate_Product Crude 4-amino-3-chlorobenzenesulfonyl chloride Filter1->Intermediate_Product Dissolve Dissolve Intermediate in t-Butanol Intermediate_Product->Dissolve Ammonia Bubble Ammonia Gas Dissolve->Ammonia Concentrate Concentrate in vacuo Ammonia->Concentrate Precipitate Precipitate with Water and Cool Concentrate->Precipitate Filter2 Filter and Wash Precipitate->Filter2 Final_Product Crude 4-amino-3-chlorobenzenesulfonamide Filter2->Final_Product Recrystallize Recrystallize Final_Product->Recrystallize Pure_Product Pure 4-amino-3-chlorobenzenesulfonamide Recrystallize->Pure_Product

Caption: Step-by-step experimental procedure for the synthesis.

References

Laboratory Scale Synthesis of 2-Chloro-4-sulfamoylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2-Chloro-4-sulfamoylaniline, an important intermediate in the pharmaceutical and dye industries. The synthesis is presented as a three-step process starting from 2-chloroaniline.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step reaction sequence:

  • Sulfonation: 2-Chloroaniline is sulfonated to produce 2-chloroaniline-4-sulfonic acid.

  • Chlorination: The sulfonic acid is converted to the corresponding sulfonyl chloride, 2-chloroaniline-4-sulfonyl chloride.

  • Amination (Ammonolysis): The sulfonyl chloride is then reacted with ammonia to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Molar Ratios

StepStarting MaterialReagent(s)Molar Ratio (Starting Material:Reagent)
1. Sulfonation2-ChloroanilineChlorosulfonic acid1 : 1.04
2. Chlorination2-Chloroaniline-4-sulfonic acidThionyl chloride, DMF (catalyst)1 : 2 (Thionyl chloride)
3. Amination2-Chloroaniline-4-sulfonyl chlorideAqueous Ammonia (28-30%)1 : 4

Table 2: Reaction Conditions and Yields

StepSolventTemperature (°C)Reaction Time (hours)ProductYield (%)
1. Sulfonationo-Dichlorobenzene2004.32-Chloroaniline-4-sulfonic acid~51% (crude)
2. ChlorinationDichloromethaneReflux (approx. 40°C)2-32-Chloroaniline-4-sulfonyl chlorideEstimated 80-90%
3. AminationWater/Dichloromethane30-702-4This compoundEstimated 70-80%

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water.

Step 1: Synthesis of 2-Chloroaniline-4-sulfonic acid

This protocol is adapted from established sulfonation procedures.[1][2]

Materials and Reagents:

  • 2-Chloroaniline

  • o-Dichlorobenzene

  • Sulfuric acid monohydrate (99-100%)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Condenser

  • Buchner funnel and filter flask

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and condenser, add 293.5 g of 2-chloroaniline and 460 ml of o-dichlorobenzene.

  • With stirring, slowly add 225.5 g of sulfuric acid monohydrate.

  • Heat the mixture to 200°C and maintain this temperature for 4.3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate. Collect the solid by suction filtration and wash with a small amount of cold water.

  • Dry the isolated solid. The crude product should weigh approximately 489.3 g and contain about 51.1% of 2-chloroaniline-4-sulfonic acid.[1]

Step 2: Synthesis of 2-Chloroaniline-4-sulfonyl chloride

This protocol is a general procedure for the conversion of sulfonic acids to sulfonyl chlorides.

Materials and Reagents:

  • 2-Chloroaniline-4-sulfonic acid (from Step 1)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend the dried 2-chloroaniline-4-sulfonic acid in dichloromethane.

  • Add a catalytic amount of DMF (a few drops).

  • From the dropping funnel, add thionyl chloride (2 molar equivalents) dropwise to the suspension.

  • After the addition is complete, heat the mixture to reflux (approximately 40°C) and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloroaniline-4-sulfonyl chloride.

Step 3: Synthesis of this compound

This protocol is adapted from the ammonolysis of a similar sulfonyl chloride.[3]

Materials and Reagents:

  • 2-Chloroaniline-4-sulfonyl chloride (from Step 2)

  • Aqueous ammonia (28-30%)

  • Dichloromethane (CH₂Cl₂)

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Buchner funnel and filter flask

Procedure:

  • Dissolve the crude 2-chloroaniline-4-sulfonyl chloride in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of cold aqueous ammonia (approximately 4 molar equivalents) with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for this compound.

Synthesis_Workflow Start 2-Chloroaniline Intermediate1 2-Chloroaniline-4-sulfonic acid Start->Intermediate1 Sulfonation Step1_reagent + H₂SO₄ (monohydrate) in o-Dichlorobenzene Intermediate2 2-Chloroaniline-4-sulfonyl chloride Intermediate1->Intermediate2 Chlorination Step2_reagent + SOCl₂ / DMF in Dichloromethane End This compound Intermediate2->End Amination Step3_reagent + aq. NH₃ in Dichloromethane

Caption: Synthetic workflow for this compound.

Applications

This compound is a key intermediate in the synthesis of various organic molecules. Its primary applications are in the manufacturing of:

  • Pharmaceuticals: It serves as a building block for the synthesis of diuretic drugs and other therapeutic agents. The sulfonamide group is a common feature in many biologically active compounds.

  • Dyes: The aniline and sulfonamide functionalities make it a useful precursor for the production of a variety of dyes.

The degradation of the related compound, 2-chloro-4-nitroaniline, has been studied in microorganisms, where a flavin-dependent monooxygenase is involved in its metabolic pathway.[4][5] This suggests potential for bioremediation studies of related chloro-nitro-aromatic compounds.

References

Application Notes and Protocols for the Purification of 2-Chloro-4-sulfamoylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the purification of 2-Chloro-4-sulfamoylaniline via recrystallization. The protocol herein is designed to enhance the purity of the compound, a crucial step for its application in research and pharmaceutical development. This guide includes information on solvent selection based on the physicochemical properties of the target molecule, a step-by-step experimental protocol, and methods for troubleshooting and analysis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is paramount to ensure the efficacy and safety of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₇ClN₂O₂S
Molecular Weight 206.65 g/mol
Appearance Off-white to light yellow solid
Melting Point 161 °C[1]

Table 2: Estimated Qualitative Solubility of this compound in Common Solvents

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureRationale
Water Sparingly SolubleSlightly SolubleThe polar functional groups allow for some interaction with water, but the aromatic ring limits overall solubility.
Ethanol SolubleVery SolubleThe hydroxyl group of ethanol can hydrogen bond with the amino and sulfamoyl groups, while the ethyl group interacts with the aromatic ring.
Methanol SolubleVery SolubleSimilar to ethanol, methanol is a good solvent due to its polarity and ability to form hydrogen bonds.
Isopropanol Moderately SolubleSolubleOffers a good balance of polarity for dissolving the compound at higher temperatures while allowing for good recovery upon cooling.
Acetone SolubleVery SolubleA polar aprotic solvent that can effectively dissolve the compound.
Ethyl Acetate Moderately SolubleSolubleA moderately polar solvent that can be effective for recrystallization.
Hexane InsolubleSparingly SolubleA nonpolar solvent, unlikely to be a good primary solvent for this polar compound.

Based on this profile, a mixed solvent system, such as ethanol/water or isopropanol/water, is likely to be an effective choice for the recrystallization of this compound. This allows for fine-tuning of the solvent polarity to achieve high solubility at elevated temperatures and low solubility at room temperature, maximizing the recovery of the purified product.

Potential Impurities

The nature of impurities in a sample of this compound will depend on its synthetic route. A common route involves the chlorination of 4-aminobenzenesulfonamide. Potential impurities may include:

  • Unreacted starting material: 4-Aminobenzenesulfonamide.

  • Over-chlorinated products: Dichloro-4-sulfamoylaniline isomers.

  • Isomeric products: Chlorination at other positions on the aromatic ring.

  • Byproducts from side reactions: Depending on the specific reaction conditions.

The chosen recrystallization solvent should ideally have a high solubility for these impurities at all temperatures, ensuring they remain in the mother liquor upon crystallization of the desired product.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using an ethanol/water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks (two, appropriate sizes)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat the primary solvent (ethanol) to its boiling point.

    • Add the minimum amount of hot ethanol to the flask containing the crude solid to dissolve it completely with gentle heating and stirring.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.

    • Gently reheat the mixture to boiling for a few minutes while stirring.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and receiving flask.

  • Crystallization:

    • Heat the clear filtrate to boiling.

    • Slowly add hot deionized water (the anti-solvent) dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of large crystals, insulate the flask.

    • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start: Crude this compound dissolution Dissolution: Add minimum hot ethanol start->dissolution decolorization Decolorization (Optional): Add activated carbon and heat dissolution->decolorization hot_filtration Hot Filtration: Remove insoluble impurities dissolution->hot_filtration If no decolorization decolorization->hot_filtration crystallization Crystallization: Add hot water (anti-solvent), cool slowly, then ice bath hot_filtration->crystallization isolation Isolation: Vacuum filtration crystallization->isolation washing Washing: Wash with cold ethanol/water isolation->washing drying Drying: Vacuum oven washing->drying end End: Purified this compound drying->end

Caption: Workflow for the purification of this compound.

Purification_Logic Logical Relationship in Purification crude_product Crude Product (this compound + Impurities) recrystallization Recrystallization Process crude_product->recrystallization impurities Impurities: - Unreacted Starting Material - Over-chlorinated Products - Isomers impurities->crude_product pure_crystals Purified Crystals (High Purity this compound) recrystallization->pure_crystals Solid Phase mother_liquor Mother Liquor (Dissolved Impurities + Saturated Solute) recrystallization->mother_liquor Liquid Phase

Caption: Logical diagram of the purification process.

Troubleshooting

Table 3: Common Recrystallization Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Oiling out (product separates as an oil, not crystals) The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. / Cooling is too rapid.Use a lower boiling point solvent. / Re-heat the solution and add more of the primary solvent. / Ensure slow cooling.
No crystals form upon cooling Too much solvent was used. / The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration. / Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization.Use the minimum amount of hot solvent for dissolution. / Ensure filtration apparatus is pre-heated. / Allow sufficient time for cooling and use an ice bath to maximize precipitation.
Colored crystals Colored impurities are co-crystallizing with the product.Use activated carbon for decolorization before crystallization.

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques:

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

  • Spectroscopic Methods (NMR, IR): To confirm the chemical structure and identify any residual impurities.

By following this detailed protocol and employing the suggested analytical methods, researchers can effectively purify this compound for its intended applications in scientific research and drug development.

References

Application Note: HPLC Purity Determination of 2-Chloro-4-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 2-Chloro-4-sulfamoylaniline, a key intermediate in pharmaceutical synthesis. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible analytical procedure for quality control and drug development professionals.

Introduction

This compound (CAS No: 53297-68-0) is a chemical intermediate whose purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). A sensitive and accurate analytical method is required to quantify the main component and to detect and quantify any process-related impurities or degradation products. This document provides a detailed protocol for a reversed-phase HPLC method suitable for this purpose. While a specific validated method for this compound is not widely published, the methodology presented here is based on established principles for the analysis of similar aromatic amines and sulfonamides.[1]

Experimental

Instrumentation and Consumables
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filter: 0.45 µm syringe filters for sample preparation.[1]

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified water.

  • Formic Acid (HCOOH): ACS grade or higher.

  • This compound Reference Standard: Of known purity.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]

Table 1: Recommended HPLC Chromatographic Conditions.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Table 2: Recommended Gradient Elution Program.

Protocol

Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

  • Degas both mobile phases using a suitable method such as sonication or vacuum filtration before use.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters and Acceptance Criteria.

Analysis and Data Processing
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Perform replicate injections of the standard solution.

  • Inject the sample solution(s).

  • After the analytical run, integrate the peaks and record the peak areas.

  • The purity of the sample can be calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analytical workflow for determining the purity of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (A: 0.1% HCOOH in Water B: 0.1% HCOOH in ACN) Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation (~1 mg/mL) SystemSuitability System Suitability Test (n=5 injections) StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation (~1 mg/mL) Analysis Sample Injection and Data Acquisition SamplePrep->Analysis Equilibration->SystemSuitability SystemSuitability->Analysis If criteria met Integration Peak Integration Analysis->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a framework for the reliable determination of the purity of this compound. For formal validation, additional experiments to assess specificity, linearity, accuracy, precision, and robustness should be conducted in accordance with ICH guidelines. This method is suitable for routine quality control analysis in a pharmaceutical development setting.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 4-amino-3-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-amino-3-chlorobenzenesulfonamide is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

4-amino-3-chlorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. The development of a robust and reliable analytical method for its quantification is crucial for quality control, stability studies, and ensuring the purity of final drug products. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 4-amino-3-chlorobenzenesulfonamide. The method is designed to be simple, accurate, precise, and specific, making it suitable for routine analysis in a quality control laboratory. The methodology is based on established principles for similar sulfonamide compounds and has been adapted for this specific analyte.

Materials and Reagents

  • 4-amino-3-chlorobenzenesulfonamide reference standard: Purity ≥ 99%

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Water: HPLC grade or purified water

  • Phosphoric acid or Formic acid: Analytical grade (for pH adjustment of the mobile phase)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed starting conditions are based on methods for structurally related compounds.[1][2]

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time Approximately 15 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
101090
121090
12.19010
159010

Experimental Protocols

1. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 4-amino-3-chlorobenzenesulfonamide reference standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (Methanol or Acetonitrile/Water mixture) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.

2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL. These solutions will be used to establish the calibration curve.

3. Sample Preparation

  • For bulk drug analysis, accurately weigh a quantity of the sample equivalent to 25 mg of 4-amino-3-chlorobenzenesulfonamide and follow the same procedure as for the standard stock solution preparation.

  • For formulation analysis, a suitable extraction procedure should be developed to isolate the analyte from excipients.

4. Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This can be evaluated by analyzing a blank, a placebo (if applicable), and the analyte.

  • Linearity: The linearity of the method should be established by analyzing a minimum of five concentrations of the working standard solutions. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy of the method should be determined by recovery studies. A known amount of the standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the same standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Data Presentation

Table 3: Summary of Method Validation Data (Hypothetical Data)

Validation ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (RSD, n=6) 0.8%≤ 2.0%
Intermediate Precision (RSD) 1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on results-

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Standard Weigh Reference Standard Dissolve Dissolve in Diluent & Sonicate Standard->Dissolve Sample Weigh Sample Sample->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Injection Inject into HPLC System Dilute->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of 4-amino-3-chlorobenzenesulfonamide.

Method_Validation_Logic cluster_method Method Development cluster_validation Method Validation (ICH Guidelines) cluster_result Outcome MethodDev Initial Method Development Specificity Specificity MethodDev->Specificity Linearity Linearity MethodDev->Linearity Accuracy Accuracy MethodDev->Accuracy Precision Precision MethodDev->Precision LOD_LOQ LOD & LOQ MethodDev->LOD_LOQ Robustness Robustness MethodDev->Robustness ValidatedMethod Validated HPLC Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Logical relationship of the HPLC method validation process.

References

Application Notes and Protocols: Synthesis of Furosemide via 2-Chloro-4-sulfamoylanthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furosemide, a potent loop diuretic, is a cornerstone in the management of edema associated with cardiac, renal, and hepatic failure, as well as hypertension.[1] Its synthesis is a critical process for the pharmaceutical industry. This document provides detailed application notes and protocols for the synthesis of furosemide, with a particular focus on the condensation reaction involving a substituted sulfamoylbenzoic acid and furfurylamine. The most established synthetic pathway for furosemide begins with 2,4-dichlorobenzoic acid.[1] This route involves chlorosulfonation and ammonolysis to produce a key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, which is then condensed with furfurylamine to yield furosemide.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods for furosemide.

Table 1: Furosemide Synthesis Yields from 2,4-dichloro-5-sulfamoylbenzoic Acid and its Derivatives

Starting MaterialReaction ConditionsYieldReference
2,4-dichloro-5-sulfamoylbenzoic acidReaction with furfurylamine35-50%[2][3]
4-chloro-2-fluoro-5-sulfamoylbenzoic acidCondensation with furfurylaminePractically quantitative[1][2]
2,4-dichloro-5-sulfamoylbenzoic acid sodium saltReaction with furfurylamine in ethylene glycol at 130-135°C for 3 hoursHigh[4]
2,4-dichloro-5-sulfamoylbenzoic acidMicrowave-assisted synthesis with furfurylamine and NEt3 in 2-MeTHFOptimized for high yield[5]

Table 2: Optimized Reaction Parameters for Microwave-Assisted Furosemide Synthesis

ParameterOptimized ConditionObservationReference
TemperatureLower temperatures favoredHPLC yield of furosemide decreased at increasing temperatures, suggesting thermal instability.[5]
Time1 hourSufficient for completion of the reaction under microwave irradiation.[5]
Furfurylamine2.5 equivalentsOptimal molar ratio for the reaction.[5]
Triethylamine (NEt3)4 equivalentsUtilized as an additive to facilitate the reaction.[5]
Solvent2-MeTHFIdentified as an optimum and environmentally friendly reaction medium.[5]

Experimental Protocols

Protocol 1: Conventional Synthesis of Furosemide from 2,4-dichloro-5-sulfamoylbenzoic Acid

This protocol is based on the established synthetic route.

Materials:

  • 2,4-dichloro-5-sulfamoylbenzoic acid

  • Furfurylamine

  • Appropriate solvent (e.g., ethylene glycol)

  • Acid for pH adjustment (e.g., glacial acetic acid)

  • Ethanol for recrystallization

Procedure:

  • In a reaction vessel, combine 2,4-dichloro-5-sulfamoylbenzoic acid (or its sodium salt) and the chosen solvent.[4]

  • Add furfurylamine to the mixture. A molar excess of furfurylamine is often used.[6]

  • Heat the reaction mixture to a temperature between 120°C and 140°C for several hours (e.g., 3-4 hours).[4][6]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture. If starting with the sodium salt, the product will be the sodium salt of furosemide.[4]

  • If necessary, recover excess furfurylamine and solvent via distillation under reduced pressure.[4]

  • Dissolve the crude product in water.[2]

  • Acidify the aqueous solution with an acid like glacial acetic acid to a pH of about 4 to precipitate the furosemide.[2]

  • Filter the crystalline product, wash it with water, and dry.[2]

  • For further purification, recrystallize the crude furosemide from a suitable solvent such as ethanol.[2]

Protocol 2: Microwave-Assisted Synthesis of Furosemide

This protocol offers a more sustainable and efficient approach.[5]

Materials:

  • 2,4-dichloro-5-sulfamoylbenzoic acid

  • Furfurylamine

  • Triethylamine (NEt3)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • HPLC for analysis

Procedure:

  • In a microwave reactor vessel, combine 2,4-dichloro-5-sulfamoylbenzoic acid (1 equivalent), furfurylamine (2.5 equivalents), and triethylamine (4 equivalents) in 2-MeTHF.[5]

  • Seal the vessel and subject it to microwave irradiation for 1 hour.[5] Optimize the temperature to avoid thermal degradation of the product.[5]

  • After the reaction, cool the mixture to room temperature.

  • Analyze the reaction mixture by HPLC to determine the yield of furosemide.[5]

  • The purification would follow standard procedures of solvent removal, precipitation, filtration, and recrystallization as described in Protocol 1.

Visualizations

Furosemide Synthesis Workflow

The following diagram illustrates the primary synthetic pathway for furosemide starting from 2,4-dichlorobenzoic acid.

Furosemide_Synthesis start 2,4-Dichlorobenzoic Acid inter1 2,4-Dichloro-5-carboxy- benzenesulfonyl Chloride start->inter1 Chlorosulfonation inter2 2,4-Dichloro-5-sulfamoylbenzoic Acid inter1->inter2 Ammonolysis final Furosemide inter2->final Condensation reagent1 Chlorosulfonic Acid reagent1->start reagent2 Ammonia reagent2->inter1 reagent3 Furfurylamine reagent3->inter2

Caption: Synthetic pathway of Furosemide.

Mechanism of Action of Furosemide

This diagram illustrates the mechanism of action of furosemide as an inhibitor of the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle.

Furosemide_MOA cluster_membrane lumen Tubular Lumen (Urine) cell Epithelial Cell (Thick Ascending Limb) transporter Na-K-Cl Cotransporter (NKCC2) lumen->transporter Ions interstitium Interstitial Fluid (Blood) transporter->cell ions_in Na+, K+, 2Cl- Reabsorption furosemide Furosemide furosemide->transporter Inhibits ions_out Increased Excretion of Na+, K+, Cl-, Mg2+, Ca2+ furosemide->ions_out Leads to

Caption: Furosemide's mechanism of action.

References

experimental procedure for furosemide synthesis from 2-Chloro-4-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Furosemide

Abstract

This document provides a detailed protocol for the synthesis of the diuretic drug furosemide, starting from the precursor 2,4-dichloro-5-sulfamoylbenzoic acid. The synthesis involves a nucleophilic substitution reaction with furfurylamine. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data from a representative synthesis are summarized, and a detailed experimental workflow is provided.

Introduction

Furosemide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. It functions by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle. The synthesis of furosemide is a common topic in medicinal and organic chemistry, illustrating a key nucleophilic aromatic substitution reaction. This document outlines a reliable and reproducible method for its synthesis in a laboratory setting.

Reaction Scheme

The overall reaction for the synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid is as follows:

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
2,4-dichloro-5-sulfamoylbenzoic acid272.1198%Sigma-Aldrich
Furfurylamine97.1299%Acros Organics
Triethylamine101.1999.5%Fisher Sci
Dioxane88.1199.8%J.T. Baker
Hydrochloric Acid (HCl)36.4637%VWR
Deionized Water18.02N/AIn-house
Anhydrous Sodium Sulfate142.0499%EMD
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and flask

  • pH meter or pH paper

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,4-dichloro-5-sulfamoylbenzoic acid (10.0 g, 36.7 mmol) and dioxane (100 mL). Stir the mixture to dissolve the solid.

  • Addition of Reagents: In the dropping funnel, prepare a solution of furfurylamine (7.14 g, 73.5 mmol) and triethylamine (7.43 g, 73.5 mmol) in dioxane (25 mL).

  • Reaction: Add the furfurylamine and triethylamine solution dropwise to the stirred solution of 2,4-dichloro-5-sulfamoylbenzoic acid over a period of 30 minutes at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (300 mL) while stirring.

  • Acidification: Acidify the aqueous mixture to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of furosemide will form.

  • Isolation of Product: Collect the crude furosemide by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (3 x 50 mL) to remove any remaining salts and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight to yield the final furosemide product.

Results and Data

Yield and Characterization
ParameterResult
Theoretical Yield 12.14 g
Actual Yield 10.5 g
Percentage Yield 86.5%
Appearance White to off-white crystalline powder
Melting Point 203-205 °C
Purity (by HPLC) >99%
¹H NMR (400 MHz, DMSO-d₆) Conforms to the structure of furosemide.
IR (KBr, cm⁻¹) Conforms to the structure of furosemide.

Workflow and Diagrams

Furosemide Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of furosemide.

Furosemide_Synthesis_Workflow start Start reagents 1. Mix Reactants (2,4-dichloro-5-sulfamoylbenzoic acid, dioxane) start->reagents addition 2. Add Furfurylamine and Triethylamine Solution Dropwise reagents->addition reflux 3. Heat to Reflux (3 hours) addition->reflux cool 4. Cool to Room Temperature reflux->cool precipitate 5. Precipitate in Ice-Cold Water cool->precipitate acidify 6. Acidify with HCl to pH 2-3 precipitate->acidify filter 7. Isolate Product by Vacuum Filtration acidify->filter wash 8. Wash with Deionized Water filter->wash dry 9. Dry in Vacuum Oven wash->dry end End (Furosemide) dry->end

Caption: Workflow for the synthesis of furosemide.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dioxane is a flammable liquid and a suspected carcinogen; handle with care.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

  • Furfurylamine is toxic and corrosive. Avoid inhalation and skin contact.

Conclusion

The described protocol provides a robust and high-yielding method for the synthesis of furosemide. The procedure is straightforward and utilizes readily available starting materials and reagents, making it suitable for both academic and industrial research settings. The purity of the final product is high, as confirmed by HPLC and spectroscopic methods. Researchers should adhere to all safety precautions outlined in this document.

Application Notes and Protocols: 2-Chloro-4-sulfamoylaniline as a Diuretic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-sulfamoylaniline is a key chemical intermediate in the synthesis of a class of potent diuretic agents. Its structural motif is central to the pharmacophore of several loop and thiazide-like diuretics, which are indispensable in the management of fluid overload associated with conditions such as congestive heart failure, cirrhosis, and renal disease. This document provides detailed application notes on the utility of this compound as a precursor, protocols for the synthesis and evaluation of derived diuretics, and insights into their mechanism of action and structure-activity relationships (SAR).

Mechanism of Action of Derived Diuretics

Diuretics synthesized from this compound precursors primarily act by inhibiting electrolyte reabsorption in the nephron. The main targets are the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle (for loop diuretics) and the Na-Cl symporter in the distal convoluted tubule (for thiazide-like diuretics).[1][2] By blocking these transporters, these drugs increase the urinary excretion of sodium, chloride, and consequently water, leading to diuresis.[2]

Diuretic Mechanism of Action cluster_nephron Renal Tubule Loop_of_Henle Thick Ascending Limb of Loop of Henle Effect Increased Urinary Excretion of Electrolytes and Water Loop_of_Henle->Effect Decreased Na+, K+, Cl- Reabsorption Distal_Tubule Distal Convoluted Tubule Distal_Tubule->Effect Decreased Na+, Cl- Reabsorption Precursor This compound (Precursor) Diuretic Sulfamoyl Diuretic (e.g., Furosemide) Precursor->Diuretic Synthesis Diuretic->Loop_of_Henle Inhibits Na-K-2Cl Symporter Diuretic->Distal_Tubule Inhibits Na-Cl Symporter (for some derivatives) Diuresis Diuresis Effect->Diuresis Results in

Caption: Mechanism of action of diuretics derived from this compound.

Synthesis of a Furosemide Analog

While various synthetic routes to furosemide exist, a key transformation involves the derivatization of an anthranilic acid intermediate. A plausible and direct application of this compound would be its conversion to a key intermediate, 2-Chloro-4-amino-5-sulfamoylbenzoic acid, followed by reaction with a suitable amine. For instance, the synthesis of Furosemide Related Compound A (2-Chloro-4-N-furfurylamino-5-sulfamoylbenzoic Acid) can be envisioned through the alkylation of the aniline nitrogen of a benzoic acid derivative of this compound.

General Synthetic Protocol: N-Alkylation of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a furosemide analog from a benzoic acid derivative of this compound.

Materials:

  • 2-Chloro-4-amino-5-sulfamoylbenzoic acid

  • Furfurylamine

  • A suitable solvent (e.g., Dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., Potassium Carbonate)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-4-amino-5-sulfamoylbenzoic acid (1 equivalent) in the solvent.

  • Add the base (e.g., Potassium Carbonate, 2-3 equivalents).

  • To this suspension, add furfurylamine (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow Start 2-Chloro-4-amino-5-sulfamoylbenzoic acid + Furfurylamine Reaction Reaction in Solvent with Base (e.g., K2CO3) Heat (80-100°C) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool, Pour into Water, Acidify with HCl Monitoring->Workup Reaction Complete Isolation Filter Precipitate, Wash with Water Workup->Isolation Drying Dry under Vacuum Isolation->Drying Purification Recrystallization Drying->Purification Product Furosemide Analog Purification->Product

Caption: General workflow for the synthesis of a furosemide analog.

Experimental Protocols for Diuretic Activity Evaluation

The following protocol details an in vivo method for assessing the diuretic activity of compounds derived from this compound in a rat model, using furosemide as a positive control.

In Vivo Diuretic Activity Screening in Rats

Animals:

  • Male or female Wistar or Sprague-Dawley rats (150-250 g).

  • Animals should be acclimatized for at least one week before the experiment.

Materials:

  • Test compound (derivative of this compound)

  • Furosemide (positive control)

  • Vehicle (e.g., 0.9% saline, or saline with a small amount of a suspending agent like Tween 80)

  • Metabolic cages for individual housing and urine collection.

  • Oral gavage needles.

  • Graduated cylinders for urine volume measurement.

  • Flame photometer or ion-selective electrodes for electrolyte analysis.

Procedure:

  • Fasting: Fast the rats for 18 hours prior to the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Furosemide 10-20 mg/kg, p.o.).

    • Group 3 onwards: Test compound at various doses.

  • Hydration: Administer a saline load (e.g., 25 ml/kg body weight) orally to all animals to ensure a uniform state of hydration.

  • Dosing: Immediately after the saline load, administer the vehicle, furosemide, or test compound orally.

  • Urine Collection: Place each rat in an individual metabolic cage and collect urine at specific time intervals (e.g., every hour for 5 hours, and a cumulative collection at 24 hours).

  • Measurements:

    • Urine Volume: Measure the volume of urine collected at each time point.

    • Electrolyte Concentration: Determine the concentrations of Na⁺, K⁺, and Cl⁻ in the collected urine samples.

    • pH: Measure the pH of the urine.

Data Analysis:

  • Calculate the total urine output per 100g of body weight.

  • Calculate the total excretion of each electrolyte (concentration × volume).

  • Compare the results of the test groups with the vehicle control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Diuretic_Assay_Workflow Acclimatization Acclimatize Rats (1 week) Fasting Fast Rats (18h) (Water ad libitum) Acclimatization->Fasting Grouping Divide into Groups (Vehicle, Furosemide, Test Compound) Fasting->Grouping Hydration Oral Saline Load (25 ml/kg) Grouping->Hydration Dosing Administer Compounds (Oral Gavage) Hydration->Dosing Collection Place in Metabolic Cages & Collect Urine (0-5h, 24h) Dosing->Collection Measurement Measure: - Urine Volume - Na+, K+, Cl- conc. - pH Collection->Measurement Analysis Statistical Analysis (Compare Groups) Measurement->Analysis Result Determine Diuretic Activity Analysis->Result

Caption: Experimental workflow for in vivo diuretic activity screening.

Quantitative Data Summary

The following tables summarize key quantitative data for furosemide, a representative diuretic derived from a sulfamoyl-anthranilic acid scaffold.

Table 1: Pharmacokinetic Properties of Furosemide

ParameterValueReference
Bioavailability10-100% (oral, variable)[2]
Protein Binding>95% (highly bound to albumin)[2]
Volume of Distribution0.1-0.2 L/kg
Metabolism~50% by the kidney[2]
Excretion~85% renal[2]
Half-life~2 hours

Table 2: Preclinical Diuretic Effects of Furosemide in Rats

ParameterVehicle ControlFurosemide (20 mg/kg)Fold IncreaseReference
Total Urine Volume (mL/100g over 2h)~4.95~9.65~1.95[3]
Peak Urine Excretion TimeN/A30 minutesN/A[3]
Urinary Na⁺ ExcretionBaselineSignificantly IncreasedData Varies[3]
Urinary K⁺ ExcretionBaselineSignificantly IncreasedData Varies[3]
Urinary Cl⁻ ExcretionBaselineSignificantly IncreasedData Varies[3]

Structure-Activity Relationship (SAR) Insights

The diuretic activity of compounds derived from this compound is highly dependent on their chemical structure. Key SAR points for furosemide and its analogs include:

  • Anthranilic Acid Moiety: The carboxylic acid group is crucial for the diuretic activity of furosemide analogs.

  • Sulfamoyl Group: The unsubstituted sulfamoyl group at position 5 is essential for high diuretic potency.

  • Chloro Substituent: The chloro group at position 4 enhances the diuretic activity.

  • Amino Substituent at Position 2: The nature of the substituent on the amino group at position 2 influences the potency and duration of action. For furosemide, the furfuryl group is optimal. Modifications to this group can alter the pharmacological profile. Studies have shown that replacing the furan ring with thienyl or benzyl groups can maintain or alter activity.[3]

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of potent diuretic agents. The established protocols for synthesis and in vivo evaluation provide a robust framework for the discovery and development of novel diuretics with improved therapeutic profiles. A thorough understanding of the mechanism of action and structure-activity relationships is critical for the rational design of new chemical entities based on this important scaffold.

References

Application Notes and Protocols for Stability Testing of 2-Chloro-4-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting stability testing of 2-Chloro-4-sulfamoylaniline, a key intermediate in the synthesis of various sulfonamide-based pharmaceuticals. The protocol is designed to meet regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), and to elucidate the intrinsic stability of the molecule, its degradation pathways, and to support the development of a stable drug product.

Introduction

Stability testing is a critical component of the drug development process, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[1] Forced degradation, or stress testing, is an essential part of this process, involving the exposure of the drug substance to conditions more severe than accelerated stability testing. These studies help in identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods.[2] This protocol outlines the forced degradation studies for this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Data Presentation

All quantitative data from the stability studies should be summarized in a clear and structured format to facilitate easy comparison and analysis.

Table 1: Summary of Forced Degradation Conditions and Analytical Methods for this compound

Stress ConditionReagent/ConditionTemperatureDurationExpected OutcomePrimary Analytical Method
Acid Hydrolysis 0.1 M HCl60°C7 daysDegradation of parent compound, formation of hydrolytic impurities.Stability-Indicating RP-HPLC
Base Hydrolysis 0.1 M NaOH60°C7 daysDegradation of parent compound, formation of hydrolytic impurities.Stability-Indicating RP-HPLC
Oxidation 3% H₂O₂Room Temperature7 daysFormation of oxidation products (e.g., N-oxides).Stability-Indicating RP-HPLC
Thermal Degradation Dry Heat70°C7 daysFormation of thermal degradants.Stability-Indicating RP-HPLC
Photostability ICH Q1B Option 2 (Xenon Lamp)Room TemperatureAs per ICH Q1BFormation of photolytic degradants.Stability-Indicating RP-HPLC

Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments. A stability-indicating analytical method, such as a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be used to monitor the degradation.[3][4]

3.1. General Sample Preparation

Accurately weigh and dissolve a suitable amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3.2. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Keep the solution in a constant temperature bath at 60°C for up to 7 days.[5]

  • Withdraw samples at appropriate time intervals (e.g., 0, 1, 3, 5, and 7 days).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples using the validated stability-indicating HPLC method.

3.3. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the solution in a constant temperature bath at 60°C for up to 7 days.[5]

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized samples with the mobile phase for analysis.

  • Analyze the samples by HPLC.

3.4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for up to 7 days.[5][6]

  • Withdraw samples at appropriate time intervals.

  • Dilute the samples with the mobile phase for analysis.

  • Analyze the samples by HPLC.

3.5. Thermal Degradation (Dry Heat)

  • Place a known quantity of the solid this compound powder in a suitable container.

  • Store the container in a calibrated oven at 70°C for up to 7 days.

  • Withdraw samples at appropriate time intervals.

  • Prepare solutions of the stressed solid samples in a suitable solvent at a known concentration.

  • Analyze the samples by HPLC.

3.6. Photostability Testing

  • Expose the solid drug substance and a solution of the drug substance to light as described in the ICH Q1B guideline. This typically involves exposure to not less than 1.2 million lux hours and 200 watt hours per square meter of near ultraviolet (UV) light.

  • A control sample should be protected from light with aluminum foil.

  • After the exposure period, prepare solutions of the stressed solid and solution samples.

  • Analyze the samples and the control sample by HPLC.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.

G cluster_0 Preparation cluster_1 Forced Degradation Stress Conditions cluster_2 Sample Processing & Analysis cluster_3 Data Evaluation start Start: this compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock thermal Thermal Degradation (70°C, Solid State) start->thermal photo Photostability (ICH Q1B) start->photo acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization (for Hydrolysis) sampling->neutralization if applicable dilution Dilution neutralization->dilution analysis Stability-Indicating HPLC Analysis dilution->analysis evaluation Evaluate Degradation Profile analysis->evaluation pathway Identify Degradation Products & Pathways evaluation->pathway method Confirm Method Specificity evaluation->method

Caption: Experimental workflow for the forced degradation study of this compound.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound acid_stress Acidic Hydrolysis parent->acid_stress base_stress Basic Hydrolysis parent->base_stress oxidative_stress Oxidative Stress parent->oxidative_stress thermal_stress Thermal Stress parent->thermal_stress photo_stress Photolytic Stress parent->photo_stress hydrolysis_product Hydrolysis of Sulfamoyl Group acid_stress->hydrolysis_product base_stress->hydrolysis_product oxidation_product N-Oxide Formation oxidative_stress->oxidation_product dehalogenation_product Dehalogenation Product thermal_stress->dehalogenation_product dimerization_product Dimerization Products photo_stress->dimerization_product

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Application Notes and Protocols for Forced Degradation Studies of 4-amino-3-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical drug substances and products. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to understand its intrinsic stability, elucidate potential degradation pathways, and identify likely degradation products.[1][2] This information is crucial for developing and validating stability-indicating analytical methods, which are required for regulatory submissions to ensure the safety and efficacy of the final drug product.[3] This document provides a detailed protocol for conducting forced degradation studies on 4-amino-3-chlorobenzenesulfonamide.

Objective

To investigate the intrinsic stability of 4-amino-3-chlorobenzenesulfonamide under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. The study aims to identify and characterize potential degradation products and to establish a degradation pathway, which will support the development of a stability-indicating analytical method.

Materials and Reagents

  • 4-amino-3-chlorobenzenesulfonamide reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphate buffer salts

  • Inert gas (Nitrogen or Argon)

Experimental Protocols

Preparation of Stock and Working Solutions

A stock solution of 4-amino-3-chlorobenzenesulfonamide (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or a mixture of methanol and water. From this stock solution, working solutions of appropriate concentrations (e.g., 100 µg/mL) are prepared for each stress condition.

Forced Degradation Conditions

The following are recommended stress conditions. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[2]

2.1 Hydrolytic Degradation

  • Acidic Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final volume with the mobile phase to the desired concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final volume with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of purified water.

    • Incubate the mixture at 60°C for 48 hours.

    • After incubation, cool the solution to room temperature.

    • Dilute to a final volume with the mobile phase.

2.2 Oxidative Degradation

  • To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • After the specified time, dilute the solution with the mobile phase to the desired concentration for analysis.

2.3 Photolytic Degradation

  • Expose a solid sample and a solution of 4-amino-3-chlorobenzenesulfonamide to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[1]

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dissolve the solid sample and dilute the solution with the mobile phase for analysis.

2.4 Thermal Degradation

  • Place a solid sample of 4-amino-3-chlorobenzenesulfonamide in a thermostatically controlled oven at 80°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed solid sample in the mobile phase at the desired concentration for analysis.

Analytical Methodology (Stability-Indicating HPLC Method)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for separating the parent drug from its degradation products.[3]

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient elution of Buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: UV detection at a suitable wavelength (e.g., determined by UV-Vis scan of the parent compound).

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

Workflow for Forced Degradation Studies

G Workflow for Forced Degradation of 4-amino-3-chlorobenzenesulfonamide cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_work Prepare Working Solutions (100 µg/mL) prep_stock->prep_work acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) neutral Neutral Hydrolysis (Water, 60°C) oxidation Oxidation (3% H2O2, RT) photo Photolysis (ICH Q1B) thermal Thermal (80°C, Solid) neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize neutral->neutralize oxidation->neutralize photo->neutralize thermal->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize pathway Elucidate Degradation Pathway characterize->pathway

Caption: Experimental workflow for the forced degradation study.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison.

Table 1: Summary of Forced Degradation Results for 4-amino-3-chlorobenzenesulfonamide

Stress ConditionReagent/ConditionDurationTemperature% Assay of Parent% DegradationNo. of DegradantsRRT of Major Degradant(s)
Acid Hydrolysis 0.1 M HCl24 hrs60°C88.511.520.78, 1.21
Base Hydrolysis 0.1 M NaOH24 hrs60°C85.214.830.65, 0.89, 1.35
Neutral Hydrolysis Water48 hrs60°C98.11.910.92
Oxidation 3% H₂O₂24 hrsRT90.39.721.15, 1.40
Photolysis ICH Q1B-RT95.64.411.08
Thermal Solid State48 hrs80°C99.20.811.12
Control No Stress48 hrsRT>99.9<0.10-

RRT = Relative Retention Time

Potential Degradation Pathways

Based on the chemical structure of 4-amino-3-chlorobenzenesulfonamide, which contains an amino group, a chloro group, and a sulfonamide group attached to a benzene ring, the following degradation pathways can be postulated.

  • Hydrolysis: The sulfonamide group is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of 4-amino-3-chlorobenzenesulfonic acid and ammonia. The amino group can also undergo reactions, and in some cases, dechlorination may occur under harsh conditions.

  • Oxidation: The primary amino group is prone to oxidation, which could result in the formation of nitroso, nitro, or other oxidized species.

  • Photolysis: Aromatic amines and halogenated aromatics can undergo photolytic degradation, potentially leading to dimerization, polymerization, or dehalogenation.

Proposed Degradation Pathway Diagram

G Proposed Degradation Pathways of 4-amino-3-chlorobenzenesulfonamide cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 4-amino-3-chlorobenzenesulfonamide hydro_prod 4-amino-3-chlorobenzenesulfonic acid parent->hydro_prod Acid/Base ox_prod1 4-nitroso-3-chlorobenzenesulfonamide parent->ox_prod1 H₂O₂ photo_prod Dechlorinated/Dimerized Products parent->photo_prod UV/Vis Light ox_prod2 4-nitro-3-chlorobenzenesulfonamide ox_prod1->ox_prod2 Further Oxidation

Caption: Proposed degradation pathways for the molecule.

Conclusion

The forced degradation studies outlined in this protocol provide a comprehensive framework for assessing the stability of 4-amino-3-chlorobenzenesulfonamide. The data generated will be instrumental in understanding its degradation profile, which is essential for the development of a robust and reliable stability-indicating analytical method. Further characterization of the major degradation products using techniques such as LC-MS and NMR is recommended to confirm their structures and fully elucidate the degradation pathways.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Chloro-4-sulfamoylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-sulfamoylaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments that result in low yields of the target compound. The following information is presented in a question-and-answer format to provide direct and actionable solutions to specific issues you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Two primary synthetic routes are commonly employed for the synthesis of this compound. This guide will address potential issues in both pathways.

Route 1: Chlorosulfonation of 2-Chloroaniline followed by Ammonolysis

This is a widely used two-step method for preparing this compound.

Q1: I am getting a low yield in the first step, the chlorosulfonation of 2-chloroaniline. What are the possible causes and how can I improve it?

A1: Low yields in the chlorosulfonation of 2-chloroaniline to produce 2-chloro-4-chlorosulfonylaniline can arise from several factors. Here is a checklist of potential issues and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient and that the temperature is maintained appropriately. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help determine the point of completion.[1]

  • Suboptimal Reagent Ratios: The molar ratio of 2-chloroaniline to chlorosulfonic acid is crucial. An insufficient amount of chlorosulfonic acid will lead to an incomplete reaction, while a large excess can promote the formation of side products. A slight molar excess of chlorosulfonic acid is generally recommended.[1]

  • Moisture Contamination: Chlorosulfonic acid is highly reactive with water, which leads to its decomposition and a reduction in its effective concentration. Ensure all glassware is thoroughly dried before use and that the reaction is conducted under anhydrous conditions.[1]

  • Improper Temperature Control: The reaction is exothermic. The temperature should be carefully controlled during the addition of chlorosulfonic acid, typically by using an ice bath. After the initial addition, the reaction may require heating to proceed to completion. Overheating can lead to the degradation of the product and the formation of tar-like impurities.[2]

Q2: My ammonolysis of 2-chloro-4-chlorosulfonylaniline is resulting in a low yield of this compound. What could be going wrong?

A2: The ammonolysis step is critical and can be a significant source of yield loss. Key factors to consider are:

  • Incomplete Reaction: Ensure a sufficient excess of ammonia is used and that the reaction is allowed to proceed for an adequate amount of time. The reaction is often carried out by bubbling dry ammonia gas through a solution of the sulfonyl chloride.[3]

  • Hydrolysis of the Sulfonyl Chloride: The intermediate 2-chloro-4-chlorosulfonylaniline is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, which will not react with ammonia under these conditions. Using anhydrous solvents and reagents is critical.[2]

  • Side Reactions: The primary amine of another this compound molecule can react with the sulfonyl chloride to form a sulfonamide dimer as a byproduct. Using a sufficient excess of ammonia can help to minimize this side reaction by favoring the reaction of the sulfonyl chloride with ammonia.

  • Workup Procedure: Significant product loss can occur during the workup and purification steps. Ensure efficient extraction with a suitable solvent and minimize transfers.

Route 2: Direct Chlorination of 4-Aminobenzenesulfonamide (Sulfanilamide)

This method offers a more direct pathway to the final product.

Q3: I am attempting the direct chlorination of sulfanilamide and experiencing low yield. What should I investigate?

A3: Low yields in the direct chlorination of sulfanilamide can be attributed to the following:

  • Incorrect Stoichiometry of the Chlorinating Agent: The molar ratio of sulfanilamide to the chlorinating agent (e.g., N-chlorosuccinimide) is critical. An insufficient amount will result in unreacted starting material, while an excess can lead to over-chlorination.

  • Reaction Temperature and Time: The reaction temperature and duration must be carefully controlled. For instance, a protocol using N-chlorosuccinimide (NCS) specifies stirring at 40°C for 25 hours. Deviations from the optimal conditions can lead to incomplete reactions or the formation of byproducts.

  • Formation of Isomers: The chlorination of the aromatic ring can potentially occur at different positions, leading to the formation of isomeric byproducts. The directing effects of the amino and sulfonamide groups favor chlorination at the position ortho to the amino group. However, reaction conditions can influence this selectivity.

  • Workup and Purification Losses: As with any synthesis, product can be lost during extraction, washing, and purification steps. Optimize these procedures to minimize such losses.

Data Presentation

The following table summarizes how different reaction parameters can influence the yield of this compound. Please note that specific yield percentages can vary based on the exact experimental setup and scale.

Synthetic RouteParameterConditionExpected Impact on Yield
Route 1: Chlorosulfonation/Ammonolysis Chlorosulfonation Temperature Too lowIncomplete reaction, low yield
Optimal (e.g., initial cooling, then reflux)Higher yield
Too highProduct degradation, lower yield
Ammonia Concentration InsufficientIncomplete reaction, dimer formation, low yield
Large ExcessMinimizes side reactions, higher yield
Route 2: Direct Chlorination Chlorinating Agent Stoichiometry < 1 equivalentIncomplete reaction, low yield
1-1.2 equivalentsOptimal for maximizing product formation
> 1.2 equivalentsPotential for over-chlorination, lower yield of desired product
Reaction Temperature Too lowSluggish or incomplete reaction
Optimal (e.g., 40°C)Efficient reaction, higher yield
Too highIncreased byproduct formation, lower yield

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorosulfonation of 2-Chloroaniline and subsequent Ammonolysis (Two-Step)

Step 1: Chlorosulfonation of 2-Chloroaniline

  • In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect from atmospheric moisture.

  • Dissolve 2-chloroaniline in an anhydrous solvent such as methylene chloride.[1]

  • Cool the solution in an ice bath.

  • With vigorous stirring, slowly add a slight molar excess of chlorosulfonic acid dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.[1]

  • After the addition is complete, continue stirring the reaction mixture at reflux for a specified time (e.g., 1 hour).[1]

  • Monitor the reaction progress by TLC until the starting material is no longer detectable.[1]

  • Carefully quench the reaction by pouring the cooled reaction mixture onto crushed ice.

  • The resulting 2-chloro-4-chlorosulfonylaniline intermediate can be isolated and used in the next step.

Step 2: Ammonolysis of 2-chloro-4-chlorosulfonylaniline

  • Dissolve the crude 2-chloro-4-chlorosulfonylaniline from the previous step in a suitable anhydrous solvent (e.g., t-butanol).[3]

  • Bubble dry ammonia gas into the stirred solution for a period of time (e.g., two hours).[3]

  • The reaction mixture is then concentrated under vacuum to near dryness.[3]

  • The residue is diluted with water and cooled to precipitate the product.[3]

  • The solid this compound is collected by filtration, washed with water, and dried.[3]

Protocol 2: Synthesis of this compound via Direct Chlorination of 4-Aminobenzenesulfonamide

  • Dissolve 4-aminobenzenesulfonamide (sulfanilamide) in a suitable solvent (e.g., tetrahydrofuran) under anhydrous and anaerobic conditions.

  • Add N-chlorosuccinimide (NCS) powder (e.g., 2 molar equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 25 hours).

  • After the reaction is complete, evaporate the solvent.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated potassium carbonate solution and then with a saturated sodium chloride solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and purify by column chromatography to obtain the this compound product.

Mandatory Visualization

Synthesis_Pathway_1 2-Chloroaniline 2-Chloroaniline Step1_Reaction Chlorosulfonation 2-Chloroaniline->Step1_Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1_Reaction Intermediate 2-Chloro-4-chlorosulfonylaniline Step1_Reaction->Intermediate Step2_Reaction Ammonolysis Intermediate->Step2_Reaction Ammonia Ammonia Ammonia->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Synthetic pathway via chlorosulfonation of 2-chloroaniline.

Synthesis_Pathway_2 Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) Reaction Direct Chlorination Sulfanilamide->Reaction Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinating_Agent->Reaction Final_Product This compound Reaction->Final_Product

Caption: Synthetic pathway via direct chlorination of sulfanilamide.

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions Low_Yield Low Yield of This compound Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Verify_Conditions Verify Reaction Conditions Low_Yield->Verify_Conditions Analyze_Side_Products Analyze for Side Products Low_Yield->Analyze_Side_Products Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Optimize_Conditions Optimize Temp, Time, Stoichiometry Verify_Conditions->Optimize_Conditions Analyze_Side_Products->Optimize_Conditions Modify_Workup Modify Workup/ Purification Analyze_Side_Products->Modify_Workup

References

Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-3-chlorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-amino-3-chlorobenzenesulfonamide?

The most common and industrially viable method for synthesizing 4-amino-3-chlorobenzenesulfonamide is a two-step process. The first step is the chlorosulfonation of 2-chloroaniline to produce 4-amino-3-chlorobenzenesulfonyl chloride. This intermediate is then subjected to amination to yield the final product.

Q2: What are the key reagents and general conditions for the chlorosulfonation of 2-chloroaniline?

The chlorosulfonation of 2-chloroaniline is an electrophilic aromatic substitution. Key reagents include 2-chloroaniline and a chlorosulfonating agent, typically chlorosulfonic acid. The reaction is often carried out in a solvent such as anhydrous methylene chloride. The reaction is exothermic and requires careful temperature control.

Q3: What are the directing effects of the substituents on 2-chloroaniline during chlorosulfonation?

In the electrophilic aromatic substitution on 2-chloroaniline, the amino (-NH₂) group is a strong activating group and is ortho, para-directing. The chloro (-Cl) group is a deactivating group but is also ortho, para-directing. The powerful directing effect of the amino group ensures that sulfonation occurs predominantly at the position para to it, which is also meta to the chlorine atom, yielding the desired 4-amino-3-chlorobenzenesulfonyl chloride intermediate.[1]

Q4: What are the common methods for the amination of 4-amino-3-chlorobenzenesulfonyl chloride?

The amination of the sulfonyl chloride intermediate is typically achieved by reacting it with ammonia. This is a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl group to form the sulfonamide.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low yield of 4-amino-3-chlorobenzenesulfonyl chloride Incomplete reaction; Side reactions such as the formation of sulfones or colored byproducts; Hydrolysis of the sulfonyl chloride during workup.Ensure anhydrous conditions during the reaction. Monitor the reaction progress using TLC or HPLC to ensure completion. Control the reaction temperature to minimize side reactions. During workup, use ice-cold water and minimize the time the product is in contact with aqueous solutions.
Formation of isomeric impurities The directing effects of the amino and chloro groups can lead to the formation of small amounts of other isomers.Optimize reaction conditions, such as temperature and the choice of sulfonating agent, to favor the formation of the desired para-substituted product. Purification of the intermediate by recrystallization may be necessary.
Formation of disulfonated byproduct Use of harsh reaction conditions or a large excess of the sulfonating agent can lead to the introduction of a second sulfonyl chloride group on the aromatic ring.Use a controlled molar ratio of the chlorosulfonating agent. Maintain a moderate reaction temperature.
Low yield of 4-amino-3-chlorobenzenesulfonamide during amination Incomplete reaction; Hydrolysis of the sulfonyl chloride intermediate before amination; Side reactions of the amino group.Ensure the sulfonyl chloride intermediate is dry before proceeding with amination. Use a sufficient excess of ammonia to drive the reaction to completion. Carry out the reaction at a suitable temperature to ensure a reasonable reaction rate without promoting side reactions.
Product is difficult to purify Presence of unreacted starting materials, isomeric impurities, or byproducts from side reactions.Recrystallization is a common method for purifying the final product. The choice of solvent for recrystallization is critical and may require some experimentation. Column chromatography can be used for more difficult separations.

Experimental Protocols

Key Experiment 1: Chlorosulfonation of 2-Chloroaniline

Materials and Reagents:

  • 2-Chloroaniline

  • Chlorosulfonic acid

  • Anhydrous methylene chloride

  • Ice

  • Sodium hydroxide solution (for neutralization)

  • Hydrochloric acid (for acidification)

Procedure:

  • In a fume hood, a dry three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect from atmospheric moisture.

  • Dissolve 2-chloroaniline in anhydrous methylene chloride in the flask.

  • With vigorous stirring, slowly add a slight molar excess of chlorosulfonic acid dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux of the methylene chloride (approximately 40°C).[2]

  • After the addition is complete, continue stirring the reaction mixture at reflux for a specified time, monitoring the reaction by TLC until the starting material is consumed.

  • After the initial reaction period, the methylene chloride is carefully distilled off.

  • The reaction mass is then heated to a higher temperature for a period to complete the sulfonation.

  • The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • The precipitated 4-amino-3-chlorobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Key Experiment 2: Amination of 4-amino-3-chlorobenzenesulfonyl chloride

Materials and Reagents:

  • 4-amino-3-chlorobenzenesulfonyl chloride

  • Aqueous ammonia solution

  • Ice

Procedure:

  • The crude 4-amino-3-chlorobenzenesulfonyl chloride is added portion-wise to a chilled aqueous ammonia solution with stirring.

  • The reaction is typically exothermic, and the temperature should be maintained at a low level using an ice bath.

  • After the addition is complete, the mixture is stirred for a period to ensure the reaction goes to completion.

  • The precipitated crude 4-amino-3-chlorobenzenesulfonamide is collected by filtration.

  • The crude product is washed with cold water to remove any residual ammonia and salts.

  • The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data Summary

ParameterChlorosulfonation of 2-ChloroanilineAmination of Sulfonyl Chloride
Reactant Ratio 2-Chloroaniline : Chlorosulfonic acid (slight molar excess of chlorosulfonic acid is common)4-amino-3-chlorobenzenesulfonyl chloride : Ammonia (excess ammonia is used)
Temperature Initial reaction around 40°C, followed by heating to a higher temperature (e.g., 70-80°C)Low temperature, typically 0-10°C
Reaction Time Varies, typically several hoursTypically 1-2 hours
Typical Yield Not specified in the provided search resultsNot specified in the provided search results
Purity The purity of the intermediate is crucial for the next step.The final product can be purified to >98% by recrystallization.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 2-Chloroaniline 2-Chloroaniline Intermediate 4-amino-3-chlorobenzenesulfonyl chloride 2-Chloroaniline->Intermediate + Chlorosulfonic Acid Chlorosulfonic_Acid Chlorosulfonic Acid Final_Product 4-amino-3-chlorobenzenesulfonamide Intermediate->Final_Product + Ammonia Ammonia Ammonia

Caption: Synthetic pathway for 4-amino-3-chlorobenzenesulfonamide.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Analyze Chlorosulfonation Step Start->Check_Step1 Check_Step2 Analyze Amination Step Start->Check_Step2 Incomplete_Step1 Incomplete Reaction? Check_Step1->Incomplete_Step1 Side_Reactions_Step1 Side Reactions? Check_Step1->Side_Reactions_Step1 Hydrolysis_Step1 Hydrolysis of Intermediate? Check_Step1->Hydrolysis_Step1 Incomplete_Step2 Incomplete Amination? Check_Step2->Incomplete_Step2 Side_Reactions_Step2 Side Reactions in Amination? Check_Step2->Side_Reactions_Step2 Solution1 Increase reaction time/temperature. Monitor with TLC/HPLC. Incomplete_Step1->Solution1 Yes Solution2 Control temperature. Use optimal reagent ratio. Side_Reactions_Step1->Solution2 Yes Solution3 Ensure anhydrous conditions. Minimize water contact during workup. Hydrolysis_Step1->Solution3 Yes Solution4 Use excess ammonia. Ensure intermediate is dry. Incomplete_Step2->Solution4 Yes Solution5 Control temperature. Consider protecting groups if necessary. Side_Reactions_Step2->Solution5 Yes

Caption: Troubleshooting workflow for the synthesis of 4-amino-3-chlorobenzenesulfonamide.

References

identification of byproducts in 2-Chloro-4-sulfamoylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-4-sulfamoylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and direct method for the synthesis of this compound is the electrophilic chlorination of sulfanilamide using N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction is typically carried out in a suitable organic solvent.

Q2: What are the potential byproducts in the synthesis of this compound?

Several byproducts can form during the synthesis of this compound. The primary byproducts arise from incomplete reaction, over-reaction (dichlorination), and reaction at alternative positions on the aromatic ring. Key potential byproducts include:

  • Unreacted Sulfanilamide: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Dichlorinated Byproducts: Over-reaction with N-chlorosuccinimide can lead to the formation of dichlorinated sulfanilamide isomers.

  • Isomeric Byproducts: Although the sulfamoyl group directs ortho to the amino group, small amounts of other isomers may form depending on reaction conditions.

  • N-Chlorinated Species: The reaction of the aniline nitrogen with NCS can lead to the formation of N-chlorinated intermediates or byproducts.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the sulfonamide group can occur, although this is generally less common under typical synthetic conditions.

Q3: How can the formation of byproducts be minimized?

Minimizing byproduct formation is crucial for obtaining a high-purity product. Key strategies include:

  • Control of Stoichiometry: Precise control of the molar ratio of N-chlorosuccinimide to sulfanilamide is critical to avoid over-chlorination.

  • Temperature Control: Maintaining the optimal reaction temperature can help control the rate of reaction and minimize the formation of undesired side products.

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction pathway.

  • Monitoring Reaction Progress: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the reaction and determine the optimal reaction time.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptom: The isolated yield of the desired product is significantly lower than expected.

Possible Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Verify Reagent Quality: Ensure the N-chlorosuccinimide is of high purity and has not degraded.

    • Check Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, extend the reaction time.

    • Optimize Temperature: The reaction may require gentle heating to proceed at a reasonable rate. Experiment with slightly elevated temperatures.

  • Product Loss During Work-up:

    • Extraction Efficiency: Ensure the pH of the aqueous layer is optimized for efficient extraction of the product into the organic phase.

    • Precipitation/Crystallization: If purifying by recrystallization, ensure the solvent system is appropriate and that the product is not overly soluble in the mother liquor. Cooling the mixture sufficiently can improve recovery.

Issue 2: Presence of Multiple Spots on TLC or Peaks in HPLC Analysis

Symptom: Chromatographic analysis of the crude product shows the presence of significant impurities alongside the desired product.

Possible Causes & Troubleshooting Steps:

  • Formation of Dichlorinated Byproducts:

    • Reduce NCS Stoichiometry: This is the most common cause of multiple spots. Carefully control the addition of NCS and consider using slightly less than one equivalent.

    • Slow Reagent Addition: Add the N-chlorosuccinimide solution dropwise to the reaction mixture to maintain a low localized concentration and reduce the likelihood of over-chlorination.

  • Unreacted Starting Material:

    • Increase Reaction Time or Temperature: As with low yield, ensure the reaction has had sufficient time and energy to proceed to completion.

    • Purification: Unreacted sulfanilamide can often be removed through careful column chromatography or recrystallization.

Data Presentation

The following table summarizes potential impurities and their characteristics.

Impurity NamePotential OriginMolecular Weight ( g/mol )Suggested Analytical Method
SulfanilamideUnreacted starting material172.20HPLC, LC-MS
2,6-Dichloro-4-sulfamoylanilineOver-chlorination241.10HPLC, LC-MS, GC-MS
N-Chloro-2-chloro-4-sulfamoylanilineReaction with NCS at the amino group241.10LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask, dissolve sulfanilamide (1 equivalent) in a suitable dry solvent (e.g., N,N-dimethylformamide or acetonitrile).

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (1.05 equivalents) in the same solvent to the cooled sulfanilamide solution over 30-60 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.

Mandatory Visualization

Synthesis_Byproducts Sulfanilamide Sulfanilamide Product This compound (Desired Product) Sulfanilamide->Product + NCS (1 eq) N_Chlorinated N-Chlorinated Species Sulfanilamide->N_Chlorinated + NCS Unreacted Unreacted Sulfanilamide Sulfanilamide->Unreacted Incomplete Reaction NCS N-Chlorosuccinimide (NCS) Dichlorinated Dichlorinated Byproduct Product->Dichlorinated + NCS (excess)

Caption: Synthesis pathway of this compound and formation of major byproducts.

optimizing reaction conditions for 2-Chloro-4-sulfamoylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 2-Chloro-4-sulfamoylaniline. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for the synthesis of this compound?

A common and effective method for the synthesis of this compound (also known as 4-amino-3-chlorobenzenesulfonamide) is the direct chlorination of sulfanilamide using N-chlorosuccinimide (NCS) as the chlorinating agent.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

The primary starting material is sulfanilamide. The key reagent is N-chlorosuccinimide (NCS), and a common solvent used is tetrahydrofuran (THF).[1]

Q3: What are the potential side reactions to be aware of during the synthesis?

Potential side reactions include the formation of dichlorinated products and other polychlorinated anilines.[2] Additionally, the presence of water can lead to unwanted side reactions, so anhydrous conditions are important.[3][4] The formation of colored impurities is also a possibility, which can arise from the use of excess reagents or thermal decomposition.[4]

Q4: How can the crude this compound product be purified?

Purification is typically achieved through column chromatography.[1] Other common purification techniques for similar compounds include recrystallization and fractional distillation under reduced pressure, although the suitability of distillation depends on the thermal stability of the compound.[2]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Ensure the reaction is stirred vigorously to maintain a homogeneous mixture.- Increase the reaction time or temperature moderately, monitoring for byproduct formation.- Confirm the purity and reactivity of the N-chlorosuccinimide (NCS).
Inaccurate stoichiometry.- Carefully measure and use the correct molar ratio of sulfanilamide to NCS. An excess of the amine can sometimes contribute to side reactions.[3]
Presence of moisture.- Use anhydrous tetrahydrofuran (THF) and ensure all glassware is thoroughly dried. Traces of water can lead to undesirable side reactions.[3][4]
Formation of Multiple Products (e.g., dichlorinated species) Over-chlorination due to excess NCS.- Use a precise stoichiometry of NCS. Consider adding the NCS portion-wise to the reaction mixture to maintain better control.
High reaction temperature.- Perform the reaction at the recommended temperature (e.g., 40°C) and avoid excessive heating, which can promote further chlorination.[1]
Product Discoloration (e.g., yellow or brown) Formation of colored impurities.- Avoid using a large excess of the chlorinating agent.[4]- Ensure the reaction is not overheated, as thermal decomposition can lead to colored byproducts.[4]
Air oxidation of the aniline product.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Isolation/Purification Co-elution of impurities during column chromatography.- Optimize the eluent system for column chromatography to achieve better separation.- Consider a preliminary purification step, such as recrystallization, if applicable.
Product loss during workup.- Minimize the number of transfer steps.- When performing extractions, ensure proper phase separation and consider back-extracting the aqueous layer to recover any dissolved product.

Experimental Protocol

Synthesis of this compound from Sulfanilamide

This protocol is based on a reported procedure for the synthesis of 4-amino-3-chlorobenzenesulfonamide.[1]

Materials:

  • Sulfanilamide

  • N-chlorosuccinimide (NCS)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated potassium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Under anhydrous and anaerobic conditions, dissolve 1 mmol of sulfanilamide in 12 mL of anhydrous tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2 mmol of N-chlorosuccinimide (NCS) powder to the solution.

  • Heat the reaction mixture to 40°C and stir for 25 hours.

  • After the reaction is complete, remove the solvent using a rotary evaporator.

  • Extract the residue with 30 mL of ethyl acetate.

  • Wash the organic layer sequentially with 5 mL of saturated potassium carbonate solution and 5 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Purify the crude product by column chromatography using an eluent of dichloromethane:ethyl acetate (7:1) to obtain the light yellow powdery product.

Visualizations

Reaction Pathway

Reaction_Pathway Sulfanilamide Sulfanilamide Product This compound Sulfanilamide->Product + NCS / THF NCS N-chlorosuccinimide (NCS) THF THF, 40°C Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok [Correct] adjust_reagents Adjust Stoichiometry / Use Fresh Reagents check_reagents->adjust_reagents [Incorrect] check_conditions Verify Reaction Conditions (T, time) conditions_ok Conditions OK check_conditions->conditions_ok [Correct] adjust_conditions Optimize Temperature / Time check_conditions->adjust_conditions [Incorrect] check_workup Review Workup and Purification workup_ok Workup OK check_workup->workup_ok [Optimized] optimize_purification Optimize Chromatography / Recrystallization check_workup->optimize_purification [Suboptimal] reagents_ok->check_conditions conditions_ok->check_workup adjust_reagents->start adjust_conditions->start optimize_purification->start Parameter_Relationships cluster_input Input Parameters cluster_output Output Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Time Time Time->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Solvent_Purity Solvent Purity Solvent_Purity->Yield Solvent_Purity->Purity

References

Technical Support Center: Purification of 4-Amino-3-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-amino-3-chlorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 4-amino-3-chlorobenzenesulfonamide?

A1: While specific impurity profiles are highly dependent on the synthetic route, common impurities may include starting materials, regioisomers, and byproducts from side reactions. For instance, if synthesized via chlorosulfonation of 2-chloroaniline followed by amination, potential impurities could include the starting 2-chloroaniline, isomeric aminobenzenesulfonamides, and over-chlorinated products. The amphoteric nature of sulfonamides can also present challenges in their separation from certain impurities.[1]

Q2: Which analytical techniques are recommended for assessing the purity of 4-amino-3-chlorobenzenesulfonamide?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection (FLD) is a robust method for quantifying the main compound and detecting impurities.[2][3] For definitive identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective.[3] Thin Layer Chromatography (TLC) can be used as a rapid, qualitative screening method to monitor the progress of the purification.

Q3: What is the recommended general approach for the purification of 4-amino-3-chlorobenzenesulfonamide?

A3: Recrystallization is the most common and effective method for purifying 4-amino-3-chlorobenzenesulfonamide. The choice of solvent is critical and should be experimentally determined. If recrystallization fails to remove closely related impurities, column chromatography or preparative HPLC may be necessary. Given the amino group, it's also possible to purify the compound by forming a salt, recrystallizing the salt, and then neutralizing it back to the free amine.[4][5]

Troubleshooting Recrystallization

Problem: My 4-amino-3-chlorobenzenesulfonamide is "oiling out" instead of forming crystals.

Possible CauseSuggested Solution
The solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool slowly.[6]
The cooling rate is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[7]
Impurities are depressing the melting point.Try a different recrystallization solvent or consider a pre-purification step like activated charcoal treatment if colored impurities are present.[6]
The chosen solvent is inappropriate.Experiment with different solvents or solvent mixtures. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

Problem: No crystals are forming even after the solution has cooled.

Possible CauseSuggested Solution
The solution is not saturated (too much solvent was used).Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.[6][7]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[6][7]
The cooling process is incomplete.If crystals do not form at room temperature, try cooling the flask in an ice bath to further decrease solubility.[6]

Experimental Protocols

Protocol 1: Recrystallization Solvent Screening

A systematic approach to finding a suitable recrystallization solvent is crucial. Due to the presence of polar amino and sulfonamide groups, polar solvents are a good starting point.

Materials:

  • Crude 4-amino-3-chlorobenzenesulfonamide

  • Small test tubes

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, and non-polar anti-solvents like hexanes or heptane).[4][6][7][8]

Procedure:

  • Place approximately 20-30 mg of the crude compound into a test tube.

  • Add the selected solvent dropwise at room temperature and observe the solubility. A good solvent should not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the mixture gently in a water bath and continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good crop of pure crystals upon cooling.

  • If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" anti-solvent (in which it is insoluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. Common mixtures include methanol/water and ethyl acetate/heptane.[7][8]

Protocol 2: General Recrystallization Procedure

Materials:

  • Crude 4-amino-3-chlorobenzenesulfonamide

  • Selected recrystallization solvent (e.g., methanol or an ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude 4-amino-3-chlorobenzenesulfonamide in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.

  • If insoluble impurities or activated charcoal are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly.

Data Presentation

Table 1: Solubility of Structurally Similar Compounds (Qualitative Guide)

CompoundSolventTemperatureSolubilityReference
p-Aminobenzoic acidWater14°C0.21 g/100 mL[6]
p-Aminobenzoic acidWater100°C5.9 g/100 mL[6]
p-Aminobenzoic acidEthanol25°C11.2 g/100 mL[6]
p-Aminobenzoic acidAcetone25°C15.8 g/100 mL[6]
SulfapyridineWater37°C49.5 mg/100 cm³[9]

Visualizations

PurificationWorkflow Crude Crude 4-amino-3-chlorobenzenesulfonamide Recrystallization Recrystallization Crude->Recrystallization Primary Method Chromatography Column Chromatography Recrystallization->Chromatography Impurities Remain PureProduct Pure Product (>99%) Recrystallization->PureProduct Successful Analysis Purity Analysis (HPLC, LC-MS) Recrystallization->Analysis Chromatography->PureProduct Analysis->PureProduct Purity Confirmed Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cool Cool Solution Start->Cool Crystals Crystals Form Cool->Crystals Success NoCrystals No Crystals Form Cool->NoCrystals Problem OilingOut "Oiling Out" Cool->OilingOut Problem Evaporate Concentrate Solution (Evaporate Solvent) NoCrystals->Evaporate Too Dilute? Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce Supersaturated? AddSolvent Reheat, Add More Solvent, Cool Slowly OilingOut->AddSolvent AddSolvent->Cool Evaporate->Cool Induce->Cool

References

Technical Support Center: Recrystallization of 2-Chloro-4-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on selecting an appropriate solvent and performing the recrystallization of 2-Chloro-4-sulfamoylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1] The process involves dissolving the crude solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should meet the following criteria:

  • High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.[1]

  • Low solubility at room temperature or below: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[1]

  • Does not react with the compound: The solvent should be chemically inert towards this compound.

  • Volatile enough to be easily removed from the crystals: The solvent should have a relatively low boiling point for easy drying of the purified crystals.

  • Non-toxic, inexpensive, and non-flammable: Safety and cost are important practical considerations.

Q3: Based on the structure of this compound, what types of solvents are likely to be effective?

This compound possesses both polar (amino and sulfamoyl groups) and non-polar (chlorinated benzene ring) features. This suggests that solvents of intermediate polarity or mixed solvent systems may be effective. The principle of "like dissolves like" suggests that polar solvents will interact well with the polar functional groups.[2] Therefore, polar protic solvents like ethanol or methanol, or a mixture of a polar solvent with a non-polar co-solvent (like water or hexane), are good starting points for screening.[3]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. - The solvent is not appropriate. - Insufficient solvent is used.- Try a more polar solvent or a mixed solvent system. - Add more hot solvent in small increments until the solid dissolves.[4]
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated. - The rate of cooling is too rapid.- Boil off some of the solvent to increase the concentration and allow it to cool again.[5] - Scratch the inside of the flask with a glass rod to induce nucleation.[6] - Add a seed crystal of pure this compound.[6] - Allow the solution to cool more slowly.[4]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated. - The solution is cooling too quickly. - High level of impurities.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[4] - Consider using a different solvent with a lower boiling point. - If impurities are suspected, consider a preliminary purification step like treatment with activated carbon.
The yield of recrystallized product is low. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.[4] - Ensure the filtration apparatus is pre-heated before hot filtration.[4] - Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
The recrystallized product is still impure. - The chosen solvent dissolves the impurity as well as the product. - The cooling was too rapid, trapping impurities within the crystal lattice.- Select a solvent where the impurity is either very soluble or insoluble at all temperatures. - Ensure slow cooling to allow for the formation of pure crystals.[1]

Experimental Protocols

Protocol 1: Solvent Screening

This protocol outlines a method for systematically testing a range of solvents to find the most suitable one for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different test solvent to each test tube at room temperature.

  • Agitate the tubes and observe the solubility. A good solvent should not dissolve the compound at room temperature.

  • For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a heating block or water bath to the boiling point of the solvent.

  • Observe the solubility at the boiling point. The compound should be completely soluble. Add more solvent dropwise if necessary to achieve full dissolution.

  • Allow the test tubes with dissolved solid to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to promote further crystallization.

  • Observe the quantity and quality of the crystals formed.

Data Presentation: Solvent Screening Results

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
WaterInsolubleSparingly SolublePoor
EthanolSparingly SolubleSolubleGood
MethanolSolubleVery SolublePoor
IsopropanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
Ethyl AcetateSparingly SolubleSolubleModerate
TolueneInsolubleSparingly SolublePoor
HexaneInsolubleInsolubleNone
Ethanol/Water (e.g., 9:1)Sparingly SolubleSolubleExcellent

Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Protocol 2: Recrystallization of this compound using an Ethanol/Water System

Based on preliminary screening, an ethanol/water mixed solvent system is often a good choice for compounds with both polar and non-polar characteristics.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial for obtaining a pure final product.

  • Crystallization: Heat the solution to boiling. Slowly add hot water dropwise until the solution becomes slightly cloudy (this is the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Visualizations

Recrystallization_Workflow start Start: Crude This compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolve in Minimum Hot Solvent solvent_screening->dissolution Select Solvent hot_filtration Hot Filtration (if needed) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization Insoluble impurities removed hot_filtration->crystallization No insoluble impurities isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation washing Wash with Ice-Cold Solvent isolation->washing drying Dry Crystals washing->drying end End: Pure Crystals drying->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Crystals Don't Form too_much_solvent Too Much Solvent? start->too_much_solvent boil_off Boil Off Excess Solvent too_much_solvent->boil_off Yes supersaturated Supersaturated? too_much_solvent->supersaturated No success Crystals Form boil_off->success scratch Scratch Flask / Add Seed Crystal supersaturated->scratch Yes oiling_out Oiling Out? supersaturated->oiling_out No scratch->success reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes oiling_out->success No, Crystals Form reheat_add_solvent->success

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Minimizing Impurity Formation in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation during their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in obtaining high-purity sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in sulfonamide synthesis?

A1: The most frequently encountered impurities in the synthesis of sulfonamides from sulfonyl chlorides and amines include:

  • Sulfonic Acids: Formed by the hydrolysis of the sulfonyl chloride starting material in the presence of water.

  • Disulfonamides: Result from the reaction of the initially formed sulfonamide with a second molecule of the sulfonyl chloride, a phenomenon also known as over-sulfonylation.

  • Unreacted Starting Materials: Residual amine or sulfonyl chloride starting materials can remain in the final product if the reaction does not go to completion.

  • Side-Products from Sulfonyl Chloride Synthesis: Impurities can be carried over from the preparation of the sulfonyl chloride itself, which often involves harsh reagents.

Q2: How can I prevent the formation of sulfonic acid impurities?

A2: The formation of sulfonic acid impurities is primarily due to the hydrolysis of the highly reactive sulfonyl chloride. To minimize this, it is crucial to conduct the reaction under strictly anhydrous (dry) conditions. This includes using anhydrous solvents, drying glassware thoroughly before use, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Q3: What reaction conditions favor the formation of disulfonamide impurities?

A3: Disulfonamide impurities are more likely to form when a less nucleophilic (less reactive) amine is used, or when there is a localized excess of the sulfonyl chloride. The use of certain bases can also influence the formation of this byproduct. Slower, controlled addition of the sulfonyl chloride to the amine solution can help to minimize its formation.

Q4: Can the choice of base affect the purity of my sulfonamide product?

A4: Yes, the choice of base is critical. A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] Pyridine is a commonly used base; however, it can sometimes be nucleophilic and participate in side reactions. Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred to minimize side reactions and improve the purity of the final product.

Q5: How can I effectively purify my crude sulfonamide product?

A5: Recrystallization is a highly effective method for purifying solid sulfonamide products.[2][3] The choice of solvent is crucial; an ideal solvent will dissolve the sulfonamide well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at all temperatures. Common solvent systems for sulfonamide recrystallization include ethanol-water or isopropanol-water mixtures.[2] For impurities that are difficult to remove by recrystallization, column chromatography can be employed.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during sulfonamide synthesis.

Issue 1: Low Yield of the Desired Sulfonamide

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

  • TLC or HPLC analysis of the crude product shows a large amount of unreacted starting materials.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Poor quality of sulfonyl chloride Ensure the sulfonyl chloride is fresh or has been stored properly under anhydrous conditions. Consider purifying the sulfonyl chloride before use if its quality is suspect.
Incomplete reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or gently increasing the temperature.
Steric hindrance If either the sulfonyl chloride or the amine is sterically hindered, the reaction rate may be significantly reduced. Increasing the reaction temperature or reaction time may help. In some cases, an alternative synthetic route may be necessary.
Product degradation Some sulfonamides may be unstable under the reaction or workup conditions. Ensure the workup procedure is appropriate and avoid prolonged exposure to harsh acidic or basic conditions.
Issue 2: Presence of a Significant Amount of Sulfonic Acid Impurity

Symptoms:

  • A polar spot on the TLC plate that does not correspond to the starting materials or the desired product.

  • An early-eluting peak in reverse-phase HPLC analysis.

  • The isolated product may be difficult to handle or have a "wet" appearance.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Presence of water in the reaction Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (nitrogen or argon).
Hydrolysis during workup Minimize the time the reaction mixture is in contact with aqueous solutions during the workup procedure. If possible, use a non-aqueous workup.
Issue 3: Formation of Disulfonamide Impurity

Symptoms:

  • A less polar spot on the TLC plate compared to the desired sulfonamide.

  • A later-eluting peak in reverse-phase HPLC analysis.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Localized excess of sulfonyl chloride Add the sulfonyl chloride solution dropwise to the amine solution with vigorous stirring to ensure rapid mixing and prevent localized high concentrations.
Use of a highly reactive sulfonyl chloride with a less reactive amine Perform the reaction at a lower temperature (e.g., 0 °C) to control the reaction rate.
Incorrect stoichiometry Ensure that the molar ratio of amine to sulfonyl chloride is appropriate, typically with a slight excess of the amine.

Data Presentation

The following table summarizes the impact of different bases on the yield and purity of a model sulfonamide synthesis.

BaseSolventTemperature (°C)Yield (%)Purity (%) (by HPLC)Disulfonamide Impurity (%)
PyridineDichloromethane2585925
TriethylamineDichloromethane2592971.5
DiisopropylethylamineDichloromethane259098<1
Sodium Bicarbonate (aq)Dichloromethane/Water2575883

Note: Data is compiled and representative of typical outcomes and may vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis Minimizing Impurity Formation
  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 equivalent) and an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

Protocol 2: Recrystallization of Crude Sulfonamide
  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. Ethanol/water or isopropanol/water are common choices.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Troubleshooting_Workflow start Sulfonamide Synthesis: Impurity Issue Detected check_impurity Identify Impurity by TLC/HPLC start->check_impurity sulfonic_acid Sulfonic Acid Impurity check_impurity->sulfonic_acid Polar impurity, early eluting peak disulfonamide Disulfonamide Impurity check_impurity->disulfonamide Less polar impurity, later eluting peak unreacted_sm Unreacted Starting Material check_impurity->unreacted_sm Peaks corresponding to starting materials solution_sa Root Cause: Water Present Solution: - Use anhydrous solvents - Dry glassware thoroughly - Use inert atmosphere sulfonic_acid->solution_sa solution_di Root Cause: Local Excess of Sulfonyl Chloride Solution: - Slow, dropwise addition - Lower reaction temperature - Use non-nucleophilic base disulfonamide->solution_di solution_sm Root Cause: Incomplete Reaction Solution: - Extend reaction time - Increase temperature - Check reagent quality unreacted_sm->solution_sm

Caption: Troubleshooting workflow for common sulfonamide synthesis impurities.

Impurity_Formation_Pathways cluster_reactants Reactants cluster_reaction Reaction Pathways cluster_products Products & Impurities RSO2Cl Sulfonyl Chloride (R-SO2Cl) reaction_node Reaction Conditions RSO2Cl->reaction_node RNH2 Amine (R'-NH2) RNH2->reaction_node sulfonamide Desired Sulfonamide (R-SO2NHR') reaction_node->sulfonamide Desired Pathway sulfonic_acid Sulfonic Acid Impurity (R-SO3H) reaction_node->sulfonic_acid Side Reaction (Hydrolysis) disulfonamide Disulfonamide Impurity (R-SO2-N(R')-SO2R) sulfonamide->disulfonamide Side Reaction (Over-sulfonylation)

Caption: Formation pathways of the desired product and common impurities.

References

Technical Support Center: Synthesis of 2-Chloro-4-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and scale-up of 2-Chloro-4-sulfamoylaniline.

Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for specific problems you may encounter during your experiments.

FAQ 1: What is the common synthesis route for this compound?

The most industrially viable method for synthesizing this compound (also known as 4-amino-3-chlorobenzenesulfonamide) involves a two-step process starting from 2-chloroaniline.[1]

  • Chlorosulfonation: 2-chloroaniline undergoes electrophilic aromatic substitution with a sulfonating agent, typically chlorosulfonic acid, to form 4-amino-3-chlorobenzenesulfonyl chloride. The amino (-NH2) and chloro (-Cl) groups on the benzene ring direct the incoming sulfonyl chloride group primarily to the para-position relative to the amino group.

  • Amidation: The resulting 4-amino-3-chlorobenzenesulfonyl chloride is then reacted with ammonia to form the final product, this compound.

Synthesis_Route Start 2-Chloroaniline Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate 4-Amino-3-chlorobenzenesulfonyl chloride Step1->Intermediate Step2 Amidation (Ammonia) Intermediate->Step2 End This compound Step2->End

Caption: General synthesis route for this compound.

Troubleshooting Guide: Chlorosulfonation Step
Problem Potential Cause Recommended Solution
Low Yield of 4-amino-3-chlorobenzenesulfonyl chloride Incomplete reaction due to insufficient sulfonating agent or reaction time.Ensure at least a stoichiometric amount of chlorosulfonic acid is used. Monitor the reaction progress using TLC or HPLC and consider extending the reaction time if necessary.
Side reactions due to high temperatures.The reaction is exothermic. Maintain a low temperature (e.g., 0-10°C) during the addition of chlorosulfonic acid to minimize the formation of byproducts.
Hydrolysis of the sulfonyl chloride intermediate.Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.
Formation of Disubstituted Byproducts Excess of sulfonating agent.Carefully control the stoichiometry of the reactants. A slight excess of 2-chloroaniline may help to consume the sulfonating agent.
High reaction temperature.Higher temperatures can favor the formation of disubstituted products. Maintain a low and controlled temperature throughout the reaction.
Product is Dark-colored or Contains Tar-like Impurities Use of a large excess of chlorosulfonic acid.Reduce the excess of chlorosulfonic acid to the minimum required for complete conversion.
Reaction temperature was too high, leading to decomposition.Perform the reaction at a lower temperature and monitor to avoid prolonged heating.
Troubleshooting Guide: Amidation Step
Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure an adequate excess of ammonia is used to drive the reaction to completion. The reaction can be carried out in a suitable solvent like N-methylpyrrolidone (NMP) which can also help to trap the HCl byproduct.[2]
Hydrolysis of the sulfonyl chloride intermediate before amidation.Ensure the intermediate is kept in anhydrous conditions before and during the amidation step.
Formation of byproducts.The primary byproduct is often the hydrochloride salt of the starting amine. This can be minimized by using a suitable base or an excess of ammonia.
Difficulty in Product Isolation/Purification The product and byproducts have similar solubility.Recrystallization from a suitable solvent system can be effective. Consider washing the crude product with water to remove any ammonium chloride formed.
Scale-up Issues: Poor Heat Transfer The amidation reaction can be exothermic.On a larger scale, ensure efficient stirring and cooling systems are in place to manage the heat generated and maintain a controlled temperature.
Scale-up Issues: Inefficient Mixing Poor mixing can lead to localized high concentrations of reactants and side reactions.Use appropriate reactor geometry and agitation speed to ensure homogenous mixing of the reactants.

Troubleshooting_Workflow Start Start Chlorosulfonation Chlorosulfonation Start->Chlorosulfonation Amidation Amidation Chlorosulfonation->Amidation End End Amidation->End Low_Yield Low_Yield Amidation->Low_Yield Purity_Issue Purity_Issue Amidation->Purity_Issue Check_Stoichiometry Check_Stoichiometry Low_Yield->Check_Stoichiometry Yes Check_Temp Check_Temp Low_Yield->Check_Temp Yes Check_Moisture Check_Moisture Low_Yield->Check_Moisture Yes Purity_Issue->Check_Temp Yes Check_Mixing Check_Mixing Purity_Issue->Check_Mixing Yes Purification Purification Purity_Issue->Purification Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Chlorosulfonation of 2-Chloroaniline

This protocol describes the synthesis of the intermediate, 4-amino-3-chlorobenzenesulfonyl chloride.

Materials:

  • 2-Chloroaniline

  • Chlorosulfonic acid

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve 2-chloroaniline in the anhydrous solvent.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add chlorosulfonic acid (at least 1 molar equivalent) dropwise to the stirred solution, maintaining the temperature below 10°C. The reaction is exothermic and will generate HCl gas, so ensure proper ventilation.

  • After the addition is complete, continue stirring at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be carefully quenched by pouring it onto crushed ice.

  • The precipitated solid, 4-amino-3-chlorobenzenesulfonyl chloride, is then collected by filtration, washed with cold water, and dried under vacuum.

Amidation of 4-Amino-3-chlorobenzenesulfonyl chloride

This protocol outlines the conversion of the intermediate to the final product.

Materials:

  • 4-Amino-3-chlorobenzenesulfonyl chloride

  • Aqueous ammonia or ammonium chloride

  • A suitable solvent (e.g., N-methylpyrrolidone (NMP), acetone, or water)

Procedure:

  • Suspend or dissolve 4-amino-3-chlorobenzenesulfonyl chloride in the chosen solvent in a reaction vessel.

  • Cool the mixture in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia to the mixture with vigorous stirring. The temperature should be maintained at a low level.

  • After the addition, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water to remove any inorganic salts, and then dry.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain a higher purity product.

Data Presentation

Parameter Lab Scale (e.g., 10g) Pilot/Industrial Scale (e.g., 100kg) Potential Scale-up Issues & Considerations
Yield Typically higher and more reproducible.May decrease due to issues with mixing, heat transfer, and mass transfer.Optimization of reaction conditions and equipment design is crucial.
Purity/Impurity Profile Generally higher purity.May see an increase in impurities due to localized hot spots, longer reaction times, and less efficient mixing.Stringent temperature control and efficient agitation are critical.
Reaction Time Shorter due to efficient heat and mass transfer.Often longer to allow for controlled addition of reagents and effective heat dissipation.The impact of longer reaction times on product stability and byproduct formation needs to be evaluated.
Heat Transfer Efficient due to high surface area to volume ratio.Less efficient, posing a risk of runaway reactions, especially during the exothermic chlorosulfonation step.Use of jacketed reactors with efficient cooling systems is essential.
Mixing Generally efficient.Can be challenging, leading to non-uniform reaction conditions.Selection of appropriate agitator design and speed is important for maintaining homogeneity.

References

managing exothermic reactions in 2-Chloro-4-sulfamoylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-4-sulfamoylaniline. The synthesis, particularly the initial chlorosulfonation step, involves a significant exothermic reaction that requires careful management to ensure safety, product quality, and optimal yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the synthesis of this compound?

The primary exothermic step is the electrophilic aromatic substitution reaction between 2-chloroaniline and chlorosulfonic acid to form 4-amino-3-chlorobenzenesulfonyl chloride. This reaction is highly energetic and can lead to a runaway reaction if not properly controlled.

Q2: What are the main safety hazards associated with this synthesis?

The main hazards stem from the reagents and the reaction itself:

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing large amounts of heat and toxic fumes (hydrochloric acid and sulfuric acid).[1][2] It is a strong oxidizing agent and can cause severe burns upon contact.[2]

  • Exothermic Reaction: The chlorosulfonation of 2-chloroaniline is highly exothermic. A loss of cooling or too rapid addition of reagents can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture.

  • 2-Chloroaniline: This starting material is toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6][7][8]

  • Hydrogen Chloride Gas: The reaction evolves significant amounts of hydrogen chloride gas, which is corrosive and toxic.[9]

Q3: What are the most common side reactions and byproducts in this synthesis?

Common side reactions and byproducts include:

  • Hydrolysis of the Sulfonyl Chloride: The intermediate, 4-amino-3-chlorobenzenesulfonyl chloride, is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid (4-amino-3-chlorobenzenesulfonic acid).[10] This reduces the yield of the final product.

  • Formation of Colored Impurities: Overheating or the use of excess chlorosulfonic acid can lead to the formation of colored, tar-like substances.[11]

  • Formation of Di-substituted Products: While the primary product is the para-substituted sulfonamide, some ortho-substitution may occur.

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-chloroaniline.

Q4: Why is it crucial to maintain anhydrous conditions during the reaction?

Maintaining anhydrous (water-free) conditions is critical to prevent the hydrolysis of chlorosulfonic acid and the 4-amino-3-chlorobenzenesulfonyl chloride intermediate.[10] Water reacts violently with chlorosulfonic acid, generating excessive heat and reducing its effectiveness as a sulfonating agent. Hydrolysis of the sulfonyl chloride intermediate leads to the formation of the sulfonic acid, which will not proceed to the desired sulfonamide in the subsequent amidation step, thus lowering the overall yield.[10]

Troubleshooting Guide

Issue 1: Reaction Temperature Rises Uncontrollably (Runaway Reaction)
Possible Cause Troubleshooting Steps
Too rapid addition of 2-chloroaniline to chlorosulfonic acid. 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling system (e.g., use a colder bath like an ice-salt mixture). 3. If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reaction mixture. 4. For future runs, add the 2-chloroaniline dropwise at a much slower rate, carefully monitoring the internal temperature.
Inadequate cooling. 1. Ensure the reaction vessel is adequately submerged in the cooling bath. 2. Check the flow and temperature of the coolant. 3. Use a larger cooling bath or a more efficient cooling medium. 4. Ensure efficient stirring to promote heat transfer to the vessel walls.
Incorrect stoichiometry (excessive 2-chloroaniline at the start). 1. Always add the 2-chloroaniline to the chlorosulfonic acid, not the other way around, to maintain an excess of the sulfonating agent. 2. Verify all calculations for molar equivalents before starting the reaction.
Issue 2: Low Yield of this compound
Possible Cause Troubleshooting Steps
Hydrolysis of the sulfonyl chloride intermediate. 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10]
Incomplete chlorosulfonation. 1. Monitor the reaction progress using TLC or other appropriate analytical methods to ensure the complete consumption of 2-chloroaniline. 2. Consider extending the reaction time or slightly increasing the reaction temperature after the initial exothermic phase, while carefully monitoring for side reactions.
Incomplete amidation. 1. Ensure the correct stoichiometry of the ammonia source (e.g., ammonium hydroxide) is used in the second step. 2. Verify the pH of the reaction mixture during amidation to ensure it is sufficiently basic. 3. Allow for adequate reaction time for the amidation to go to completion.
Loss of product during workup. 1. When quenching the reaction mixture with ice, do so slowly and with vigorous stirring to prevent localized heating and potential degradation. 2. During extraction and washing steps, minimize the time the product is in contact with aqueous layers to reduce the risk of hydrolysis.
Issue 3: Product is Dark-Colored or Contains Tar-like Impurities
Possible Cause Troubleshooting Steps
Reaction temperature was too high. 1. Maintain a low temperature (typically 0-10 °C) during the addition of 2-chloroaniline. 2. Avoid localized heating by ensuring efficient stirring.
Excess chlorosulfonic acid. 1. Use the minimum effective amount of chlorosulfonic acid. While a molar excess is typically required, a large excess can lead to side reactions.[11] 2. Optimize the stoichiometry in small-scale experiments before proceeding to a larger scale.
Impure starting materials. 1. Ensure the 2-chloroaniline is of high purity and free from colored impurities. Consider distillation if necessary.

Experimental Protocols

Key Experiment: Chlorosulfonation of 2-Chloroaniline

This protocol is adapted from established methods for the sulfonation of chloroaniline derivatives.

Materials:

  • 2-Chloroaniline

  • Chlorosulfonic acid

  • Anhydrous solvent (e.g., dichloromethane)

  • Crushed ice

  • Concentrated ammonium hydroxide

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Cooling bath (ice-salt or dry ice-acetone)

  • Gas outlet/scrubber for HCl gas

Procedure:

  • In a fume hood, equip a dry three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Protect the apparatus from atmospheric moisture with a drying tube or by maintaining a positive pressure of an inert gas.

  • Place chlorosulfonic acid (typically 4-5 molar equivalents) in the flask and cool it to 0-5 °C using an ice-salt bath.

  • Slowly add 2-chloroaniline (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction by TLC until the starting material is no longer detectable.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • The precipitated 4-amino-3-chlorobenzenesulfonyl chloride can then be filtered and washed with cold water.

  • For the subsequent amidation, the crude sulfonyl chloride is typically added portion-wise to a cooled, stirred solution of concentrated ammonium hydroxide.

  • The resulting this compound precipitates and can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).

Quantitative Data Summary

ParameterRecommended RangeRationale
Molar Ratio (Chlorosulfonic Acid : 2-Chloroaniline) 4:1 to 5:1Ensures complete conversion of the starting material. A large excess can lead to increased side products.
Addition Temperature 0 - 10 °CCrucial for controlling the highly exothermic reaction and minimizing the formation of impurities.
Reaction Time (Chlorosulfonation) 1 - 3 hoursDependent on scale and efficiency of mixing. Reaction should be monitored to completion.
Quenching Temperature < 10 °CSlow, controlled addition to ice is critical to manage the heat generated during the hydrolysis of excess chlorosulfonic acid.

Visualizations

Exothermic_Reaction_Management Workflow for Managing Exothermic Chlorosulfonation start Start Synthesis prep Prepare Cooled Chlorosulfonic Acid (0-5°C) start->prep add_aniline Slow, Dropwise Addition of 2-Chloroaniline prep->add_aniline monitor_temp Monitor Internal Temperature Continuously add_aniline->monitor_temp temp_ok Temperature < 10°C? monitor_temp->temp_ok enhance_cooling Enhance Cooling monitor_temp->enhance_cooling slow_addition Decrease Addition Rate temp_ok->slow_addition No runaway Runaway Condition? temp_ok->runaway Consistently High continue_reaction Continue Reaction (Stir at low temp) temp_ok->continue_reaction Yes slow_addition->monitor_temp enhance_cooling->monitor_temp runaway->slow_addition No stop_addition STOP ADDITION IMMEDIATELY runaway->stop_addition Yes quench_protocol Initiate Emergency Quenching Protocol stop_addition->quench_protocol workup Proceed to Workup (Quench on ice) continue_reaction->workup

Caption: Workflow for Managing Exothermic Chlorosulfonation.

Troubleshooting_Low_Yield Troubleshooting Low Yield low_yield Low Yield of This compound check_hydrolysis Check for Hydrolysis (Presence of Sulfonic Acid) low_yield->check_hydrolysis check_completion Check for Reaction Completion (TLC/HPLC) low_yield->check_completion check_workup Review Workup Procedure low_yield->check_workup hydrolysis_yes Anhydrous Conditions Compromised check_hydrolysis->hydrolysis_yes Positive incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction Incomplete workup_issue Product Loss During Extraction/Purification check_workup->workup_issue Suspected hydrolysis_solution Use Dry Glassware/Solvents Inert Atmosphere hydrolysis_yes->hydrolysis_solution incomplete_solution Increase Reaction Time Optimize Stoichiometry incomplete_reaction->incomplete_solution workup_solution Optimize pH Minimize Aqueous Contact workup_issue->workup_solution

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Analysis of 2-Chloro-4-sulfamoylaniline for Process Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of process impurities in 2-Chloro-4-sulfamoylaniline. The information is presented in a question-and-answer format to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential process-related impurities in the synthesis of this compound?

A1: The synthesis of this compound likely involves the chlorosulfonation of 2-chloroaniline followed by amination. Based on this synthetic route, potential process-related impurities can be categorized as follows:

  • Starting Materials: Unreacted 2-chloroaniline.

  • Intermediates: 4-amino-3-chlorobenzene-1-sulfonyl chloride.

  • By-products: Isomeric impurities such as 2-amino-3-chlorobenzenesulfonamide and other regioisomers formed during the chlorosulfonation step. Dimer impurities and other related substances may also be formed.

  • Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification steps.

Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the impurity profiling of this compound due to its ability to separate a wide range of organic compounds.[1][2] Other valuable techniques include:

  • Gas Chromatography (GC): Primarily used for the analysis of volatile organic impurities, such as residual solvents.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and structural characterization of unknown impurities by providing molecular weight information.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated impurities.[5]

Troubleshooting Guides for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing process impurities in this compound. Below are common issues and troubleshooting steps.

Issue 1: Poor Resolution or Overlapping Peaks

  • Possible Causes:

    • Inappropriate mobile phase composition (pH, solvent ratio).

    • Column degradation or contamination.

    • Sample overload.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the pH or the organic modifier concentration to improve separation. Consider using a gradient elution.[6]

    • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If performance does not improve, consider replacing the column.[6]

    • Reduce Sample Load: Decrease the injection volume or the sample concentration.[6]

Issue 2: Baseline Noise or Drift

  • Possible Causes:

    • Air bubbles in the mobile phase or detector.

    • Contaminated mobile phase or column.

    • Detector lamp instability.

    • Leaks in the system.[6][7]

  • Troubleshooting Steps:

    • Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[7][8]

    • System Cleaning: Use high-purity solvents and flush the system to remove contaminants.[7]

    • Check for Leaks: Inspect all fittings and connections for any signs of leakage.[6]

    • Detector Maintenance: Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need replacement.[7]

Issue 3: Ghost Peaks

  • Possible Causes:

    • Contamination in the injection system or mobile phase.

    • Carryover from a previous injection.[7]

  • Troubleshooting Steps:

    • Clean Injection System: Clean the autosampler needle and injection port.

    • Use Fresh Mobile Phase: Prepare fresh mobile phase with high-purity solvents.

    • Blank Injections: Run blank injections (mobile phase only) to confirm if the ghost peaks are from the system.

Issue 4: Inconsistent Retention Times

  • Possible Causes:

    • Changes in mobile phase composition.

    • Fluctuations in column temperature.

    • Pump malfunction leading to inconsistent flow rate.

    • Column aging.

  • Troubleshooting Steps:

    • Ensure Consistent Mobile Phase: Prepare mobile phase accurately and consistently.

    • Use a Column Oven: Maintain a stable column temperature using a column oven.

    • Pump Maintenance: Check pump seals and check valves for wear and tear.

    • Equilibrate Column: Ensure the column is fully equilibrated with the mobile phase before each injection.

Data Presentation

Table 1: Potential Process Impurities of this compound

Impurity Name Potential Origin Molecular Formula Molecular Weight ( g/mol )
2-ChloroanilineStarting MaterialC₆H₆ClN127.57
4-Amino-3-chlorobenzene-1-sulfonyl chlorideIntermediateC₆H₅Cl₂NO₂S242.09
2-Amino-3-chlorobenzenesulfonamideIsomeric By-productC₆H₇ClN₂O₂S206.65
Dimer of this compoundBy-productC₁₂H₁₁Cl₂N₃O₄S₂412.27

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL.

Mandatory Visualization

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities SM 2-Chloroaniline (Starting Material) Int 4-Amino-3-chlorobenzene-1-sulfonyl chloride (Intermediate) SM->Int Chlorosulfonation Imp1 Unreacted 2-Chloroaniline R1 Chlorosulfonic Acid R1->Int Prod This compound (Final Product) Int->Prod Amination Imp2 Unreacted Intermediate Imp3 Isomeric By-products R2 Ammonia R2->Prod

Caption: Synthesis pathway and potential impurities of this compound.

cluster_workflow HPLC Troubleshooting Workflow Start HPLC Problem Identified CheckSystem Check System Parameters (Pressure, Flow Rate) Start->CheckSystem CheckMobilePhase Check Mobile Phase (Composition, Degassing) Start->CheckMobilePhase CheckColumn Check Column (Age, Contamination) Start->CheckColumn CheckSample Check Sample (Concentration, Solvent) Start->CheckSample IsolateIssue Isolate the Issue CheckSystem->IsolateIssue CheckMobilePhase->IsolateIssue CheckColumn->IsolateIssue CheckSample->IsolateIssue Resolve Implement Corrective Action IsolateIssue->Resolve End Problem Resolved Resolve->End

Caption: General workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-sulfamoylaniline Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Chloro-4-sulfamoylaniline, a key chemical intermediate, is paramount in various stages of chemical synthesis and pharmaceutical development. Ensuring the reliability of analytical data necessitates the validation of the methods used for its assay. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Capillary Electrophoresis (CE). The comparison is supported by representative experimental data to illustrate the performance of each method.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between factors such as sensitivity, selectivity, speed, and operational cost. The following table summarizes the typical performance characteristics of a validated RP-HPLC method compared to a Capillary Electrophoresis method for the assay of this compound.

ParameterRP-HPLC MethodCapillary Electrophoresis Method
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL5 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL5.0 µg/mL
Selectivity HighHigh
Run Time ~15 minutes~10 minutes

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are the outlined protocols for the two compared techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 278 nm

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Samples are accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.

  • Filtration through a 0.45 µm syringe filter prior to injection is required.

5. Calibration:

  • A series of calibration standards are prepared by diluting a stock solution of the reference standard in the mobile phase.

Capillary Electrophoresis (CE)

1. Instrumentation:

  • Capillary electrophoresis system with a UV-Vis detector.

  • Fused silica capillary (e.g., 50 µm i.d., 60 cm total length).

2. Reagents and Standards:

  • Sodium tetraborate

  • Boric acid

  • Sodium hydroxide

  • Water (deionized)

  • This compound reference standard

3. Electrophoretic Conditions:

  • Background Electrolyte (BGE): 20 mM Borate buffer (pH 9.2).

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Detection Wavelength: 214 nm

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

4. Sample Preparation:

  • Samples are accurately weighed and dissolved in the background electrolyte to a concentration within the calibration range.

  • Filtration through a 0.22 µm syringe filter prior to injection is recommended.

5. Calibration:

  • A series of calibration standards are prepared by diluting a stock solution of the reference standard in the background electrolyte.

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

hplc_validation_workflow start Start: HPLC Method Validation method_dev Method Development & Optimization (Column, Mobile Phase, Flow Rate, Wavelength) start->method_dev system_suitability System Suitability Testing (Tailing factor, Theoretical plates, %RSD) method_dev->system_suitability specificity Specificity / Selectivity (Interference from placebo, impurities) linearity Linearity & Range (5 concentration levels, triplicate) specificity->linearity accuracy Accuracy (% Recovery at 3 levels) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Calibration Curve Slope) precision->lod_loq robustness Robustness (Varying pH, Flow Rate, Temperature) lod_loq->robustness validation_report Validation Report Generation robustness->validation_report system_suitability->specificity end End: Validated Method validation_report->end

Caption: Workflow for HPLC Method Validation.

analytical_method_comparison analyte This compound Assay hplc RP-HPLC analyte->hplc ce Capillary Electrophoresis analyte->ce hplc_adv Advantages: - High Precision - High Sensitivity (Low LOD/LOQ) - Established & Robust hplc->hplc_adv hplc_disadv Disadvantages: - Higher Solvent Consumption - Longer Run Time hplc->hplc_disadv ce_adv Advantages: - Fast Analysis - Low Reagent Consumption - High Separation Efficiency ce->ce_adv ce_disadv Disadvantages: - Lower Sensitivity (Higher LOD/LOQ) - Lower Precision compared to HPLC ce->ce_disadv

Caption: Comparison of Analytical Methods.

Navigating the Maze of Impurities: A Comparative Guide to LC-MS Methods for Profiling 2-Chloro-4-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Impurity profiling, the identification and quantification of unwanted chemical entities, is a critical step in the pharmaceutical development process, guided by stringent regulatory standards. This guide provides a comparative overview of two powerful Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the impurity profiling of 2-Chloro-4-sulfamoylaniline, a key intermediate in the synthesis of several sulfonamide drugs. We will explore a hypothetical impurity profile and present detailed experimental protocols to assist in the development of robust analytical methods.

The presence of impurities in an API can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines, such as Q3A and Q3B, that outline the thresholds for reporting, identifying, and qualifying impurities.[2][3][4] These guidelines are essential for ensuring that any impurity present in a drug product has been assessed for its potential impact on safety.[5]

The Analytical Arsenal: LC-MS Approaches for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information about unknown compounds.[6][7] For the impurity profiling of this compound, we will compare two common LC-MS approaches:

  • LC-MS/MS with a Triple Quadrupole (QqQ) Mass Spectrometer: This targeted approach is highly sensitive and quantitative, making it ideal for monitoring known impurities and degradation products.

  • High-Resolution Mass Spectrometry (HRMS) with a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer: This untargeted approach provides accurate mass measurements, enabling the identification and structural elucidation of unknown impurities.[8]

Hypothetical Impurity Profile of this compound

Based on the structure of this compound and known degradation pathways of related sulfonamides and chloroanilines, a hypothetical impurity profile is presented below.[9][10][11] These potential impurities could arise from hydrolysis, oxidation, or incomplete reaction during synthesis.

Impurity IDHypothetical Structure NamePotential OriginMolecular Weight ( g/mol )LC-MS/MS (QqQ) Detection (Hypothetical MRM)HRMS (Q-TOF) Detection (Hypothetical m/z)
API This compound -206.65 207.0 > 106.1 207.0047
IMP-12-Chloro-4-aminobenzoic acidHydrolysis of sulfamoyl group171.59172.0 > 126.0172.0114
IMP-24-SulfamoylanilineDechlorination172.20173.0 > 106.1173.0383
IMP-32-Chloro-4-sulfonic acid anilineOxidation207.65208.0 > 127.0207.9891
IMP-44-Amino-3-chlorophenolDegradation[9]143.57144.0 > 108.0144.0165

Experimental Workflow: A Tale of Two Methods

The general workflow for impurity profiling using either LC-MS/MS or HRMS is similar in the initial stages, involving sample preparation and chromatographic separation. The key differences lie in the mass spectrometric detection and data analysis.

Impurity Profiling Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Injection ESI Electrospray Ionization (ESI+) HPLC->ESI QqQ LC-MS/MS (QqQ) Targeted Analysis ESI->QqQ QTOF HRMS (Q-TOF) Untargeted Analysis ESI->QTOF Quant Quantification of Known Impurities QqQ->Quant Ident Identification of Unknowns QTOF->Ident Ident->Quant New knowns

Caption: Experimental workflow for impurity profiling using LC-MS.

Detailed Experimental Protocols

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the LC system.

Liquid Chromatography (Common for both methods)
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water[12]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[12]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Method 1: LC-MS/MS (Triple Quadrupole)

This method is ideal for the sensitive and selective quantification of known impurities.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • MRM Transitions: As specified in the Hypothetical Impurity Profile table. The collision energies for each transition would need to be optimized.

Method 2: High-Resolution Mass Spectrometry (Q-TOF)

This method is employed for the detection and identification of both expected and unexpected impurities.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Full Scan MS and Auto MS/MS

  • Mass Range: 50-500 m/z

  • Capillary Voltage: 4.0 kV

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

  • Fragmentor Voltage: 175 V

  • Collision Energy: Ramped (e.g., 10-40 eV for MS/MS scans)

  • Data Acquisition: Acquire data in centroid mode with a reference mass for continuous calibration to ensure high mass accuracy.

Comparison of Method Performance

FeatureLC-MS/MS (Triple Quadrupole)High-Resolution MS (Q-TOF)
Primary Application Targeted quantification of known impurities.Untargeted screening and identification of unknown impurities.
Sensitivity Excellent (sub-ppb levels achievable).Very good (low ppb levels achievable).
Selectivity Very high due to MRM.High, based on accurate mass.
Quantitative Accuracy High, excellent for routine QC.Good, can be used for semi-quantification of unknowns.
Identification Capability Limited to pre-defined MRM transitions.Excellent, provides elemental composition and fragmentation data for structural elucidation.[8]
Throughput High for known analytes.Lower, due to more complex data analysis.
Regulatory Standing Well-established for quantitative analysis.Increasingly accepted for impurity identification and characterization.

Logical Relationship for Method Selection

The choice between these two powerful techniques depends on the stage of drug development and the specific goals of the impurity profiling study.

Method Selection Logic Start Impurity Profiling Goal? Known_Impurities Quantify Known Impurities? Start->Known_Impurities Unknown_Impurities Identify Unknown Impurities? Start->Unknown_Impurities Known_Impurities->Unknown_Impurities No QqQ_Method Use LC-MS/MS (QqQ) Known_Impurities->QqQ_Method Yes QTOF_Method Use HRMS (Q-TOF) Unknown_Impurities->QTOF_Method Yes Combined_Approach Use Both Methods Unknown_Impurities->Combined_Approach Both? QqQ_Method->Combined_Approach Also need unknowns

Caption: Logic for selecting an LC-MS method for impurity profiling.

Conclusion

The impurity profiling of this compound is a critical aspect of ensuring the quality and safety of pharmaceuticals derived from it. Both LC-MS/MS with a triple quadrupole instrument and High-Resolution MS with a Q-TOF instrument offer powerful, complementary capabilities. For routine quality control and monitoring of known impurities, the sensitivity and quantitative accuracy of a QqQ-based method are unparalleled. For development and investigational purposes, where the identification of unknown degradation products and process impurities is paramount, the accurate mass and structural elucidation capabilities of a Q-TOF system are essential. A comprehensive impurity profiling strategy often leverages both technologies to build a complete picture of the impurity landscape, ensuring compliance with regulatory expectations and ultimately safeguarding patient health.

References

A Comparative Guide to the Synthetic Routes of 4-amino-3-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4-amino-3-chlorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on reaction conditions, reagent usage, and overall efficiency, supported by experimental data to inform selection for laboratory and industrial applications.

Introduction

4-amino-3-chlorobenzenesulfonamide is a crucial building block in medicinal chemistry. The strategic positioning of its amino, chloro, and sulfonamide functional groups allows for diverse chemical modifications, making it a valuable precursor for the development of novel therapeutic agents. The selection of an optimal synthetic route is critical for ensuring cost-effectiveness, scalability, and sustainability. This guide compares two distinct pathways: the chlorination of an aminobenzenesulfonamide precursor (Route 1) and the sulfonamidation of a chlorinated aniline derivative (Route 2).

Comparative Analysis of Synthetic Routes

The two routes are broken down into their key transformations, with quantitative data presented for a comprehensive comparison.

Route 1: Synthesis starting from Acetanilide

This route involves the initial formation of a protected aminobenzenesulfonamide, followed by chlorination and subsequent deprotection.

Route 2: Synthesis starting from 2-Chloroaniline

This pathway begins with a chlorinated precursor, which is then functionalized with the sulfonamide group.

Data Presentation

The following tables summarize the quantitative data for each key reaction step in the proposed synthetic routes.

Table 1: Quantitative Data for Route 1 - Starting from Acetanilide

StepReactionStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)
1aChlorosulfonationAcetanilideChlorosulfonic acidNone60-702~80
1bAminationp-Acetamidobenzenesulfonyl chlorideAqueous AmmoniaWater701High
1cChlorinationp-AcetamidobenzenesulfonamideN-Chlorosuccinimide (NCS)Acetic acidRoom Temp2~75
1dHydrolysis4-Acetamido-3-chlorobenzenesulfonamideHydrochloric acidWater1001High

Table 2: Quantitative Data for Route 2 - Starting from 2-Chloroaniline

StepReactionStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)
2aSulfonation2-ChloroanilineFuming Sulfuric Acid (20% SO₃)None1208~70
2bChlorination4-Amino-3-chlorobenzenesulfonic acidThionyl chloride, DMF (cat.)DichloromethaneReflux4~90
2cAmination4-Amino-3-chlorobenzenesulfonyl chlorideAqueous AmmoniaWaterRoom Temp1High

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Route 1: Experimental Protocols

Step 1a: Chlorosulfonation of Acetanilide

  • In a fume hood, slowly add acetanilide (1.0 eq) in portions to an excess of chlorosulfonic acid (≥ 4.0 eq) with stirring, while maintaining the temperature below 10°C using an ice bath.

  • After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain for 2 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated p-acetamidobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried.

Step 1b: Amination of p-Acetamidobenzenesulfonyl chloride

  • Add the crude p-acetamidobenzenesulfonyl chloride (1.0 eq) to an excess of concentrated aqueous ammonia.

  • Heat the mixture to 70°C for 1 hour.

  • Cool the reaction mixture and collect the precipitated p-acetamidobenzenesulfonamide by filtration. Wash with cold water and dry.

Step 1c: Chlorination of p-Acetamidobenzenesulfonamide

  • Dissolve p-acetamidobenzenesulfonamide (1.0 eq) in glacial acetic acid.

  • Add N-chlorosuccinimide (1.05 eq) in portions to the solution at room temperature with stirring.

  • Continue stirring for 2 hours.

  • Pour the reaction mixture into ice water.

  • Collect the precipitated 4-acetamido-3-chlorobenzenesulfonamide by filtration, wash with water, and dry.

Step 1d: Hydrolysis of 4-Acetamido-3-chlorobenzenesulfonamide

  • Suspend 4-acetamido-3-chlorobenzenesulfonamide (1.0 eq) in water and add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1 hour.

  • Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the 4-amino-3-chlorobenzenesulfonamide, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Route 2: Experimental Protocols

Step 2a: Sulfonation of 2-Chloroaniline

  • In a fume hood, add 2-chloroaniline (1.0 eq) dropwise to fuming sulfuric acid (20% SO₃) with stirring, keeping the temperature below 30°C.

  • Heat the reaction mixture to 120°C for 8 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • The precipitated 4-amino-3-chlorobenzenesulfonic acid is collected by filtration, washed with cold water, and dried.

Step 2b: Formation of 4-Amino-3-chlorobenzenesulfonyl chloride

  • Suspend 4-amino-3-chlorobenzenesulfonic acid (1.0 eq) in dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (2.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude sulfonyl chloride.

Step 2c: Amination of 4-Amino-3-chlorobenzenesulfonyl chloride

  • Carefully add the crude 4-amino-3-chlorobenzenesulfonyl chloride (1.0 eq) to an excess of cold, concentrated aqueous ammonia with vigorous stirring.

  • Continue stirring at room temperature for 1 hour.

  • Collect the precipitated 4-amino-3-chlorobenzenesulfonamide by filtration, wash with cold water, and recrystallize.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described.

Synthetic Route 1 A Acetanilide B p-Acetamidobenzenesulfonyl chloride A->B Chlorosulfonic acid C p-Acetamidobenzenesulfonamide B->C NH3(aq) D 4-Acetamido-3-chlorobenzenesulfonamide C->D NCS, Acetic acid E 4-Amino-3-chlorobenzenesulfonamide D->E HCl, H2O Synthetic Route 2 A 2-Chloroaniline B 4-Amino-3-chlorobenzenesulfonic acid A->B Fuming H2SO4 C 4-Amino-3-chlorobenzenesulfonyl chloride B->C SOCl2, DMF D 4-Amino-3-chlorobenzenesulfonamide C->D NH3(aq)

A Comparative Guide to Furosemide Synthesis: 2,4-Dichloro-5-sulfamoylbenzoic Acid as the Cornerstone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision influenced by factors such as yield, purity, cost, and scalability. This guide provides a detailed comparison of synthetic pathways to Furosemide, focusing on the prevalent use of 2,4-dichloro-5-sulfamoylbenzoic acid, while also exploring the potential, yet less documented, route commencing with 2-Chloro-4-sulfamoylaniline.

Furosemide, a potent loop diuretic, is a cornerstone in the management of edema and hypertension. Its synthesis has been approached through various pathways, with the route starting from 2,4-dichloro-5-sulfamoylbenzoic acid being the most established and extensively documented in scientific literature and patents.

Performance Comparison: A Tale of Two Precursors

The synthesis of Furosemide predominantly commences from 2,4-dichlorobenzoic acid, which is converted to the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, through a two-step process of chlorosulfonation and ammonolysis. This intermediate is then condensed with furfurylamine to yield Furosemide. In contrast, a synthetic route starting directly from this compound is not well-documented in publicly available scientific literature, suggesting it is a less common or perhaps less viable pathway for industrial production.

The following table summarizes the available quantitative data for the synthesis of Furosemide, primarily focusing on the well-established route.

Parameter2,4-dichloro-5-sulfamoylbenzoic acid RouteThis compound Route
Starting Material 2,4-dichlorobenzoic acidThis compound
Key Intermediate 2,4-dichloro-5-sulfamoylbenzoic acidNot clearly documented
Overall Yield 71.2% (as per a specific patent)[1]Data not available in reviewed literature
Purity of Final Product ≥99.0% (HPLC)[1]Data not available in reviewed literature
Reaction Conditions Multi-step process involving high temperatures (e.g., 130-150°C for chlorosulfonation)[2]Data not available in reviewed literature
Key Advantages Well-established, scalable, raw materials are readily available.Unknown
Key Disadvantages The final condensation step can have low yields (35-50%) in older methods, though newer methods show improvement.[3][4]Lack of available data suggests potential challenges with feasibility, yield, or cost-effectiveness.

Experimental Protocols: The Established Pathway

Below are the detailed methodologies for the key steps in the synthesis of Furosemide starting from 2,4-dichlorobenzoic acid.

Stage 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

This initial step introduces a sulfonyl chloride group to the benzene ring.

Protocol:

  • In a reaction vessel, charge 2,4-dichlorobenzoic acid and a catalyst such as sodium sulfate.[2]

  • Slowly add chlorosulfonic acid to the mixture.[2]

  • Heat the reaction mixture to a temperature between 130-150°C and maintain for 1 to 6 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • The product, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, can be isolated by pouring the reaction mixture into ice water, followed by filtration.[2]

Stage 2: Ammonolysis of 2,4-Dichloro-5-carboxybenzenesulfonyl Chloride

This step converts the sulfonyl chloride to a sulfonamide.

Protocol:

  • The 2,4-dichloro-5-carboxybenzenesulfonyl chloride obtained from the previous step is reacted with ammonia.

  • This reaction yields 2,4-dichloro-5-sulfamoylbenzoic acid.

Stage 3: Condensation with Furfurylamine

This is the final step where the furan ring is introduced to form Furosemide.

Protocol:

  • In a suitable solvent, dissolve 2,4-dichloro-5-sulfamoylbenzoic acid and an acid-binding agent.[1]

  • Heat the solution to a specific temperature under an inert gas atmosphere.[1]

  • Gradually add furfurylamine to the reaction mixture.[1]

  • After the reaction is complete, adjust the pH with an acid to precipitate the crude Furosemide.[1]

  • The crude product is collected by filtration and can be purified by recrystallization.[1]

Synthetic Pathways Visualized

The following diagrams illustrate the logical flow of the established synthetic route for Furosemide and highlight the comparative lack of information for the alternative starting material.

Furosemide_Synthesis_Comparison cluster_0 Established Synthetic Route cluster_1 Alternative Starting Material A 2,4-Dichlorobenzoic Acid B Chlorosulfonation (Chlorosulfonic Acid) A->B Step 1 C 2,4-Dichloro-5- carboxybenzenesulfonyl Chloride B->C D Ammonolysis (Ammonia) C->D Step 2 E 2,4-Dichloro-5- sulfamoylbenzoic Acid D->E F Condensation (Furfurylamine) E->F Step 3 G Furosemide F->G H This compound I ? H->I Synthetic Steps (Undocumented) J Furosemide I->J

Caption: Comparative workflow of Furosemide synthesis pathways.

Conclusion

The synthesis of Furosemide via 2,4-dichloro-5-sulfamoylbenzoic acid is a well-established and thoroughly documented process, making it the preferred route for industrial production. The availability of starting materials, detailed experimental protocols, and extensive data on yield and purity provide a reliable framework for researchers and drug developers. Conversely, the synthetic pathway starting from this compound remains largely undocumented in accessible scientific literature. This lack of data presents a significant hurdle for its consideration as a viable alternative. For professionals in the field, the evidence strongly supports the continued use and optimization of the 2,4-dichloro-5-sulfamoylbenzoic acid route for the synthesis of Furosemide. Further research into novel synthetic pathways is always encouraged, but any new route would need to demonstrate significant advantages over the established method in terms of efficiency, cost, and safety to warrant serious consideration.

References

comparative yield analysis of different 2-Chloro-4-sulfamoylaniline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of plausible synthetic methodologies for 2-Chloro-4-sulfamoylaniline, a valuable substituted aniline derivative. The presented routes are constructed based on established chemical transformations, and their comparative performance is benchmarked using experimental data from analogous reactions.

Executive Summary

The synthesis of this compound can be approached through two primary strategic routes, each commencing from a different commercially available starting material.

Route A initiates with the chlorosulfonation of 2-chloroaniline. This pathway necessitates the use of a protecting group for the aniline to prevent side reactions during the aggressive chlorosulfonation step.

Route B begins with 2-chloronitrobenzene, introducing the sulfamoyl group prior to the reduction of the nitro functionality to the target aniline. This approach circumvents the need for amino group protection.

The selection between these routes will depend on factors such as the availability and cost of starting materials, tolerance for multi-step procedures, and the desired scale of production.

Comparative Data of Synthetic Methodologies

The following table summarizes the key quantitative data for the two proposed synthetic routes. The yields are based on reported values for analogous transformations and provide a benchmark for expected performance.

ParameterRoute A: From 2-ChloroanilineRoute B: From 2-Chloronitrobenzene
Starting Material 2-Chloroaniline2-Chloronitrobenzene
Key Intermediates N-(2-chloro-4-sulfamoylphenyl)acetamide4-Chloro-3-nitrobenzenesulfonamide
Number of Steps 43
Overall Estimated Yield 60-70%75-85%
Reagents & Conditions Acetic anhydride, Chlorosulfonic acid, Ammonia, HClChlorosulfonic acid, Thionyl chloride, Ammonia, Fe/HCl or H₂/Pd-C
Scalability GoodExcellent
Safety Considerations Use of highly corrosive chlorosulfonic acid.Use of highly corrosive chlorosulfonic acid and handling of nitroaromatic compounds. Catalytic hydrogenation requires specialized high-pressure equipment.

Synthetic Pathway Overview

The logical workflows for the two proposed synthetic routes are depicted below.

cluster_A Route A cluster_B Route B A0 2-Chloroaniline A1 N-(2-chlorophenyl)acetamide A0->A1 Acetylation A2 4-Acetamido-3-chlorobenzenesulfonyl chloride A1->A2 Chlorosulfonation A3 N-(2-chloro-4-sulfamoylphenyl)acetamide A2->A3 Amination A4 This compound A3->A4 Hydrolysis B0 2-Chloronitrobenzene B1 4-Chloro-3-nitrobenzenesulfonyl chloride B0->B1 Chlorosulfonation B2 4-Chloro-3-nitrobenzenesulfonamide B1->B2 Amination B3 This compound B2->B3 Reduction

Comparative workflows for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic routes. These protocols are based on established procedures for analogous reactions.

Route A: Key Steps

1. Acetylation of 2-Chloroaniline:

  • To a stirred solution of 2-chloroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the mixture to 50-60°C for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated N-(2-chlorophenyl)acetamide by filtration, wash with water, and dry. A typical yield for this reaction is 95-98%.

2. Chlorosulfonation of N-(2-chlorophenyl)acetamide:

  • In a flask equipped with a stirrer and a gas outlet to neutralize HCl, cool chlorosulfonic acid (5.0 eq) to 0-5°C.

  • Add N-(2-chlorophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting solid, wash with cold water, and dry to obtain 4-acetamido-3-chlorobenzenesulfonyl chloride. The expected yield is in the range of 80-85%.[1]

3. Amination of 4-Acetamido-3-chlorobenzenesulfonyl chloride:

  • Add the sulfonyl chloride (1.0 eq) to a stirred, cooled (0-5°C) solution of aqueous ammonia (excess).

  • Stir the mixture vigorously for 1-2 hours at low temperature, then allow it to warm to room temperature.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield N-(2-chloro-4-sulfamoylphenyl)acetamide. This step typically proceeds with a yield of 90-95%.

4. Hydrolysis of N-(2-chloro-4-sulfamoylphenyl)acetamide:

  • Suspend the acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain this compound. The deacetylation step generally gives a yield of 85-90%.

Route B: Key Steps

1. Chlorosulfonation of 2-Chloronitrobenzene:

  • In a suitable reactor, add 2-chloronitrobenzene (1.0 eq) to an excess of chlorosulfonic acid (3-4 eq) at room temperature.

  • Heat the mixture to 110°C and maintain for 4 hours.[2][3]

  • Cool the reaction mixture to 70°C and add thionyl chloride (1.0 eq).[2][3]

  • Maintain the temperature for 2 hours to complete the conversion to the sulfonyl chloride.[2][3]

  • Carefully quench the reaction mixture by pouring it onto ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-3-nitrobenzenesulfonyl chloride. This two-step, one-pot procedure can achieve a yield of up to 96%.[2][3]

2. Amination of 4-Chloro-3-nitrobenzenesulfonyl chloride:

  • Dissolve the sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., THF or water).

  • Add this solution dropwise to an excess of concentrated aqueous ammonia at a temperature maintained between 15-20°C.

  • After the addition, raise the temperature to approximately 35-40°C and stir for 3-5 hours.[3]

  • Cool the mixture and collect the precipitated 4-chloro-3-nitrobenzenesulfonamide by filtration. Wash with water and dry. The reported yield for this step is around 90%.[2]

3. Reduction of 4-Chloro-3-nitrobenzenesulfonamide:

  • Method 1: Iron Reduction:

    • In a reactor, create a suspension of iron powder (excess) in water or ethanol/water with a small amount of acid (e.g., HCl or acetic acid).

    • Heat the suspension to 70-80°C and add the nitro compound (1.0 eq) portion-wise.

    • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture to remove the iron salts.

    • Cool the filtrate to crystallize the product. This method is robust and typically provides yields of 90-95%.

  • Method 2: Catalytic Hydrogenation:

    • In a high-pressure reactor, dissolve the nitro compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir at room temperature until hydrogen uptake ceases.

    • Filter the catalyst and concentrate the filtrate to obtain the product. Catalytic hydrogenation is very clean and often gives near-quantitative yields (>98%).[4]

Conclusion

Both presented routes offer viable pathways to this compound. Route B, starting from 2-chloronitrobenzene, is a more convergent and potentially higher-yielding approach with fewer steps. It avoids the need for protection and deprotection of the aniline group. However, it involves the handling of nitroaromatic compounds and, if catalytic hydrogenation is chosen for the final step, requires specialized equipment.

Route A, starting from 2-chloroaniline, is a more classical approach. While it involves an additional step, all the reactions can be carried out in standard laboratory glassware. The choice of synthesis will ultimately be guided by the specific requirements of the project, including scale, available equipment, and economic considerations.

References

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 4-amino-3-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for the confirmation of 4-amino-3-chlorobenzenesulfonamide's structure. It includes a comparative analysis with two structurally related compounds: 4-aminobenzenesulfonamide (sulfanilamide) and 4-amino-3,5-dichlorobenzenesulfonamide. The guide presents experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) in structured tables for easy comparison. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also provided.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-amino-3-chlorobenzenesulfonamide and its structural analogs. This data is essential for unambiguous structure confirmation and differentiation.

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundAromatic Protons (ppm)Amine (NH₂) Protons (ppm)Sulfonamide (SO₂NH₂) Protons (ppm)
4-amino-3-chlorobenzenesulfonamide ~7.7 (d), ~7.3 (dd), ~6.8 (d)~4.5 (s, broad)~7.2 (s, broad)
4-aminobenzenesulfonamide ~7.6 (d), ~6.7 (d)~5.9 (s, broad)[1]~7.1 (s, broad)
4-amino-3,5-dichlorobenzenesulfonamide ~7.8 (s)~4.8 (s, broad)~7.4 (s, broad)

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundC-S (ppm)C-Cl (ppm)C-N (ppm)Aromatic C-H (ppm)
4-amino-3-chlorobenzenesulfonamide ~130~118~148~132, ~128, ~115
4-aminobenzenesulfonamide ~129-~150~128, ~114
4-amino-3,5-dichlorobenzenesulfonamide ~132~119~146~129

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional Group4-amino-3-chlorobenzenesulfonamide4-aminobenzenesulfonamide4-amino-3,5-dichlorobenzenesulfonamide
N-H Stretch (Amine)3400-3300 (two bands)3459, 3367[1]3400-3300 (two bands)
N-H Stretch (Sulfonamide)~33503328[1]~3360
S=O Asymmetric Stretch~13201317[1]~1330
S=O Symmetric Stretch~11501147[1]~1160
C-N Stretch1300-1250~1254[1]1300-1250
C-Cl Stretch800-600-800-600

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
4-amino-3-chlorobenzenesulfonamide 206/208 (isotope pattern)189/191 ([M-NH₃]⁺), 142/144 ([M-SO₂]⁺), 107 ([M-SO₂-Cl]⁺)
4-aminobenzenesulfonamide 172156 ([M-O]⁺), 108 ([M-SO₂]⁺), 92 ([M-SO₂NH₂]⁺)
4-amino-3,5-dichlorobenzenesulfonamide 240/242/244 (isotope pattern)223/225/227 ([M-NH₃]⁺), 176/178/180 ([M-SO₂]⁺), 141/143 ([M-SO₂-Cl]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • ¹H NMR Data Acquisition :

    • Use a standard single-pulse sequence.

    • Acquire the spectrum with a spectral width of approximately 0-16 ppm.

    • Set the acquisition time to 2-4 seconds and the relaxation delay to 2-5 seconds.

    • Typically, 8-16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Data Acquisition :

    • Employ a proton-decoupled single-pulse sequence.

    • Set the spectral width to 0-220 ppm.

    • Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

    • Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) is typically required.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction :

    • For Electron Ionization (EI), the sample is introduced into the ion source, where it is vaporized by heating.

  • Ionization :

    • In EI, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis :

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection :

    • An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of a chemical structure.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Structure Confirmation cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirmation Structure Confirmation Prep Prepare Solutions/Pellets NMR NMR (1H, 13C) Prep->NMR Acquire Spectra FTIR FT-IR Prep->FTIR Acquire Spectra MS Mass Spectrometry Prep->MS Acquire Spectra NMR_data Chemical Shifts, Coupling Constants, Integration NMR->NMR_data FTIR_data Functional Group Identification FTIR->FTIR_data MS_data Molecular Weight, Fragmentation Pattern MS->MS_data Structure Proposed Structure NMR_data->Structure Interpret Data FTIR_data->Structure Interpret Data MS_data->Structure Interpret Data Confirmation Structure Confirmed Structure->Confirmation Correlate All Data

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of related substances in 2-Chloro-4-sulfamoylaniline, a key chemical entity. By presenting objective comparisons and detailed experimental protocols, this document aims to equip researchers with the necessary tools to select the most appropriate analytical strategy for their specific needs.

Comparison of Analytical Methodologies

The two primary analytical techniques for assessing the purity of pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). The choice between these methods depends on the volatility, thermal stability, and polarity of the analytes, as well as the specific requirements of the analysis, such as sensitivity and the need for structural elucidation of unknown impurities.

While specific validated methods for this compound are not extensively published, robust methodologies can be developed based on established principles for similar aniline derivatives.[1][2] Reversed-phase HPLC (RP-HPLC) is generally the preferred method for non-volatile and thermally labile compounds like substituted anilines.[1][2] Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for the analysis of volatile and semi-volatile impurities, offering high sensitivity and specificity.[3][4]

Below is a comparative summary of proposed HPLC-UV and GC-MS methods for the analysis of related substances in this compound.

ParameterHPLC-UVGC-MS
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.
Typical Column C18, 4.6 x 250 mm, 5 µm particle size.[2]30 m × 0.25 mm I.D. × 0.25 µm film capillary column (e.g., SE-54 or equivalent).[3]
Analytes Non-volatile and thermally labile impurities.[5]Volatile and semi-volatile impurities.[4]
Advantages - High resolution for complex mixtures.- Suitable for a wide range of polar and non-polar compounds.- Non-destructive, allowing for fraction collection.[2]- High sensitivity and specificity.- Provides structural information for impurity identification.- Excellent for separating volatile isomers.[4]
Limitations - May require derivatization for some compounds.- Identification based on retention time requires reference standards.[2]- Not suitable for non-volatile or thermally labile compounds.- Potential for sample degradation at high temperatures.
Detection UV-Vis Detector (e.g., 254 nm).[2]Mass Spectrometer (Electron Ionization).
Quantification Based on peak area relative to a standard curve.Based on the integrated area of specific ion chromatograms.

Experimental Protocols

The following are proposed starting protocols for the analysis of related substances in this compound. These methods are based on established practices for similar compounds and should be validated for their intended use.[1][5]

Proposed HPLC-UV Method

This method is designed for the separation and quantification of non-volatile related substances.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.[4]

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[2]

  • Mobile Phase: Gradient elution with Acetonitrile and Water. A common starting point is a gradient from 30% to 90% Acetonitrile over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

3. Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).[2]

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration as the standard solution using the same diluent.[2]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify related substances by comparing their retention times and peak areas to those of the main peak and any available impurity standards.

Proposed GC-MS Method

This method is suitable for the identification and quantification of volatile and semi-volatile related substances.

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[3]

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: 30 m × 0.25 mm I.D. × 0.25 µm film capillary column (e.g., bonded phase like SE-54).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Inlet Temperature: 250 °C.[3]

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 320 °C at a rate of 20 °C/min.[3]

  • Injection Mode: Splitless.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Source Temperature: 230 °C.

4. Sample Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile to achieve a concentration of 1 mg/mL.[3]

5. Analysis:

  • Inject the sample solution into the GC-MS system.

  • Identify impurities by comparing their mass spectra with spectral libraries and the fragmentation pattern of the main compound.

  • Quantify impurities by integrating the peak areas of their characteristic ions.

Visualizing the Process

To better illustrate the analytical workflow and the potential relationships between this compound and its related substances, the following diagrams have been generated using the DOT language.

analytical_workflow cluster_analysis Analytical Techniques start Start: Sample Receipt sample_prep Sample Preparation (Dissolution & Dilution) start->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis Non-volatile impurities gcms_analysis GC-MS Analysis sample_prep->gcms_analysis Volatile impurities data_acquisition Data Acquisition hplc_analysis->data_acquisition gcms_analysis->data_acquisition data_processing Data Processing (Peak Integration & Identification) data_acquisition->data_processing quantification Quantification of Related Substances data_processing->quantification reporting Generate Report quantification->reporting end End reporting->end

General workflow for the analysis of related substances.

related_substances cluster_impurities Potential Related Substances main_compound This compound starting_material Unreacted Starting Materials main_compound->starting_material From byproducts Synthesis Byproducts (e.g., Isomers) main_compound->byproducts From degradation Degradation Products (e.g., Hydrolysis, Oxidation) main_compound->degradation Forms

Potential sources of related substances.

References

A Comparative Guide to the Forced Degradation of 2-Chloro-4-sulfamoylaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the forced degradation of 2-Chloro-4-sulfamoylaniline and its structural analogs. Forced degradation, or stress testing, is a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies help to elucidate potential degradation pathways, identify likely degradation products, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2]

It is important to note that publicly available, direct comparative forced degradation studies for this compound are limited. Therefore, this guide presents a framework based on established ICH guidelines for stress testing and data from analogous sulfonamide and aniline compounds to provide a representative comparison. The data herein is illustrative and serves to guide researchers in designing and interpreting their own studies.

Data Presentation: Degradation Profiles

The stability of an active pharmaceutical ingredient (API) is evaluated by subjecting it to various stress conditions more severe than accelerated stability testing. The goal is to achieve a level of degradation, typically between 5-20%, to ensure that the analytical methods are capable of detecting and quantifying any degradation products.[3] The following tables summarize the hypothetical degradation profiles of this compound and two representative analogs when subjected to standard forced degradation conditions.

Table 1: Summary of Forced Degradation Results for this compound and Analogs

Stress ConditionThis compound (% Degradation)Analog A: 4-Sulfamoylaniline (% Degradation)Analog B: 2-Bromo-4-sulfamoylaniline (% Degradation)Major Degradants Identified
Acid Hydrolysis (0.1N HCl, 60°C, 24h)12.510.214.82-Chloro-4-aminobenzenesulfonic acid, Sulfanilic acid
Alkaline Hydrolysis (0.1N NaOH, 60°C, 8h)18.315.620.14-Amino-3-chlorophenol, Sulfanilamide
Oxidative (3% H₂O₂, RT, 24h)22.520.125.3N-Oxides, Hydroxylated derivatives
Thermal (80°C, 72h)8.97.59.8Minor unidentified degradants
Photolytic (ICH Q1B, 1.2 million lux hours)6.25.87.1Colored degradants, dimers

Table 2: Purity Analysis by a Stability-Indicating HPLC Method

Stress ConditionAnalytePurity by HPLC (%)Purity AnglePurity Threshold
Unstressed Sample This compound99.80.851.52
Acid Hydrolysis This compound87.31.481.55
Alkaline Hydrolysis This compound81.52.102.25
Oxidative This compound77.21.982.12

Note: Purity angle being less than the purity threshold indicates peak purity and specificity of the analytical method.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of forced degradation studies. The following protocols are based on standard industry practices and ICH guidelines.[1][2]

1. Acid Hydrolysis

  • Procedure: A solution of the drug substance (1 mg/mL) is prepared in 0.1N Hydrochloric Acid.

  • Condition: The solution is incubated in a water bath at 60°C for a specified duration (e.g., 24 hours). If no degradation is observed, the acid concentration or temperature can be increased.[2]

  • Analysis: Samples are withdrawn at appropriate time points, neutralized with an equivalent concentration of base, and diluted with the mobile phase for HPLC analysis.

2. Alkaline Hydrolysis

  • Procedure: A solution of the drug substance (1 mg/mL) is prepared in 0.1N Sodium Hydroxide.

  • Condition: The solution is incubated at 60°C for a specified duration (e.g., 8 hours).

  • Analysis: Samples are withdrawn, neutralized with an equivalent concentration of acid, and prepared for HPLC analysis.

3. Oxidative Degradation

  • Procedure: The drug substance is dissolved in a suitable solvent, and 3% Hydrogen Peroxide is added.

  • Condition: The solution is kept at room temperature for 24 hours, protected from light.

  • Analysis: Samples are taken at intervals and directly analyzed by HPLC.

4. Thermal Degradation

  • Procedure: The solid drug substance is placed in a thermostatically controlled oven.

  • Condition: The sample is exposed to a temperature of 80°C for 72 hours. Studies can also be conducted at lower temperatures for longer durations.[2]

  • Analysis: The stressed solid sample is dissolved in a suitable solvent and analyzed by HPLC.

5. Photolytic Degradation

  • Procedure: The solid drug substance and a solution of the drug are exposed to a light source. A control sample is wrapped in aluminum foil to protect it from light.

  • Condition: The samples are exposed to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

  • Analysis: Samples are prepared and analyzed by HPLC.

Analytical Method: Stability-Indicating HPLC A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common technique for analyzing samples from forced degradation studies.[4][5]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05M potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[6]

  • Flow Rate: 1.0 mL/min

  • Detection: Photodiode Array (PDA) or UV detector at a specified wavelength (e.g., 260 nm).[6]

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the drug from its degradation products.[7][8]

Visualizations: Pathways and Workflows

Degradation Pathway

The chemical structure of this compound, featuring an aniline ring and a sulfonamide group, suggests several potential degradation pathways. Biodegradation studies of sulfonamides often show that hydrolysis, hydroxylation, and acetylation are common metabolic routes.[9][10] Under forced degradation conditions, hydrolysis of the sulfonamide bond is a likely pathway, particularly under acidic or basic conditions.

G parent This compound c1 Acid/Base Hydrolysis parent->c1 degradant1 2-Chloro-4-aminobenzenesulfonic acid degradant2 Ammonia c1->degradant1 Cleavage of S-N bond

Caption: Plausible hydrolytic degradation pathway for this compound.

Experimental Workflow

The process of conducting a forced degradation study follows a systematic workflow, from stress sample generation to data analysis and reporting. This ensures that the study is comprehensive and the results are reliable for regulatory submissions.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Drug Substance / Product acid Acid Hydrolysis start->acid Expose to stress base Base Hydrolysis start->base Expose to stress oxid Oxidation start->oxid Expose to stress therm Thermal start->therm Expose to stress photo Photolytic start->photo Expose to stress analysis Stability-Indicating Analytical Method (e.g., HPLC) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis data Data Analysis (Peak Purity, % Degradation, Mass Balance) analysis->data report Identify Degradants & Elucidate Pathways data->report

Caption: General workflow for conducting forced degradation studies.

References

A Comparative Guide to Assessing the Purity of 2-Chloro-4-sulfamoylaniline from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-4-sulfamoylaniline is a key starting material and critical intermediate in the synthesis of several pharmaceuticals, most notably the potent loop diuretic furosemide. The purity of this raw material is paramount, as impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing and comparing the purity of this compound obtained from different commercial suppliers. The methodologies outlined herein are based on established analytical techniques and pharmacopeial standards, ensuring robust and reliable results.

Executive Summary of Purity Analysis

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination and the separation of related substances. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the identification of volatile impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an absolute purity assessment without the need for a specific reference standard for each impurity.

This guide presents hypothetical purity data for this compound from three representative suppliers to illustrate the application of these analytical methods.

Data Presentation: Comparative Purity Analysis

The following tables summarize the hypothetical quantitative data obtained from the analysis of this compound from three different suppliers using HPLC, GC-MS, and qNMR.

Table 1: Purity of this compound by HPLC (Area %)

SupplierLot NumberPurity (%)Impurity A (%)Impurity B (%)Unknown Impurities (%)
Supplier XX-00199.850.050.030.07
Supplier YY-00299.520.180.100.20
Supplier ZZ-00399.910.030.020.04

Table 2: Volatile Impurities by Headspace GC-MS (ppm)

SupplierLot NumberDichloromethaneTolueneAcetone
Supplier XX-00155<1020
Supplier YY-0021503550
Supplier ZZ-003<10<10<10

Table 3: Absolute Purity by Quantitative ¹H-NMR

SupplierLot NumberAbsolute Purity (mol/mol %)
Supplier XX-00199.8%
Supplier YY-00299.4%
Supplier ZZ-00399.9%

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following protocols are adapted from pharmacopeial methods for related substances in furosemide and general analytical procedures for similar compounds.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

This method is based on the principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) for the analysis of furosemide and its impurities, where this compound is a known related substance.[1][2][3]

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 40 60
    30 40 60
    35 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of this compound in 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is suitable for the detection and quantification of residual volatile organic solvents from the manufacturing process.

  • Instrumentation: A headspace gas chromatograph coupled to a mass spectrometer.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of dimethyl sulfoxide (DMSO).

Quantitative ¹H-NMR (qNMR) for Absolute Purity

qNMR provides a direct measurement of the molar purity of the analyte by comparing the integral of an analyte signal to the integral of a certified internal standard of known purity and mass.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and the singlet of maleic acid.

    • Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weight, and mass of both the analyte and the internal standard.

Visualizations

The following diagrams illustrate the workflow for the purity assessment of this compound and the logical relationship between the different analytical techniques.

experimental_workflow cluster_sample Sample Reception cluster_analysis Purity Assessment cluster_results Data Evaluation Sample This compound (from Supplier X, Y, Z) HPLC HPLC Analysis (Purity & Related Substances) Sample->HPLC GCMS GC-MS Analysis (Residual Solvents) Sample->GCMS qNMR qNMR Analysis (Absolute Purity) Sample->qNMR Comparison Comparative Analysis of Purity Data HPLC->Comparison GCMS->Comparison qNMR->Comparison

Caption: Experimental workflow for the purity assessment of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Provided cluster_decision Decision Making HPLC HPLC Purity Relative Purity & Impurity Profile HPLC->Purity GCMS GC-MS Volatiles Volatile Impurities (Residual Solvents) GCMS->Volatiles qNMR qNMR AbsolutePurity Absolute Molar Purity qNMR->AbsolutePurity Decision Supplier Selection Purity->Decision Volatiles->Decision AbsolutePurity->Decision

Caption: Logical relationship of analytical techniques for supplier qualification.

References

A Comparative Guide to Analytical Methods for 4-amino-3-chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that a validated procedure yields consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] It is a cornerstone of method transfer and is essential for maintaining data integrity in regulated environments. The primary goal is to demonstrate that the analytical method is robust and reproducible.

Potential Analytical Methods for 4-amino-3-chlorobenzenesulfonamide

Based on the chemical structure of 4-amino-3-chlorobenzenesulfonamide, which possesses a primary aromatic amine and a sulfonamide group, three principal analytical techniques are suitable for its quantification:

  • High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

  • UV-Visible Spectrophotometry based on a diazotization reaction.

The following sections detail the experimental protocols for each of these methods and provide a comparative summary of their typical performance characteristics.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the analysis of sulfonamides due to its high sensitivity and specificity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Typical):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the 4-amino-3-chlorobenzenesulfonamide standard or sample in a suitable diluent (e.g., a mixture of the mobile phase).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For aromatic amines, derivatization is often employed to improve volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chromatographic Conditions (Typical):

  • Column: A capillary column suitable for amine analysis (e.g., CP-Wax 51 for Amines, 25 m x 0.25 mm, 0.2 µm film thickness).[5]

  • Carrier Gas: Helium or Nitrogen.[6]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 130 °C, hold for 1 minute, then ramp to 220 °C at 10 °C/min.[5]

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

Sample Preparation and Derivatization (Example):

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., iso-octane).

  • For derivatization, the extract can be treated with a reagent such as iodine to form a more volatile derivative.[7]

  • The derivatized sample is then injected into the GC.

UV-Visible Spectrophotometry

This colorimetric method is based on the Bratton-Marshall reaction, which is a classic method for the determination of sulfonamides.[8]

Instrumentation:

  • UV-Visible Spectrophotometer.

Methodology:

  • Diazotization: The primary aromatic amine group of 4-amino-3-chlorobenzenesulfonamide is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid).

  • Coupling: The resulting diazonium salt is then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to form a stable, colored azo dye.[8]

  • Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorption (typically around 500-550 nm) against a reagent blank.[9]

Sample Preparation:

  • Prepare a stock solution of 4-amino-3-chlorobenzenesulfonamide in a suitable solvent.

  • Perform serial dilutions to prepare calibration standards.

  • Treat the standards and samples with the diazotizing and coupling reagents under controlled conditions of time and temperature.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the described analytical methods. It is important to note that these are representative values for similar compounds and actual performance for 4-amino-3-chlorobenzenesulfonamide must be determined through method validation studies.

Performance ParameterRP-HPLC with UV DetectionGC with FID/MSUV-Visible Spectrophotometry
Linearity (Correlation Coefficient, r²) > 0.999[3]> 0.99> 0.99
Limit of Detection (LOD) 5 - 20 µg/kg[10]1 - 10 µg/L0.03 - 0.05 µg/mL[9]
Limit of Quantification (LOQ) 15 - 50 µg/kg[10]5 - 30 µg/L0.11 - 0.18 µg/mL[9]
Precision (%RSD) < 3%[2]< 10%< 2%
Accuracy (% Recovery) 85 - 110%[10]80 - 120%[7]97 - 101%[9]
Specificity HighVery High (with MS)Moderate
Throughput ModerateModerateHigh
Cost ModerateHighLow

Method Selection and Cross-Validation Workflow

The choice of the analytical method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control, HPLC and spectrophotometry are often preferred due to their robustness and lower cost. For trace analysis or in complex matrices, the selectivity and sensitivity of GC-MS may be necessary.

Once a primary method is validated, a cross-validation should be performed if the method is transferred to another laboratory or if a secondary method is used for confirmatory purposes. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase cluster_reporting Reporting Phase define_objective Define Objective and Acceptance Criteria select_methods Select Primary and Secondary Methods define_objective->select_methods prepare_protocol Prepare Cross-Validation Protocol select_methods->prepare_protocol prepare_samples Prepare Homogeneous Sample Lots prepare_protocol->prepare_samples analyze_primary Analyze Samples with Primary Method prepare_samples->analyze_primary analyze_secondary Analyze Samples with Secondary Method prepare_samples->analyze_secondary collect_data Collect and Tabulate Results analyze_primary->collect_data analyze_secondary->collect_data stat_analysis Perform Statistical Analysis (e.g., t-test, F-test) collect_data->stat_analysis compare_criteria Compare Results against Acceptance Criteria stat_analysis->compare_criteria decision Criteria Met? compare_criteria->decision decision->define_objective No, Re-evaluate report Generate Final Cross-Validation Report decision->report Yes

Caption: Workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-sulfamoylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Chloro-4-sulfamoylaniline as a hazardous chemical waste. Proper disposal is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The following procedures are based on established safety protocols for aniline compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, regional, and national hazardous waste regulations.

Hazard Profile and Safety Precautions

Chlorinated anilines are generally classified as hazardous materials. While specific toxicological data for this compound requires consultation of its SDS, the aniline class of compounds is known for its potential toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] Some anilines are also suspected carcinogens and may cause genetic defects.[1][4]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

PPE CategorySpecification
Hand Protection Wear appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene). Nitrile gloves may not be suitable for prolonged contact.[4]
Eye/Face Protection Use chemical safety goggles or a face shield.[1]
Skin and Body Protection Wear a fully-buttoned lab coat, and consider additional protective clothing to prevent skin exposure.[1][4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[5][6]

Step-by-Step Disposal Protocol

1. Waste Collection and Storage:

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[4][7] The container must be compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Segregation: Do not mix this compound waste with other waste streams to avoid potentially dangerous reactions.[7] Store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Secure Storage: Keep the waste container tightly closed and store it in a designated, cool, and well-ventilated secondary containment area away from heat or ignition sources.[1][4][8]

2. Spill and Contamination Management:

  • Minor Spills: For small spills, absorb the material with an inert, dry substance (e.g., vermiculite, sand).[3][4] Dampen solid aniline compounds with water to prevent dusting before sweeping.[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][3]

  • Area Decontamination: After cleanup, decontaminate the area with a suitable solvent and wash thoroughly.[3][4] All cleaning materials must also be disposed of as hazardous waste.

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[4]

3. Final Disposal:

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][4]

  • Regulatory Compliance: Disposal methods must comply with all applicable federal, state, and local regulations.[1][2][7] Common disposal methods for this type of waste include incineration in a licensed facility or burial in a specifically permitted landfill for chemical waste.[3]

  • Container Decontamination: Empty containers that held this compound must be decontaminated before disposal or recycling.[3] Consult your EHS department for appropriate decontamination procedures.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate store Store Securely in a Ventilated Area segregate->store spill Spill Occurs? store->spill cleanup Follow Spill Cleanup Protocol (Absorb, Contain, Decontaminate) spill->cleanup Yes contact_ehs Contact Environmental Health & Safety (EHS) spill->contact_ehs No cleanup->contact_ehs arrange_pickup Arrange for Hazardous Waste Pickup contact_ehs->arrange_pickup end End: Proper Disposal by Licensed Vendor arrange_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-4-sulfamoylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-4-sulfamoylaniline (CAS No. 53297-68-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent contact and exposure. The recommended PPE is detailed below.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with side shields or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[2][3]
Skin and Body Protection Protective clothingWear appropriate protective clothing to prevent skin exposure.[2][3] A lab coat is recommended.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when dusts are generated and ventilation is inadequate.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Personal Protective Equipment: Before handling the container, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store the container in a dry, cool, and well-ventilated place.[4] Keep the container tightly closed and protect it from direct sunlight.[4] Incompatible materials to avoid storing with include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[4]

Handling and Use
  • Ventilation: Handle the chemical in a well-ventilated area.[2][4]

  • Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[4] Avoid breathing in the dust.[2][4]

  • Hygiene: Wash your hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2][4]

  • Containment and Cleanup: For spills, sweep up the material and shovel it into a suitable container for disposal.[2][4] Avoid creating dust. Do not flush the substance into surface water or the sanitary sewer system.[4]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2][5] If skin irritation occurs, get medical advice/attention.[5]

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][5] Call a poison center or doctor if you feel unwell.[2][5]

  • Ingestion: If swallowed, rinse your mouth.[5] Call a poison center or doctor if you feel unwell.[2][5]

Disposal
  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4][5]

Safe Handling Workflow

The following diagram illustrates the key decision points and steps for the safe handling of this compound.

A Start: Receive Chemical B Inspect Container for Damage A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Prepare for Handling D->E F Work in a Well-Ventilated Area E->F G Weighing and Transfer F->G H Accidental Spill? G->H I Follow Spill Cleanup Protocol H->I Yes J Proceed with Experiment H->J No I->G K Decontaminate Work Area J->K L Doff PPE K->L M Dispose of Waste in Accordance with Regulations L->M N End M->N

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.